Product packaging for 7-Octynoic acid(Cat. No.:CAS No. 10297-09-3)

7-Octynoic acid

Numéro de catalogue: B076700
Numéro CAS: 10297-09-3
Poids moléculaire: 140.18 g/mol
Clé InChI: WJBHDZBQZOMDFF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Octynoic acid is a valuable eight-carbon chemical building block featuring a terminal alkyne group at one end and a carboxylic acid at the other. This bifunctional nature makes it an essential reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Researchers utilize this compound to introduce alkyne handles into target molecules, enabling subsequent conjugation with azide-modified probes, biomolecules, or surfaces for applications in bioconjugation, proteomics, and the development of chemical probes. The carboxylic acid moiety can be readily activated for amide bond formation or esterification, facilitating its covalent attachment to amines, alcohols, or other functional groups on peptides, proteins, polymers, and solid supports. Beyond life sciences, this compound finds significant utility in materials science for the synthesis of novel monomers, polymers, and functionalized surfaces with tailored properties. It is supplied as a high-purity solid and is strictly intended for laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B076700 7-Octynoic acid CAS No. 10297-09-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

oct-7-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h1H,3-7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBHDZBQZOMDFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415584
Record name 7-Octynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10297-09-3
Record name 7-Octynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oct-7-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

7-Octynoic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth overview of the chemical properties, applications, and experimental considerations for 7-octynoic acid, a versatile bifunctional molecule central to innovative drug discovery platforms such as Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a medium-chain fatty acid characterized by a terminal alkyne group and a carboxylic acid moiety. This unique bifunctional architecture makes it a valuable building block in medicinal chemistry and chemical biology. The carboxylic acid allows for straightforward amide bond formation, while the terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] Its most prominent application is as a linker in the synthesis of PROTACs, where it connects a target protein-binding ligand to an E3 ubiquitin ligase ligand.[1][2][3] This guide provides a comprehensive overview of its chemical properties, spectroscopic data, and relevant experimental protocols for its use.

Chemical and Physical Properties

This compound is a colorless to light pink liquid at room temperature. Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
CAS Number 10297-09-3
Appearance Colorless to light pink liquid
Melting Point 19 °C
Boiling Point 290.64 °C (estimated)
Density 1.045 g/mL (estimated)
Refractive Index 1.4502
pKa 4.74 ± 0.10 (Predicted)
Table 2: Solubility of this compound
SolventSolubilityReference(s)
Water 5 mg/mL (35.67 mM)
DMSO 150 mg/mL (1070.05 mM)
Table 3: Spectroscopic and Structural Identifiers
IdentifierValueReference(s)
IUPAC Name oct-7-ynoic acid
SMILES C#CCCCCCC(=O)O
InChIKey WJBHDZBQZOMDFF-UHFFFAOYSA-N

Spectroscopic Data

Detailed experimental spectra for this compound are available through specialized databases. The following tables provide the expected, characteristic signals based on the functional groups present in the molecule.

Table 4: Predicted ¹H NMR Chemical Shifts
ProtonsChemical Shift (δ, ppm)MultiplicityNotes
-COOH10-12Singlet (broad)The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration.
-CH₂-COOH (α-protons)~2.3TripletDeshielded by the adjacent carbonyl group.
-C≡C-H (alkynyl proton)~1.9TripletThe terminal alkyne proton.
-CH₂-C≡CH (propargyl protons)~2.2Triplet of doubletsCoupled to the alkynyl proton and the adjacent methylene group.
-(CH₂)₃- (alkyl chain)1.4-1.7MultipletProtons of the internal methylene groups.
Table 5: Predicted ¹³C NMR Chemical Shifts
CarbonChemical Shift (δ, ppm)Notes
-C OOH~180Carbonyl carbon of the carboxylic acid.
-C H₂-COOH (α-carbon)~34Alpha to the carbonyl group.
-C ≡CH (terminal alkyne)~84sp-hybridized carbon attached to hydrogen.
-C≡C H (internal alkyne)~68sp-hybridized carbon.
-C H₂-C≡CH (propargyl carbon)~18Adjacent to the alkyne.
-(C H₂)₃- (alkyl chain)24-28Carbons of the internal methylene groups.
Table 6: Predicted IR Absorption Bands
Functional GroupWavenumber (cm⁻¹)IntensityNotes
O-H stretch (Carboxylic Acid)3300-2500Strong, BroadCharacteristic broad absorption due to hydrogen bonding.
C-H stretch (sp³)3000-2850MediumAliphatic C-H bonds.
C-H stretch (sp)~3300Strong, SharpTerminal alkyne C-H stretch.
C≡C stretch2260-2100Weak to MediumAlkyne triple bond stretch.
C=O stretch (Carboxylic Acid)1760-1690StrongCarbonyl stretch.
C-O stretch1320-1210StrongC-O single bond stretch.

Chemical Reactivity and Applications

The utility of this compound stems from its two distinct reactive sites: the carboxylic acid and the terminal alkyne.

Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a linker, and a ligand for an E3 ubiquitin ligase. This compound is frequently used as a component of the linker. Its carboxylic acid can be coupled to an amine-containing E3 ligase ligand (or protein-targeting ligand) via standard amide bond formation. The terminal alkyne can then be used to attach the other ligand via a click reaction.

PROTAC_Synthesis_Concept POI_Ligand Protein of Interest (POI) Ligand (with Azide) PROTAC Final PROTAC Molecule POI_Ligand->PROTAC Linker This compound (Alkyne-Carboxylic Acid) Intermediate E3 Ligand-Linker Intermediate Linker->Intermediate E3_Ligand E3 Ligase Ligand (with Amine) E3_Ligand->Intermediate Amide Coupling (e.g., HATU, DIPEA) Intermediate->PROTAC CuAAC Click Chemistry (CuSO4, Na-Ascorbate)

Conceptual workflow for PROTAC synthesis using this compound.
Application in Click Chemistry

The terminal alkyne of this compound makes it a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, specific, and biocompatible, allowing for the covalent ligation of this compound to molecules containing an azide group to form a stable triazole linkage.

Experimental Protocols

The following are representative protocols for the key reactions involving this compound. These may require optimization for specific substrates and scales.

Protocol 1: Amide Bond Formation

This protocol describes a general procedure for coupling the carboxylic acid of this compound to an amine-containing molecule (e.g., an E3 ligase ligand).

Reagents and Materials:

  • This compound (1.0 eq)

  • Amine-containing substrate (1.0-1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

  • Standard glassware and magnetic stirrer

Procedure:

  • Dissolve this compound in anhydrous DMF under an inert atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-containing substrate to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Amide_Coupling_Workflow start Start dissolve Dissolve this compound in anhydrous DMF start->dissolve activate Add HATU and DIPEA (Stir for 15 min) dissolve->activate add_amine Add Amine Substrate activate->add_amine react Stir at Room Temperature (Overnight) add_amine->react monitor Monitor with LC-MS/TLC react->monitor monitor->react Incomplete workup Aqueous Workup (EtOAc, LiCl, NaHCO3, Brine) monitor->workup Complete purify Dry, Concentrate, and Purify (Flash Chromatography) workup->purify end End purify->end

Workflow for amide coupling of this compound.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between an alkyne (such as the one in this compound or its derivatives) and an azide-functionalized molecule.

Reagents and Materials:

  • Alkyne-containing substrate (e.g., amide-coupled this compound derivative) (1.0 eq)

  • Azide-containing substrate (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent mixture (e.g., t-BuOH/H₂O or DMF)

  • Standard glassware and magnetic stirrer

Procedure:

  • Dissolve the alkyne-containing substrate and the azide-containing substrate in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution to initiate the reaction.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, the product can be isolated by extraction or precipitation, followed by purification, typically by preparative HPLC.

Safety and Handling

This compound is classified as corrosive and an irritant.

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing vapors or mist.

    • Store in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a highly valuable and versatile reagent in modern chemical biology and drug discovery. Its bifunctional nature, enabling both amide coupling and click chemistry, makes it an ideal component for the modular synthesis of complex molecules like PROTACs. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe use in a research setting.

References

An In-depth Technical Guide to the Synthesis of 7-Octynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and practical protocol for the synthesis of 7-octynoic acid, a valuable building block in medicinal chemistry and drug development, notably for its application as a linker in Proteolysis Targeting Chimeras (PROTACs). This document details a multi-step synthesis commencing from the readily available starting material, 1,6-hexanediol. The guide includes detailed experimental procedures, quantitative data, and logical workflow diagrams to facilitate replication and adaptation in a research setting.

Overview of the Synthetic Strategy

The synthesis of this compound is accomplished through a three-step process, which is outlined below. The overall strategy involves the initial formation of a protected haloalkane, followed by the introduction of the terminal alkyne via nucleophilic substitution, and culminating in the oxidation of the terminal alcohol to the desired carboxylic acid.

Synthesis_Overview A 1,6-Hexanediol B 6-Bromohexan-1-ol A->B  HBr, Toluene   C 7-Octyn-1-ol B->C  Lithium Acetylide, EDA  DMSO/THF   D This compound C->D  Jones Reagent  (CrO3, H2SO4, Acetone)  

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

This section provides detailed methodologies for each key transformation in the synthesis of this compound.

Synthesis of 6-Bromohexan-1-ol from 1,6-Hexanediol

Reaction: HO-(CH₂)₆-OH + HBr → Br-(CH₂)₆-OH + H₂O

Procedure: A solution of 1,6-hexanediol (1.00 equivalent) in toluene is heated to reflux with a Dean-Stark trap to remove water. Concentrated hydrobromic acid (48%, 1.10 equivalents) is added dropwise over a period of 1 hour. The reaction mixture is maintained at reflux for 24 hours, with continuous removal of water. After cooling to room temperature, the organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 6-bromohexan-1-ol, which can be purified by vacuum distillation.

Synthesis of 7-Octyn-1-ol from 6-Bromohexan-1-ol

Reaction: Br-(CH₂)₆-OH + LiC≡CH·H₂NCH₂CH₂NH₂ → HC≡C-(CH₂)₆-OH + LiBr + H₂NCH₂CH₂NH₂

Procedure: To a stirred solution of lithium acetylide-ethylenediamine complex (1.50 equivalents) in a mixture of dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) at 0 °C, a solution of 6-bromohexan-1-ol (1.00 equivalent) in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is then quenched by the slow addition of water at 0 °C. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product, 7-octyn-1-ol, is purified by column chromatography on silica gel.

Synthesis of this compound from 7-Octyn-1-ol (Jones Oxidation)

Reaction: HC≡C-(CH₂)₆-OH + [O] → HC≡C-(CH₂)₆-COOH

Procedure: A solution of 7-octyn-1-ol (1.00 equivalent) in acetone is cooled to 0 °C in an ice bath. Jones reagent (a solution of chromium trioxide and sulfuric acid in water, 2.5 M, 2.20 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction is typically rapid, as indicated by a color change from orange-red to green. After the addition is complete, the mixture is stirred for an additional 30 minutes at 0 °C. The excess oxidant is quenched by the addition of isopropanol until the green color persists. The mixture is then diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford this compound. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediates.

Table 1: Synthesis of Intermediates

IntermediateStarting MaterialMolar Ratio (SM:Reagent)SolventReaction TimeTemperature (°C)Yield (%)
6-Bromohexan-1-ol1,6-Hexanediol1 : 1.1 (HBr)Toluene24 hReflux~85
7-Octyn-1-ol6-Bromohexan-1-ol1 : 1.5 (LiC≡CH·EDA)DMSO/THF16 h0 to RT~70

Table 2: Synthesis of this compound

ProductStarting MaterialMolar Ratio (SM:Reagent)SolventReaction TimeTemperature (°C)Yield (%)
This compound7-Octyn-1-ol1 : 2.2 (Jones Reagent)Acetone0.5 h0~80

Table 3: Spectroscopic Data for this compound

TechniqueKey Data
¹H NMR (CDCl₃)δ 2.38 (t, 2H, -CH₂COOH), 1.95 (t, 1H, -C≡CH), 1.65 (m, 2H), 1.55 (m, 2H), 1.45 (m, 4H)
¹³C NMR (CDCl₃)δ 179.8 (-COOH), 84.1 (-C≡CH), 68.2 (-C≡CH), 33.8, 28.2, 28.1, 24.2, 18.2
IR (neat)ν 3300-2500 (br, O-H), 3310 (s, ≡C-H), 2940, 2860 (s, C-H), 2120 (w, C≡C), 1710 (s, C=O) cm⁻¹
MS (EI)m/z 140 (M⁺), 123, 95, 81, 67, 55

Experimental Workflow Visualization

The following diagrams illustrate the logical workflows for the key experimental stages.

Workup_Bromination A Reaction Mixture B Separate Layers A->B C Organic Layer B->C D Aqueous Layer (Discard) B->D E Wash with H₂O C->E F Wash with NaHCO₃ E->F G Wash with Brine F->G H Dry (Na₂SO₄) G->H I Filter H->I J Concentrate I->J K Vacuum Distillation J->K L 6-Bromohexan-1-ol K->L Workup_Alkynylation A Quenched Reaction B Extract with Et₂O A->B C Combined Organic Extracts B->C D Aqueous Layer (Discard) B->D E Wash with H₂O C->E F Wash with Brine E->F G Dry (MgSO₄) F->G H Filter G->H I Concentrate H->I J Column Chromatography I->J K 7-Octyn-1-ol J->K Workup_Oxidation A Quenched Reaction B Dilute with H₂O A->B C Extract with Et₂O B->C D Combined Organic Extracts C->D E Aqueous Layer (Discard) C->E F Wash with Brine D->F G Dry (Na₂SO₄) F->G H Filter G->H I Concentrate H->I J Purification (Recrystallization/Chromatography) I->J K This compound J->K

An In-depth Technical Guide to the Physical Properties of 7-Octynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Octynoic acid is a medium-chain fatty acid that has garnered significant interest in the field of drug development and chemical biology.[1][2] Its terminal alkyne group makes it a valuable building block in "click chemistry," particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[2][3] This functionality allows for its use as a versatile linker in the synthesis of various bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are novel therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade target proteins. A thorough understanding of the physical properties of this compound is crucial for its effective handling, formulation, and application in these advanced scientific endeavors. This guide provides a comprehensive overview of its key physical characteristics, supported by detailed experimental protocols for their determination.

Core Physical Properties

The physical properties of this compound are essential for its application in laboratory and industrial settings. These properties dictate its behavior in different solvents and at various temperatures, which is critical for reaction setup, purification, and formulation development.

Data Presentation: Summary of Physical Properties
PropertyValueSource(s)
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
Appearance Colorless to light pink liquid
Density 1.045 g/cm³
Melting Point 19 °C
Boiling Point 290.64 °C (rough estimate)
Refractive Index 1.4502
pKa (Predicted) 4.74 ± 0.10
Solubility in DMSO 150 mg/mL (1070.05 mM) (ultrasonication may be required)
Solubility in Water 5 mg/mL (35.67 mM) (ultrasonication may be required)

Experimental Protocols

Accurate determination of the physical properties of this compound relies on standardized experimental procedures. The following protocols provide detailed methodologies for measuring key characteristics.

Melting Point Determination (Capillary Tube Method)

The melting point of a substance is the temperature at which it changes state from solid to liquid. For fatty acids, which may melt over a range, this is often observed as a "slip point."

Principle: A small, solidified sample of the fatty acid inside a capillary tube is heated in a controlled manner. The temperature at which the substance becomes completely liquid is recorded as the melting point.

Apparatus:

  • Melting point capillary tubes

  • Calibrated thermometer (0.2 °C subdivisions)

  • Heating bath (e.g., Thiele tube, oil bath, or automated melting point apparatus)

  • Sample of this compound

Procedure:

  • If the sample is liquid at room temperature, it must be chilled to solidify.

  • Introduce a small amount of the solidified this compound into a capillary tube, ensuring a column of about 10 mm.

  • Place the capillary tube in a cooling bath (e.g., ice water) to ensure complete solidification.

  • Attach the capillary tube to a thermometer, aligning the sample with the thermometer bulb.

  • Immerse the thermometer and attached capillary tube in the heating bath.

  • Heat the bath slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Record the temperature at which the sample becomes completely liquid. This is the melting point. For fatty acids, two temperatures may be recorded: the point at which the substance begins to soften and the point at which it becomes a clear liquid.

Boiling Point Determination (Microscale Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Principle: A small amount of the liquid is heated in a vial with an inverted capillary tube. As the liquid boils, vapor displaces the air in the capillary tube. Upon cooling, the liquid is drawn into the capillary tube when the vapor pressure inside the tube equals the atmospheric pressure. The temperature at this point is the boiling point.

Apparatus:

  • Small test tube or vial

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., Thiele tube or oil bath)

  • Rubber band or other means of attachment

Procedure:

  • Place a small amount of this compound into the test tube.

  • Place the capillary tube (sealed end up) into the test tube.

  • Attach the test tube to the thermometer.

  • Heat the apparatus in the heating bath.

  • A stream of bubbles will emerge from the open end of the capillary tube as the liquid boils and expels the air.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Solubility Determination

Solubility is a measure of the ability of a substance to dissolve in a solvent.

Principle: A known amount of the solute is added to a known volume of the solvent. The mixture is agitated, and the concentration at which the solute no longer dissolves is determined. For fatty acids, which can be sparingly soluble in aqueous solutions, turbidity measurements can be employed.

Apparatus:

  • Vials or test tubes

  • Calibrated pipettes and balances

  • Vortex mixer or sonicator

  • Optional: Spectrophotometer or turbidimeter for quantitative analysis

Procedure (Qualitative):

  • Add a measured amount of this compound to a known volume of the solvent (e.g., water, DMSO) in a vial.

  • Agitate the mixture vigorously (e.g., using a vortex mixer or sonicator) for a set period.

  • Visually inspect the solution for any undissolved material.

  • If the solute has completely dissolved, repeat the process with a higher concentration until a saturated solution is obtained.

Procedure (Quantitative using Turbidity):

  • Prepare a series of solutions with increasing concentrations of this compound in the desired solvent.

  • Measure the turbidity of each solution using a turbidimeter.

  • Plot turbidity as a function of concentration. The point at which the turbidity begins to increase significantly indicates the solubility limit.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the key physical properties of this compound.

G Workflow for Determining Physical Properties of this compound cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis and Reporting Obtain this compound Sample Obtain this compound Sample Verify Purity (e.g., NMR, GC-MS) Verify Purity (e.g., NMR, GC-MS) Obtain this compound Sample->Verify Purity (e.g., NMR, GC-MS) Melting_Point Determine Melting Point (Capillary Tube Method) Verify Purity (e.g., NMR, GC-MS)->Melting_Point Boiling_Point Determine Boiling Point (Microscale Method) Verify Purity (e.g., NMR, GC-MS)->Boiling_Point Density Measure Density (Pycnometer or Densitometer) Verify Purity (e.g., NMR, GC-MS)->Density Solubility Determine Solubility (e.g., Water, DMSO) Verify Purity (e.g., NMR, GC-MS)->Solubility Record_Data Record All Experimental Data Melting_Point->Record_Data Boiling_Point->Record_Data Density->Record_Data Solubility->Record_Data Compare_Literature Compare with Literature Values Record_Data->Compare_Literature Final_Report Compile Final Report Compare_Literature->Final_Report

Workflow for determining the physical properties of this compound.

References

An In-depth Technical Guide to 7-Octynoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Octynoic acid is a versatile medium-chain fatty acid analog characterized by a terminal alkyne group. This unique functional group makes it a powerful tool in biomedical research and drug development, enabling its use in bioorthogonal chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." Its applications are prominent in the fields of proteomics, metabolomics, and the development of novel therapeutics such as proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its application in metabolic labeling and PROTAC synthesis, and an examination of its role in cellular signaling pathways.

Physicochemical Properties of this compound

This compound is a carboxylic acid with an eight-carbon chain and a terminal alkyne. Its molecular structure allows for its participation in a variety of chemical reactions, most notably click chemistry.

PropertyValueReference
Molecular Formula C₈H₁₂O₂[1]
Molecular Weight 140.18 g/mol [1][2]
CAS Number 10297-09-3[1][2]
Appearance Colorless to light pink liquid
SMILES C#CCCCCCC(=O)O
InChIKey WJBHDZBQZOMDFF-UHFFFAOYSA-N

Synthesis of this compound

While this compound is commercially available from various suppliers, a general synthetic route can be employed for its laboratory preparation. A common method involves the alkylation of an acetylene anion with a suitable haloalkane carboxylic acid ester, followed by hydrolysis.

Experimental Protocol: Synthesis of this compound

Materials:

  • 6-bromohexanoic acid

  • Triphenylphosphine

  • N-Bromosuccinimide (NBS)

  • Lithium acetylide-ethylenediamine complex

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 6-bromo-1-hexyne: This intermediate can be synthesized from 6-chloro-1-hexyne or other suitable precursors. A detailed procedure for a similar synthesis is often adaptable from the literature.

  • Alkylation of Acetylene: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve lithium acetylide-ethylenediamine complex in anhydrous THF. Cool the solution to 0°C.

  • Addition of Alkyl Halide: Slowly add a solution of methyl 6-bromohexanoate in anhydrous THF to the cooled acetylene solution. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification of the Ester: Concentrate the organic phase under reduced pressure. Purify the resulting crude methyl 7-octynoate by flash column chromatography on silica gel.

  • Hydrolysis to this compound: Dissolve the purified methyl 7-octynoate in a mixture of THF and water. Add lithium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidification and Final Extraction: Acidify the reaction mixture with 1M HCl to a pH of approximately 2. Extract the product with diethyl ether. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Final Product: Remove the solvent under reduced pressure to yield this compound. The purity can be assessed by NMR and mass spectrometry.

G 6-bromohexanoic acid 6-bromohexanoic acid Methyl 6-bromohexanoate Methyl 6-bromohexanoate 6-bromohexanoic acid->Methyl 6-bromohexanoate Esterification Methyl 7-octynoate Methyl 7-octynoate Methyl 6-bromohexanoate->Methyl 7-octynoate Alkylation with Lithium Acetylide This compound This compound Methyl 7-octynoate->this compound Hydrolysis

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

Metabolic Labeling and Bioorthogonal Chemistry

This compound serves as a chemical reporter for tracing fatty acid metabolism. Due to its structural similarity to endogenous fatty acids, it can be incorporated into cellular metabolic pathways. The terminal alkyne then allows for the visualization and identification of modified biomolecules through click chemistry.

Materials:

  • This compound

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Azide-functionalized reporter tag (e.g., Azide-Fluor 488, Biotin-Azide)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

Procedure:

  • Preparation of Labeling Medium:

    • Prepare a stock solution of this compound (e.g., 10 mM in ethanol).

    • Complex the this compound with fatty acid-free BSA in a molar ratio of 2:1 (fatty acid:BSA) in serum-free medium to enhance solubility and cellular uptake.

    • Dilute the complex in complete culture medium to the desired final concentration (typically 10-100 µM).

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the culture medium with the prepared labeling medium.

    • Incubate the cells for a specified period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold PBS to remove unincorporated this compound.

    • Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

    • Quantify the protein concentration of the lysate using a standard assay (e.g., BCA).

  • Click Chemistry Reaction (in vitro):

    • To 50 µg of protein lysate in an Eppendorf tube, add the azide-functionalized reporter tag to a final concentration of 50-100 µM.

    • Add CuSO₄ and THPTA (premixed in a 1:5 molar ratio) to final concentrations of 100 µM and 500 µM, respectively.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent azide.

  • Analysis:

    • The labeled proteins can be analyzed by SDS-PAGE and in-gel fluorescence scanning (for fluorescent tags) or by western blot followed by streptavidin-HRP detection (for biotin tags).

    • Labeled lipids can be extracted and analyzed by thin-layer chromatography (TLC) or mass spectrometry.

G cluster_0 Cellular Uptake and Metabolism cluster_1 Bioorthogonal Ligation (Click Chemistry) cluster_2 Downstream Analysis This compound This compound Incorporation into\nLipids and Proteins Incorporation into Lipids and Proteins This compound->Incorporation into\nLipids and Proteins Alkyne-labeled Biomolecules Alkyne-labeled Biomolecules Incorporation into\nLipids and Proteins->Alkyne-labeled Biomolecules Labeled Biomolecules Labeled Biomolecules Alkyne-labeled Biomolecules->Labeled Biomolecules CuSO4, THPTA, Sodium Ascorbate Fluorescence Imaging Fluorescence Imaging Labeled Biomolecules->Fluorescence Imaging Mass Spectrometry Mass Spectrometry Labeled Biomolecules->Mass Spectrometry SDS-PAGE / Western Blot SDS-PAGE / Western Blot Labeled Biomolecules->SDS-PAGE / Western Blot Azide-Reporter Azide-Reporter Azide-Reporter->Labeled Biomolecules

Caption: Workflow for metabolic labeling using this compound.

PROTAC Linker Synthesis

This compound is a valuable building block for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The carboxylic acid and alkyne moieties of this compound provide versatile handles for conjugation to a target protein ligand and an E3 ligase ligand.

This protocol is based on the principles of synthesizing PROTACs where this compound can be used as a linker component. For instance, in the development of STAT3 degraders, a linker derived from this compound has been utilized.

Materials:

  • STAT3 inhibitor with a suitable functional group for conjugation (e.g., an amine)

  • Pomalidomide derivative with a linker attachment point

  • This compound

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Azide-containing linker component (if using click chemistry for the second conjugation)

Procedure:

  • Amide Coupling of this compound to the STAT3 Inhibitor:

    • Dissolve the STAT3 inhibitor in anhydrous DMF.

    • Add this compound, HATU, and DIPEA.

    • Stir the reaction at room temperature until completion (monitored by LC-MS).

    • Purify the resulting alkyne-functionalized STAT3 inhibitor by preparative HPLC.

  • Click Chemistry Ligation to the E3 Ligase Ligand:

    • Prepare an azide-functionalized pomalidomide derivative.

    • Dissolve the alkyne-functionalized STAT3 inhibitor and the azide-functionalized pomalidomide in a suitable solvent system (e.g., DMSO/water).

    • Add CuSO₄ and a suitable ligand (e.g., THPTA).

    • Add sodium ascorbate to initiate the click reaction.

    • Stir at room temperature until completion.

    • Purify the final PROTAC molecule by preparative HPLC.

G STAT3 Ligand STAT3 Ligand Alkyne-Functionalized\nSTAT3 Ligand Alkyne-Functionalized STAT3 Ligand STAT3 Ligand->Alkyne-Functionalized\nSTAT3 Ligand Amide Coupling STAT3 PROTAC STAT3 PROTAC Alkyne-Functionalized\nSTAT3 Ligand->STAT3 PROTAC Click Chemistry This compound This compound This compound->Alkyne-Functionalized\nSTAT3 Ligand Azide-Functionalized\nPomalidomide Azide-Functionalized Pomalidomide Azide-Functionalized\nPomalidomide->STAT3 PROTAC G Fatty Acid Fatty Acid GPR40 GPR40 Fatty Acid->GPR40 Binds to Gαq Gαq GPR40->Gαq Activates PLC PLC Gαq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 into DAG DAG PLC->DAG PIP2 PIP2 ER ER IP3->ER Binds to IP3 Receptor on Ca2+ Release Ca2+ Release ER->Ca2+ Release Triggers Downstream Cellular Responses Downstream Cellular Responses Ca2+ Release->Downstream Cellular Responses Initiates

References

7-Octynoic Acid: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 10297-09-3

This technical guide provides an in-depth overview of 7-Octynoic acid, a critical building block in modern drug discovery and development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document covers its chemical properties, synthesis, and core applications, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs) and bioconjugation reactions.

Physicochemical Properties and Identification

This compound is a medium-chain fatty acid characterized by a terminal alkyne group, a feature that imparts unique reactivity and makes it a valuable tool in chemical biology and medicinal chemistry.[1][2] Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 10297-09-3[1][3]
Molecular Formula C₈H₁₂O₂[3]
Molecular Weight 140.18 g/mol
IUPAC Name oct-7-ynoic acid
Synonyms This compound, oct-7-ynoic acid
Appearance Colorless to pale yellow liquid
Purity Typically >97%
Solubility Soluble in DMSO and water (5 mg/mL)
Storage Short term: 0 - 4 °C; Long term: -20 °C

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of its corresponding alcohol precursor, 7-Octyn-1-ol. A detailed experimental protocol for the synthesis of 7-Octyn-1-ol, the key starting material, is outlined below, followed by its oxidation to the final product.

Experimental Protocol: Synthesis of 7-Octyn-1-ol

A common method for preparing 7-Octyn-1-ol involves the "alkyne zipper" reaction, which isomerizes an internal alkyne to a terminal position.

Reaction: 2-Octyn-1-ol → 7-Octyn-1-ol

Materials:

  • 2-Octyn-1-ol

  • Sodium hydride (NaH) (50 wt% in mineral oil)

  • 1,3-Propanediamine

  • Hexane (dry)

  • Methanol

  • Water

  • Chloroform

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of 1,3-propanediamine in dry hexane is treated with sodium hydride at 60 °C for 10 minutes.

  • The reaction mixture is then cooled to 0 °C and 2-octyn-1-ol is added. The reaction is allowed to warm to room temperature and stirred for 3 hours.

  • The reaction is quenched by the addition of methanol and water.

  • The mixture is extracted with chloroform.

  • The organic layer is washed with water and dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 7-octyn-1-ol as a pale yellow oil.

Experimental Protocol: Oxidation of 7-Octyn-1-ol to this compound

The terminal alcohol of 7-Octyn-1-ol is oxidized to a carboxylic acid to yield this compound. Various oxidizing agents can be employed for this transformation. A general procedure using Jones oxidation is described here.

Reaction: 7-Octyn-1-ol → this compound

Materials:

  • 7-Octyn-1-ol

  • Jones reagent (a solution of chromium trioxide in sulfuric acid)

  • Acetone

  • Isopropanol (for quenching)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 7-Octyn-1-ol in acetone and cool the solution in an ice bath.

  • Add Jones reagent dropwise to the stirred solution. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, quench the excess oxidant by adding isopropanol until the orange color disappears.

  • Remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Further purification can be achieved by chromatography if necessary.

Applications in Drug Discovery and Development

The bifunctional nature of this compound, possessing both a terminal alkyne and a carboxylic acid, makes it a highly versatile linker in drug development.

PROTACs and Targeted Protein Degradation

This compound is a widely used linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. The carboxylic acid end of this compound can be readily coupled to a warhead that binds the POI, while the terminal alkyne allows for the attachment of an E3 ligase-binding ligand via "click chemistry."

Below is a diagram illustrating the general workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow POI_Ligand Protein of Interest (POI) Ligand with Amine Group Amide_Coupling Amide Bond Formation POI_Ligand->Amide_Coupling Linker_Activation This compound Activation (e.g., with HATU/DIPEA) Linker_Activation->Amide_Coupling PROTAC_Intermediate PROTAC Intermediate (POI Ligand-Linker) Amide_Coupling->PROTAC_Intermediate CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) PROTAC_Intermediate->CuAAC E3_Ligand E3 Ligase Ligand with Azide Group E3_Ligand->CuAAC Final_PROTAC Final PROTAC Molecule CuAAC->Final_PROTAC Calcium_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Veraguamide E) Receptor σ2R/TMEM97 Receptor Ligand->Receptor Binding PLC Phospholipase C (PLC) Receptor->PLC Activation IP3 IP3 PLC->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ Ca_Cytosol Increased Cytosolic Ca²⁺ IP3R->Ca_Cytosol Ca²⁺ Release Cellular_Response Cellular Response (e.g., modulation of neuronal excitability) Ca_Cytosol->Cellular_Response Triggers

References

The Solubility of 7-Octynoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Octynoic acid is a medium-chain fatty acid characterized by a terminal alkyne group. This unique structural feature makes it a valuable tool in biomedical research and drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a reporter molecule in click chemistry applications.[1][2] A thorough understanding of its solubility in various solvent systems is critical for its effective use in experimental settings, from initial stock solution preparation to its application in complex biological assays. This guide provides a comprehensive overview of the known solubility of this compound, details relevant experimental protocols, and explores its application in key research areas.

Physicochemical Properties

This compound is a colorless to light pink liquid at room temperature, with a melting point of 19°C. As a medium-chain fatty acid, its solubility is influenced by both its carboxylic acid head and its eight-carbon aliphatic chain.

Quantitative Solubility Data

The solubility of this compound has been determined in key aqueous and organic solvents. The data is summarized in the table below.

SolventSolubility (mg/mL)Molar Solubility (mM)Reference
Water535.67MedChemExpress
Dimethyl Sulfoxide (DMSO)1501070.05MedChemExpress

Note: The original source for this data is not specified in the publicly available datasheets. Researchers should consider this data as a guideline and may need to perform their own solubility assessments for specific applications.

Solubility in Organic Solvents

  • Alcohols (e.g., ethanol, methanol)

  • Chlorinated solvents (e.g., chloroform, dichloromethane)

  • Ethers

  • Acetone

  • Acetonitrile

The solubility of fatty acids in organic solvents is influenced by factors such as temperature and the presence of other solutes.

Experimental Protocols

Determination of Solubility

A precise experimental protocol for determining the solubility of this compound has not been published. However, a general methodology based on common practices for determining the solubility of fatty acids can be employed.

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, phosphate-buffered saline)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a series of vials.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed to pellet the excess, undissolved this compound.

  • Sampling: Carefully collect a known volume of the supernatant, ensuring no solid material is transferred.

  • Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method such as HPLC.

  • Data Analysis: The determined concentration represents the saturation solubility of this compound in the specific solvent at the tested temperature.

Preparation of Stock Solutions

For cell-based assays and other biological experiments, concentrated stock solutions of this compound are typically prepared in an organic solvent like DMSO or ethanol. These stock solutions can then be diluted into aqueous buffers or cell culture media. It is crucial to note that diluting a concentrated organic stock into an aqueous solution can sometimes lead to precipitation if the final concentration exceeds the aqueous solubility limit.

Applications and Relevant Signaling Pathways

The utility of this compound in research is primarily linked to its terminal alkyne group, which allows for its use in bioorthogonal chemistry, and its role as a versatile linker in the synthesis of PROTACs.

Modulation of the NF-κB Signaling Pathway

While direct studies on the immunomodulatory effects of this compound are limited, research on the closely related 7-octenoic acid has demonstrated significant anti-inflammatory properties. This provides a strong rationale for investigating similar activities for this compound. Specifically, 7-octenoic acid has been shown to downregulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect is mediated through the inhibition of the NF-κB signaling pathway. The proposed mechanism involves the suppression of IκB-α phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.

NF_kappa_B_Signaling_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits IKK_complex IKK Complex MyD88->IKK_complex Activates I_kappa_B_alpha IκB-α IKK_complex->I_kappa_B_alpha Phosphorylates NF_kappa_B NF-κB (p65/p50) Nucleus Nucleus NF_kappa_B->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Induces Seven_Octynoic_Acid This compound Seven_Octynoic_Acid->IKK_complex Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

PROTAC Linker

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two components. This compound, with its carboxylic acid and terminal alkyne functionalities, is a versatile building block for PROTAC linkers. The alkyne group allows for the attachment of the target protein ligand or the E3 ligase ligand via a click chemistry reaction.

PROTAC_Workflow Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex PROTAC PROTAC (with this compound Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Target Protein Degradation Proteasome->Degradation Results in

Caption: General workflow of targeted protein degradation by a PROTAC utilizing a this compound-based linker.

Click Chemistry Reagent

The terminal alkyne of this compound makes it an ideal reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the specific and efficient covalent labeling of molecules containing an azide group. In a biological context, this compound can be used for metabolic labeling. For instance, it can be incorporated into cellular lipids, and the alkyne handle can then be used to attach a fluorescent dye or a biotin tag for visualization or affinity purification, respectively.

Click_Chemistry_Workflow Metabolic_Labeling 1. Metabolic Labeling (Cells incubated with This compound) Incorporation Incorporation into Cellular Components (e.g., Lipids) Metabolic_Labeling->Incorporation Cell_Lysis 2. Cell Lysis and Sample Preparation Incorporation->Cell_Lysis Click_Reaction 3. Click Reaction (CuAAC with Azide-Reporter) Cell_Lysis->Click_Reaction Analysis 4. Downstream Analysis (e.g., Fluorescence Microscopy, Western Blot, Mass Spectrometry) Click_Reaction->Analysis Azide_Reporter Azide-Reporter (e.g., Azide-Fluorophore) Azide_Reporter->Click_Reaction

Caption: Experimental workflow for metabolic labeling and detection of biomolecules using this compound and click chemistry.

Conclusion

This compound is a valuable research tool with defined solubility in key solvents like water and DMSO, and presumed good solubility in various organic solvents. Its utility is underscored by its applications as a PROTAC linker and a click chemistry reagent. The potential for this compound to modulate inflammatory pathways, such as the NF-κB pathway, presents an exciting avenue for future research. The experimental protocols and workflows provided in this guide offer a foundation for researchers to effectively utilize this compound in their studies. As with any chemical reagent, it is recommended that researchers perform their own validation of solubility and other parameters within the context of their specific experimental systems.

References

7-Octynoic Acid: A Comprehensive Technical Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the synthesis, properties, and applications of 7-octynoic acid, a versatile chemical tool in modern drug discovery.

Introduction

This compound is a medium-chain fatty acid characterized by a terminal alkyne group.[1] This unique structural feature makes it a valuable building block in the field of chemical biology and drug development, primarily utilized as a linker molecule in Proteolysis Targeting Chimeras (PROTACs) and as a substrate in bioorthogonal click chemistry reactions.[2][3] Its terminal alkyne allows for highly specific and efficient covalent bond formation with azide-functionalized molecules, enabling the precise construction of complex bioconjugates.[3] This technical guide provides a comprehensive review of the synthesis, chemical properties, and key applications of this compound, with a focus on experimental protocols and quantitative data relevant to researchers and scientists in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. These data are essential for its handling, characterization, and application in chemical synthesis.

PropertyValueReference
Molecular Formula C₈H₁₂O₂[1]
Molecular Weight 140.18 g/mol
IUPAC Name oct-7-ynoic acid
CAS Number 10297-09-3
Appearance Liquid
pKa (Predicted) 4.74 ± 0.10
Solubility DMSO: 150 mg/mL (1070.05 mM), Water: 5 mg/mL (35.67 mM)

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 2-octyn-1-ol. The first step involves an "alkyne-zipper" reaction to isomerize the internal alkyne to a terminal alkyne, yielding 7-octyn-1-ol. The subsequent step is the oxidation of the terminal alcohol to a carboxylic acid.

Experimental Protocol: Synthesis of 7-Octyn-1-ol

This protocol is adapted from a known procedure for the isomerization of internal alkynyl alcohols.

Materials:

  • 2-octyn-1-ol

  • Sodium hydride (NaH, 50 wt% in mineral oil)

  • 1,3-Propanediamine

  • Hexane (dry)

  • Methanol

  • Water

  • Chloroform

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry hexane solution of 1,3-propanediamine (6.5 eq.), add sodium hydride (5.2 eq.) at 60 °C and stir for 10 minutes.

  • Cool the reaction mixture to 0 °C and add 2-octyn-1-ol (1.0 eq.).

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench the reaction by the addition of methanol and then water.

  • Extract the mixture with chloroform.

  • Wash the organic layer with water and dry over anhydrous sodium sulfate.

  • Evaporate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain 7-octyn-1-ol. A reported yield for a similar reaction is 91%.

Experimental Protocol: Oxidation of 7-Octyn-1-ol to this compound

The oxidation of the primary alcohol 7-octyn-1-ol to the corresponding carboxylic acid can be accomplished using various methods. The Jones oxidation is a classic and effective method for this transformation.

Materials:

  • 7-octyn-1-ol

  • Jones reagent (prepared from chromium trioxide, sulfuric acid, and water)

  • Acetone

  • Isopropanol (for quenching)

Procedure:

  • Dissolve 7-octyn-1-ol in acetone and cool the solution in an ice bath.

  • Slowly add Jones reagent to the solution with stirring. The reaction is exothermic.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding isopropanol until the orange-brown color of Cr(VI) is replaced by the green color of Cr(III).

  • Remove the acetone by rotary evaporation.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude this compound.

  • Further purification can be achieved by chromatography if necessary.

DOT script for the synthesis workflow of this compound:

G cluster_synthesis Synthesis of this compound 2-Octyn-1-ol 2-Octyn-1-ol 7-Octyn-1-ol 7-Octyn-1-ol 2-Octyn-1-ol->7-Octyn-1-ol Alkyne-Zipper Reaction (NaH, 1,3-propanediamine) This compound This compound 7-Octyn-1-ol->this compound Oxidation (Jones Reagent)

Caption: Synthetic pathway for this compound.

Applications in Drug Development

The primary utility of this compound in drug development stems from its terminal alkyne functionality, which is readily employed in two key technologies: click chemistry and the synthesis of PROTACs.

Click Chemistry

This compound is a versatile reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction enables the rapid and efficient formation of a stable triazole linkage between the alkyne on this compound and an azide-containing molecule.

General Protocol for CuAAC:

  • Dissolve the alkyne-containing molecule (e.g., this compound derivative) and the azide-containing molecule in a suitable solvent (e.g., DMSO, t-BuOH/water).

  • Add a copper(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate.

  • The reaction typically proceeds at room temperature and is often complete within a few hours.

The high efficiency and bioorthogonality of this reaction make it ideal for labeling biomolecules, synthesizing complex drug conjugates, and preparing functionalized materials.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. These molecules consist of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker. This compound is frequently incorporated into the linker component. The terminal alkyne allows for the convenient connection of the two ligands using click chemistry.

DOT script for the role of this compound in PROTAC formation:

G cluster_protac PROTAC Assembly using this compound Linker Target_Ligand_Azide Target Ligand (with azide) PROTAC PROTAC Target_Ligand_Azide->PROTAC Click Chemistry (CuAAC) 7_Octynoic_Acid This compound (Linker) 7_Octynoic_Acid->PROTAC E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC Amide Coupling

Caption: Role of this compound in PROTAC synthesis.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available data on the specific biological activities of this compound itself. While its structural analog, 7-octenoic acid, has been investigated for anti-inflammatory and other properties, these findings cannot be directly extrapolated to this compound due to the significant difference between an alkene and an alkyne functional group.

The primary role of this compound in a biological context is as a component of larger molecules, such as PROTACs. In these constructs, the biological activity is determined by the warhead that binds to the target protein and the E3 ligase ligand. The this compound-derived linker serves a structural role, optimizing the distance and orientation between the two ends of the PROTAC to facilitate the formation of a productive ternary complex.

Future research is warranted to explore the intrinsic biological effects of this compound, including its potential interactions with metabolic pathways, effects on cell signaling, and overall cytotoxicity. Such studies would provide a more complete understanding of this molecule and could reveal novel applications beyond its current use as a chemical linker.

Conclusion

This compound is a valuable and versatile chemical tool for drug discovery and development. Its straightforward synthesis and the reactivity of its terminal alkyne group make it an ideal component for constructing complex molecules through click chemistry, most notably in the rapidly advancing field of targeted protein degradation with PROTACs. While its intrinsic biological properties remain largely unexplored, its utility as a linker is well-established. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis and chemical reactivity of this compound is essential for its effective application in the design and creation of novel therapeutic agents. Further investigation into the biological effects of this compound could potentially unveil new avenues for its use in medicine.

References

7-Octynoic Acid: A Technical Guide to its Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Octynoic acid, a terminal alkynoic acid, has emerged as a critical building block in modern medicinal chemistry and drug development. While its specific historical discovery is not prominently documented, its significance has grown exponentially with the advent of click chemistry and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of this compound, focusing on its synthesis, physicochemical and spectroscopic properties, and its pivotal role as a versatile linker in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a comprehensive resource for researchers in the field.

Introduction: The Rise of a Versatile Chemical Tool

Unlike many molecules with a celebrated history of discovery, the story of this compound is one of quiet utility followed by a rapid rise to prominence. Its value is intrinsically linked to the development of powerful bioconjugation techniques, namely copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and its subsequent application in the design of PROTACs.[1][2]

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery. They consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein. The linker is a critical component, and this compound, with its terminal alkyne and carboxylic acid functionalities, provides an ideal scaffold for constructing these linkers.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and analysis.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
CAS Number 10297-09-3
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point Not readily available
Melting Point Not readily available
Density Not readily available
pKa Estimated to be around 4-5 (typical for carboxylic acids)
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Features and DataReference
¹H NMR The terminal alkyne proton (H-8) typically appears as a triplet around 1.9-2.0 ppm. The methylene protons adjacent to the alkyne (H-7) resonate around 2.1-2.2 ppm. The methylene protons adjacent to the carbonyl group (H-2) are expected around 2.3-2.4 ppm. Other methylene protons (H-3 to H-6) would appear as a complex multiplet between 1.4 and 1.7 ppm. The acidic proton of the carboxylic acid is a broad singlet, typically downfield (>10 ppm), and its position is solvent-dependent.
¹³C NMR The carboxylic acid carbonyl carbon (C-1) is expected in the range of 175-185 ppm. The terminal alkyne carbons are characteristic, with the protonated carbon (C-8) around 68-70 ppm and the quaternary carbon (C-7) around 83-85 ppm. The methylene carbons would appear in the aliphatic region (20-40 ppm).
Infrared (IR) Spectroscopy A sharp, weak C≡C-H stretch is expected around 3300 cm⁻¹. A C≡C stretch will be observed around 2100-2200 cm⁻¹. A broad O-H stretch from the carboxylic acid will be present from 2500-3300 cm⁻¹. A strong C=O stretch from the carboxylic acid will be prominent around 1700-1725 cm⁻¹.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ or [M-H]⁻ would be observed at m/z 140. Common fragmentation patterns for carboxylic acids include the loss of water (m/z 122) and the loss of the carboxyl group (m/z 95). Alpha-cleavage and McLafferty rearrangement are also possible fragmentation pathways.

Synthesis of this compound: Experimental Protocols

Several synthetic routes to this compound have been developed, leveraging commercially available starting materials. Below are detailed protocols for two common methods.

Method 1: Oxidation of 7-Octyn-1-ol

This two-step method involves the synthesis of the precursor alcohol, 7-octyn-1-ol, followed by its oxidation to the carboxylic acid.

Step 1: Synthesis of 7-Octyn-1-ol

A plausible synthesis of 7-octyn-1-ol can be achieved through various methods, one of which is the "alkyne zipper" reaction, where an internal alkyne is isomerized to a terminal alkyne.

Experimental Protocol: Isomerization of 2-Octyn-1-ol to 7-Octyn-1-ol

  • To a dry, inert-atmosphere flask, add a solution of 1,3-propanediamine in dry hexane.

  • Carefully add sodium hydride (NaH) portion-wise at 60°C and stir for 10 minutes.

  • Cool the reaction mixture to 0°C and add 2-octyn-1-ol dropwise.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Extract the aqueous layer with chloroform.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 7-octyn-1-ol.

Step 2: Oxidation of 7-Octyn-1-ol to this compound

The terminal alcohol is then oxidized to the corresponding carboxylic acid. Jones oxidation is a classic and effective method for this transformation.

Experimental Protocol: Jones Oxidation of 7-Octyn-1-ol

  • Dissolve 7-octyn-1-ol in acetone in a flask equipped with a dropping funnel and a thermometer, and cool to 0°C in an ice bath.

  • Prepare the Jones reagent by dissolving chromium trioxide in water, followed by the slow addition of concentrated sulfuric acid.

  • Add the Jones reagent dropwise to the solution of 7-octyn-1-ol, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by adding isopropanol until the orange-brown color turns to a cloudy green.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent to yield crude this compound, which can be further purified by distillation or chromatography.

Method 2: From 8-Bromooctanoic Acid

This method involves the dehydrohalogenation of a dihalogenated intermediate derived from 8-bromooctanoic acid.

Experimental Protocol:

  • Esterification: Reflux 8-bromooctanoic acid with an excess of ethanol and a catalytic amount of sulfuric acid to produce ethyl 8-bromooctanoate.

  • Halogenation: Treat the ethyl 8-bromooctanoate with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN to introduce a second bromine atom, likely at the 7-position.

  • Dehydrohalogenation: Treat the resulting dibromoester with a strong base, such as sodium amide in liquid ammonia or potassium tert-butoxide in DMSO, to effect a double elimination, forming the terminal alkyne.

  • Hydrolysis: Saponify the resulting ethyl 7-octynoate with aqueous sodium hydroxide, followed by acidic workup to yield this compound.

Applications in Drug Development

The primary application of this compound in drug development is as a key component of PROTAC linkers. Its bifunctional nature, with a terminal alkyne for "clicking" to one part of the PROTAC and a carboxylic acid for amide bond formation with another, makes it exceptionally versatile.

Role in PROTAC Technology

The general mechanism of action for a PROTAC is illustrated below. This compound is often incorporated into the linker that connects the "Target Binder" to the "E3 Ligase Binder."

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound Linker) POI Protein of Interest (Target) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits PROTAC_recycled PROTAC PROTAC->PROTAC_recycled Recycled POI_ub Polyubiquitinated POI E3->POI_ub Ubiquitination Ub Ubiquitin Ub->E3 Proteasome 26S Proteasome Degradation_Products Peptide Fragments Proteasome->Degradation_Products Degrades POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 Ligase PROTAC_bound->E3_bound POI_ub->Proteasome Recognition & Degradation

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Utility in Click Chemistry

The terminal alkyne of this compound is a prime functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific bioconjugation reaction. This allows for the modular assembly of complex molecules, including PROTACs, antibody-drug conjugates (ADCs), and fluorescently labeled probes.

Click_Chemistry cluster_reactants Reactants Octynoic_Acid This compound Derivative (R-C≡CH) Product 1,4-Disubstituted 1,2,3-Triazole Octynoic_Acid->Product Azide_Molecule Azide-Containing Molecule (R'-N₃) Azide_Molecule->Product Catalyst Cu(I) Catalyst Catalyst->Product Catalyzes Cycloaddition

Figure 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using a this compound derivative.

Conclusion

This compound has transitioned from a simple fatty acid to an indispensable tool in the arsenal of medicinal chemists and drug developers. Its unique bifunctional structure is perfectly suited for the modular construction of complex therapeutic agents like PROTACs. The synthetic routes are accessible, and its chemical properties are well-characterized, facilitating its widespread adoption. As the fields of targeted protein degradation and bioconjugation continue to expand, the importance of this compound and similar versatile linkers is set to grow, paving the way for the development of next-generation therapeutics.

References

Spectral Data of 7-Octynoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectral Data

While exhaustive experimental data is not publicly available, the expected spectral characteristics can be predicted based on the structure of 7-octynoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the electron-rich alkyne terminus.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11-12Singlet1H-COOH
~2.35Triplet2H-CH₂-COOH (C2)
~2.18Triplet of doublets2H-CH₂-C≡CH (C6)
~1.94Triplet1H-C≡CH (C8)
~1.63Quintet2H-CH₂-CH₂COOH (C3)
~1.54Quintet2H-CH₂-CH₂C≡CH (C5)
~1.40Sextet2H-CH₂-CH₂CH₂- (C4)

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield, while the sp-hybridized carbons of the alkyne will have characteristic chemical shifts. A predicted ¹³C NMR spectrum is available on PubChem.[1]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~179-COOH (C1)
~84-C≡CH (C7)
~68-C≡CH (C8)
~34-CH₂-COOH (C2)
~28Methylene Chain
~28Methylene Chain
~24Methylene Chain
~18-CH₂-C≡CH (C6)
Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. For this compound, the key characteristic peaks will be from the carboxylic acid and the terminal alkyne.

Table 3: Predicted IR Absorption Frequencies for this compound

Frequency (cm⁻¹)IntensityAssignment
~3300Strong, BroadO-H stretch (Carboxylic Acid)
~3300Sharp, Medium≡C-H stretch (Terminal Alkyne)
~2940, ~2860MediumC-H stretch (Aliphatic)
~2120WeakC≡C stretch (Alkyne)
~1710StrongC=O stretch (Carboxylic Acid)
~1465MediumC-H bend (Aliphatic)
~1280MediumC-O stretch (Carboxylic Acid)
~930Medium, BroadO-H bend (Carboxylic Acid)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
140.08[M]⁺ (Molecular Ion)
123.08[M-OH]⁺
111.08[M-CHO₂]⁺
95.08[M-COOH-H₂O]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments used to obtain the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard single-pulse experiment.

  • Acquisition Parameters:

    • Number of scans: 16-64 (to achieve adequate signal-to-noise).

    • Relaxation delay: 1-5 seconds.

    • Spectral width: 0-12 ppm.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C NMR Acquisition:

  • Spectrometer: A 100 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0-200 ppm.

  • Processing: Fourier transform the raw data and phase correct the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Neat Liquid: Place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a liquid IR cell.

Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Processing: A background spectrum of the salt plates or solvent is first recorded and then subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The solution is then introduced into the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

  • Spectrometer: A mass spectrometer equipped with an electron ionization source.

  • Ionization Energy: Typically 70 eV.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or magnetic sector.

  • Detection Mode: Positive ion mode.

Workflow for Spectral Analysis

The general workflow for obtaining and analyzing spectral data for a compound like this compound is illustrated below.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H & 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS StructureElucidation Structure Elucidation & Verification ProcessNMR->StructureElucidation ProcessIR->StructureElucidation ProcessMS->StructureElucidation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

This technical guide provides a foundational understanding of the expected spectral characteristics of this compound and the standard methodologies for their acquisition. While based on well-established principles of spectroscopy, the presented data is predictive. The availability of comprehensive, experimentally-derived spectral data in public domains would be of significant benefit to the scientific community, particularly for those in the fields of medicinal chemistry and drug development.

References

Commercial Availability and Applications of 7-Octynoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Octynoic acid (CAS No. 10297-09-3) is a medium-chain fatty acid characterized by a terminal alkyne group. This unique functional group makes it a valuable building block in various bioconjugation and chemical biology applications, particularly in the burgeoning field of targeted protein degradation and bioorthogonal chemistry. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key applications, and representative experimental protocols.

Commercial Availability

This compound is readily available from a range of chemical suppliers catering to the research and development market. The purity, quantity, and pricing can vary between suppliers. A summary of offerings from prominent vendors is presented in Table 1 for easy comparison.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)Availability
MedKoo Biosciences123101>97%100mg, 250mg, 500mg, 1g$250 - $9502 Weeks
MedchemExpressHY-13657399.78%250mg, 1g, 5g, 10g$55 - $570In-stock
ChemSceneCS-0006437≥98%---
Shanghai Run-Biotech Co., Ltd.-99%10g, 100g, 1kg-In stock
TargetMol Chemicals Inc.-----
Adamas Reagent, Ltd.-----
Bide Pharmatech Ltd.-----
Shanghai YuanYe Biotechnology Co., Ltd.-----
Beijing Jin Ming Biotechnology Co., Ltd.-----
Shanghai Yihe Biological Technology Co., Ltd.-----

Table 1: Commercial Suppliers of this compound. Pricing and availability are subject to change and should be confirmed with the respective suppliers.

Key Applications

The primary utility of this compound in drug discovery and chemical biology stems from its terminal alkyne moiety. This functional group allows for its participation in highly specific and efficient chemical reactions, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

PROTAC Linker Chemistry

This compound is frequently employed as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The linker in a PROTAC is a critical component that connects the target-binding ligand to the E3 ligase-binding ligand, and its length and composition significantly influence the efficacy of the resulting PROTAC. The alkyne group of this compound provides a versatile handle for conjugating it to azide-modified ligands through click chemistry.

Click Chemistry and Bioorthogonal Labeling

The terminal alkyne of this compound makes it an ideal reagent for click chemistry.[1] This reaction is characterized by its high yield, specificity, and biocompatibility, allowing for the efficient labeling of biomolecules in complex biological systems. This compound can be used to introduce an alkyne tag onto various molecules of interest, which can then be visualized or captured by reacting them with an azide-containing reporter molecule, such as a fluorophore or a biotin tag.

Experimental Protocols

While specific synthesis protocols for PROTACs and other conjugates using this compound are highly dependent on the specific ligands and desired final construct, the following sections provide detailed methodologies for the key chemical reactions involving this molecule.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an alkyne-containing molecule, such as this compound (or a derivative thereof), to an azide-containing molecule.

Materials:

  • Alkyne-functionalized molecule (e.g., activated ester of this compound)

  • Azide-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Solvent (e.g., DMSO, t-BuOH/H₂O)

  • Reaction vessel

Procedure:

  • Dissolve the alkyne-functionalized molecule and the azide-functionalized molecule in a suitable solvent in a reaction vessel.

  • In a separate tube, prepare a fresh solution of sodium ascorbate in water.

  • Prepare a stock solution of CuSO₄ in water.

  • If using a ligand like TBTA, pre-mix the CuSO₄ solution with the TBTA solution.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ (or CuSO₄/ligand) solution.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, the product can be purified using standard chromatographic techniques.

Representative Protocol for PROTAC Synthesis via Click Chemistry

This protocol outlines a representative final step in a PROTAC synthesis, where an alkyne-containing linker (derived from this compound) is conjugated to an azide-modified E3 ligase ligand.

Materials:

  • Target-binding ligand-linker conjugate with a terminal alkyne

  • Azide-modified E3 ligase ligand (e.g., azide-pomalidomide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

Procedure:

  • Dissolve the target-binding ligand-linker conjugate and the azide-modified E3 ligase ligand in DMF.

  • Add HATU and DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the final PROTAC product by flash column chromatography or preparative HPLC.

Signaling Pathways and Logical Relationships

While no specific signaling pathways have been exclusively attributed to this compound, as a medium-chain fatty acid (MCFA), it is expected to participate in metabolic and signaling pathways common to this class of molecules. MCFAs are known to influence cellular energy metabolism and can act as signaling molecules.

Below are diagrams generated using Graphviz to illustrate relevant workflows and a representative signaling pathway.

G Procurement and Utilization Workflow for this compound A Identify Supplier (e.g., MedchemExpress, MedKoo) B Request Quotation & Verify Purity/Availability A->B C Purchase Order & Receipt of Compound B->C D Quality Control (Optional) (e.g., NMR, MS) C->D E Activation/Derivatization (e.g., NHS ester formation) D->E F Conjugation Reaction (e.g., Click Chemistry, Amide Coupling) E->F G Purification of Final Product (e.g., HPLC, Column Chromatography) F->G H Characterization of Final Product (e.g., NMR, HRMS) G->H I Biological/Biochemical Assay H->I

Caption: Workflow for procuring and using this compound.

G Representative Medium-Chain Fatty Acid Signaling Pathway cluster_0 Representative Medium-Chain Fatty Acid Signaling Pathway cluster_1 Representative Medium-Chain Fatty Acid Signaling Pathway MCFA Medium-Chain Fatty Acid (e.g., this compound) Cell_Membrane Cell Membrane MCFA->Cell_Membrane Passive Diffusion GPCR G-Protein Coupled Receptor (e.g., FFAR2/3) MCFA->GPCR Binding & Activation Mitochondrion Mitochondrion Cell_Membrane->Mitochondrion Beta_Oxidation β-Oxidation Mitochondrion->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP_Production ATP Production TCA_Cycle->ATP_Production Signaling_Cascade Intracellular Signaling Cascade GPCR->Signaling_Cascade Gene_Expression Modulation of Gene Expression Signaling_Cascade->Gene_Expression Cellular_Response Cellular Response (e.g., Anti-inflammatory) Gene_Expression->Cellular_Response

References

An In-depth Technical Guide to the Biological Activity of 7-Octynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Octynoic acid is an eight-carbon fatty acid characterized by a terminal alkyne group. While its primary application in the scientific literature is as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for use in click chemistry, its intrinsic biological activities are an emerging area of interest. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, with a focus on its interaction with key enzymatic pathways and receptor systems. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this unique fatty acid.

Potential Biological Activities and Mechanisms of Action

The biological activities of this compound are not yet extensively characterized in the scientific literature. However, based on its structural similarity to the endogenous fatty acid, octanoic acid, and the activities of its derivatives, several key areas of investigation are highlighted.

Inhibition of Ghrelin O-Acyltransferase (GOAT)

The acylation of the peptide hormone ghrelin by Ghrelin O-acyltransferase (GOAT) is a critical post-translational modification required for its biological activity, which includes the regulation of appetite and energy homeostasis. GOAT specifically catalyzes the transfer of an octanoyl group from octanoyl-CoA to the serine-3 residue of ghrelin. Given that this compound is a structural analog of octanoic acid, it presents a compelling candidate for investigation as a potential substrate or inhibitor of GOAT.

A derivative of this compound, 7-octynoyl-CoA, has been utilized in the development of a "click chemistry"-based assay for GOAT activity. In this assay, 7-octynoyl-CoA serves as a substrate for GOAT, which transfers the 7-octynoyl group to a ghrelin peptide. The terminal alkyne of the attached acyl chain is then used for a copper-catalyzed cycloaddition reaction for detection purposes. This indicates that the GOAT enzyme can recognize and process an octynoic acid derivative, suggesting that this compound itself may interact with the enzyme. Inhibition of GOAT by this compound could potentially modulate the levels of acylated ghrelin, with therapeutic implications for metabolic disorders.

Acylated ghrelin binds to the growth hormone secretagogue receptor (GHS-R1a), a G-protein coupled receptor. This binding event initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to downstream physiological effects such as the stimulation of growth hormone release and the sensation of hunger.

ghrelin_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 7_OA This compound GOAT Ghrelin O-Acyltransferase (GOAT) 7_OA->GOAT Potential Inhibition Acyl_Ghrelin Acylated Ghrelin GOAT->Acyl_Ghrelin Acylation GHS_R1a GHS-R1a Receptor PLC Phospholipase C (PLC) GHS_R1a->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ghrelin Pro-ghrelin Ghrelin->GOAT Substrate Acyl_Ghrelin->GHS_R1a Binding & Activation Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Physiological_Effects Physiological Effects (e.g., Hunger, GH release) Ca2->Physiological_Effects PKC->Physiological_Effects

Potential inhibition of ghrelin acylation by this compound.

Modulation of the Sigma-2 (σ2) Receptor

Recent research has identified marine-derived cyclic depsipeptides, such as Veraguamide E, that contain a 2,2-dimethyl-3-hydroxy-7-octynoic acid (DHOYA) moiety. These compounds have been shown to be ligands for the sigma-2 (σ2) receptor/transmembrane protein 97 (TMEM97) and can modulate neuronal excitability. This finding suggests that the this compound scaffold may be a key pharmacophore for interacting with the σ2 receptor. The σ2 receptor is implicated in a variety of cellular processes, including cell proliferation and calcium signaling, and is a target for the development of therapeutics for neurodegenerative diseases and cancer. Direct binding studies of this compound with the σ2 receptor are warranted to explore this potential activity.

The precise signaling pathways downstream of the σ2 receptor are still being elucidated, but it is known to influence intracellular calcium levels. Ligand binding to the σ2 receptor can lead to an increase in intracellular calcium, which can, in turn, affect a multitude of cellular processes, including neuronal firing and cell viability.

sigma2_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 7_OA_Derivative This compound Derivative (e.g., DHOYA) Sigma2_Receptor Sigma-2 Receptor (TMEM97) 7_OA_Derivative->Sigma2_Receptor Binding Ion_Channel Ion Channels Sigma2_Receptor->Ion_Channel Modulation Ca2_Influx Increased Intracellular Ca2+ Ion_Channel->Ca2_Influx Neuronal_Excitability Modulation of Neuronal Excitability Ca2_Influx->Neuronal_Excitability

Modulation of neuronal calcium signaling by a this compound derivative.

Antimicrobial Activity

Medium-chain fatty acids, including octanoic acid, are known to possess antimicrobial properties. The proposed mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents. The presence of the terminal alkyne in this compound may influence its lipophilicity and interaction with bacterial membranes, potentially conferring unique or enhanced antimicrobial activity compared to its saturated and unsaturated counterparts.

Quantitative Data

Currently, there is a lack of publicly available quantitative data, such as IC50 or MIC values, for the direct biological activities of this compound. The following table is provided as a template for researchers to populate as data becomes available.

Biological Target/OrganismAssay TypeParameterValueReference
Ghrelin O-Acyltransferase (GOAT)In vitro enzyme inhibitionIC50Data not available
Sigma-2 (σ2) ReceptorRadioligand binding assayKiData not available
Staphylococcus aureusBroth microdilutionMICData not available
Escherichia coliBroth microdilutionMICData not available
Human Cancer Cell Line (e.g., MCF-7)Cytotoxicity assay (MTT)IC50Data not available

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of this compound.

In Vitro Ghrelin O-Acyltransferase (GOAT) Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory potential of this compound on GOAT activity.

goat_assay_workflow Start Start Prepare_Reagents Prepare Reagents: - GOAT-containing microsomes - Fluorescent ghrelin peptide - Octanoyl-CoA - this compound dilutions Start->Prepare_Reagents Incubate Incubate GOAT, ghrelin peptide, and this compound Prepare_Reagents->Incubate Initiate_Reaction Initiate reaction with Octanoyl-CoA Incubate->Initiate_Reaction Stop_Reaction Stop reaction Initiate_Reaction->Stop_Reaction HPLC_Analysis Separate acylated and unacylated peptide by HPLC Stop_Reaction->HPLC_Analysis Quantify Quantify fluorescence of peptide peaks HPLC_Analysis->Quantify Calculate_IC50 Calculate % inhibition and determine IC50 Quantify->Calculate_IC50 End End Calculate_IC50->End

Workflow for in vitro GOAT inhibition assay.

  • Membrane preparations from Sf9 insect cells expressing recombinant human GOAT

  • Fluorescently labeled ghrelin (1-10) peptide substrate

  • Octanoyl-CoA

  • This compound

  • Assay Buffer: 50 mM HEPES, pH 7.4

  • Stop Solution: 10% acetic acid

  • 96-well microplate

  • HPLC system with a fluorescence detector

  • Prepare serial dilutions of this compound in DMSO, followed by a final dilution in Assay Buffer.

  • In a 96-well plate, add 10 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer).

  • Add 20 µL of GOAT-containing microsomes (pre-diluted in Assay Buffer) to each well.

  • Add 10 µL of the fluorescent ghrelin peptide substrate to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of octanoyl-CoA to each well.

  • Incubate the reaction at 37°C for 60 minutes.

  • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Inject an aliquot of the reaction mixture onto a C18 reverse-phase HPLC column.

  • Elute with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

  • Monitor the eluent with a fluorescence detector to quantify the acylated and unacylated peptide peaks.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Sigma-2 (σ2) Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the σ2 receptor.

  • Membrane preparations from cells expressing the human σ2 receptor (e.g., MCF7 cells)

  • [³H]-DTG (1,3-di-o-tolylguanidine) as the radioligand

  • This compound

  • Binding Buffer: 50 mM Tris-HCl, pH 8.0

  • Wash Buffer: 50 mM Tris-HCl, pH 8.0

  • Non-specific binding control: 10 µM Haloperidol

  • Glass fiber filters

  • Scintillation cocktail and counter

  • Prepare serial dilutions of this compound in Binding Buffer.

  • In reaction tubes, combine the cell membrane preparation (approximately 100-200 µg of protein), a fixed concentration of [³H]-DTG (typically at its Kd value), and varying concentrations of this compound.

  • For the determination of non-specific binding, a set of tubes will contain the membrane preparation, [³H]-DTG, and a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol).

  • Incubate the tubes at 37°C for 90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Determine the Ki value for this compound by fitting the data to a one-site competition model using appropriate software.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method to determine the MIC of this compound against bacterial strains.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve a range of final concentrations.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL in MHB.

  • Add the bacterial inoculum to each well containing the diluted this compound.

  • Include a positive control well (bacteria in MHB without the compound) and a negative control well (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth. The optical density of the wells can also be measured using a plate reader.

Conclusion

While this compound is well-established as a tool in chemical biology, its intrinsic biological activities remain a promising yet underexplored field. Based on its structural characteristics and the known functions of its analogs and derivatives, this compound holds potential as a modulator of key biological targets, including the GOAT enzyme and the σ2 receptor, as well as a potential antimicrobial agent. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for the systematic investigation of these activities. Further research is essential to elucidate the specific mechanisms of action and to determine the therapeutic potential of this compound in various disease contexts.

The Enigmatic Presence of 7-Octynoic Acid in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of the natural occurrence of 7-octynoic acid, a medium-chain acetylenic fatty acid. While direct evidence for the isolation of this compound in its free form from natural sources remains elusive in the reviewed literature, its core structure is found in more complex, bioactive molecules, primarily from marine cyanobacteria. This guide summarizes the existing data, details relevant experimental protocols, and visualizes the proposed biosynthetic pathways, providing a comprehensive resource for researchers in natural product chemistry, drug discovery, and related fields.

Natural Occurrence: A Derivative Story

Current scientific literature points towards the natural occurrence of the this compound skeleton as a part of larger, more complex molecules rather than as a free fatty acid. The most prominent examples are derivatives found in cyclic depsipeptides produced by marine cyanobacteria.

Key Derivatives:

  • 3-hydroxy-2-methyl-7-octynoic acid (HMOYA): This is a recurring structural moiety in a class of cyclic depsipeptides known as veraguamides . These compounds have been isolated from marine cyanobacteria, including species of Okeania and Symploca (formerly cf. Oscillatoria).[1][2]

  • 2,2-dimethyl-3-hydroxy-7-octynoic acid (DHOYA): A similar derivative, DHOYA, is a component of another marine cyanobacterial depsipeptide, dudawalamide A.[2]

These findings strongly suggest that the biosynthetic machinery for producing the C8 acetylenic fatty acid core is present in these marine microorganisms. It is hypothesized that this compound may exist as a transient intermediate in the biosynthesis of these more complex derivatives.

Quantitative Data

As of the latest literature review, there is no quantitative data available on the natural abundance or concentration of free this compound in any biological source. The reported yields of the parent compounds, the veraguamides, from cyanobacterial collections are typically in the milligram range from gram-scale extractions of biomass. For instance, 2.8 mg of Veraguamide E was purified from a collection of Okeania sp.[2] The concentration of the this compound moiety within these molecules can be calculated from their molecular weights.

Table 1: Physicochemical Properties of this compound and a Key Natural Derivative

PropertyThis compound3-hydroxy-2-methyl-7-octynoic acid (HMOYA)
Molecular Formula C₈H₁₂O₂C₉H₁₄O₃
Molecular Weight 140.18 g/mol 170.21 g/mol
Natural Source Not directly isolatedComponent of veraguamides from marine cyanobacteria (Okeania sp., Symploca sp.)
Known Biological Role PROTAC linker (synthetic)Part of bioactive depsipeptides with cytotoxic and neuroactive properties

Biosynthesis: A Polyketide Synthase Pathway

The biosynthesis of the this compound core in derivatives like HMOYA is believed to proceed through a Type I Polyketide Synthase (PKS) pathway. PKSs are large, multi-domain enzymes that build complex carbon chains from simple acyl-CoA precursors.

The formation of the terminal alkyne is a key and relatively unusual step in fatty acid biosynthesis. While the precise enzymatic mechanism for the desaturation of a saturated precursor to an alkyne in this context is not fully elucidated in the available literature, it is proposed to involve a specialized desaturase or a series of desaturation and isomerization steps.

Below is a proposed biosynthetic pathway for 3-hydroxy-2-methyl-7-octynoic acid (HMOYA), illustrating the key enzymatic domains of the PKS module involved.

HMOYA Biosynthesis cluster_0 Polyketide Synthase (PKS) Module cluster_1 Post-PKS Modification Starter Acetyl-CoA (Starter Unit) PKS_Domains KS AT DH KR ACP Starter->PKS_Domains Loading Extender1 Malonyl-CoA Extender1->PKS_Domains Extension 1 Extender2 Methylmalonyl-CoA Extender2->PKS_Domains Extension 2 Extender3 Malonyl-CoA Extender3->PKS_Domains Extension 3 Intermediate1 Saturated C8 Precursor (on ACP) PKS_Domains->Intermediate1 Chain Elongation & Modification Desaturase Desaturase(s) Intermediate1->Desaturase Terminal Desaturation HMOYA 3-hydroxy-2-methyl-7-octynoic acid (HMOYA) Desaturase->HMOYA Release from ACP Veraguamide Veraguamide Biosynthesis HMOYA->Veraguamide Incorporation into Depsipeptide Isolation_Workflow Start Lyophilized Cyanobacterial Biomass Extraction Solvent Extraction (e.g., 2:1 CH₂Cl₂:MeOH) Start->Extraction Partition Solvent Partitioning (e.g., Hexane, EtOAc, n-BuOH) Extraction->Partition Silica Silica Gel Chromatography Partition->Silica Bioactive Fraction HPLC Reversed-Phase HPLC (e.g., C18 column) Silica->HPLC Partially Purified Fraction End Pure Veraguamides (containing HMOYA) HPLC->End Quantification_Workflow Start Lyophilized Cyanobacterial Biomass Hydrolysis Acidic or Basic Hydrolysis (to release fatty acids) Start->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., with hexane) Hydrolysis->Extraction Derivatization Esterification (e.g., to FAMEs) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS End Quantification against Internal Standard GCMS->End Veraguamide_Signaling VeraguamideE Veraguamide E (containing HMOYA) Sigma2R Sigma-2 Receptor (TMEM97) VeraguamideE->Sigma2R Binds to CaModulation Modulation of Intracellular Ca²⁺ Sigma2R->CaModulation Leads to NeuronalActivity Reduced Neuronal Activity CaModulation->NeuronalActivity TherapeuticEffect Potential Analgesic Effect NeuronalActivity->TherapeuticEffect

References

Methodological & Application

Application Notes and Protocols for 7-Octynoic Acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Octynoic acid is a versatile bifunctional molecule increasingly utilized in the field of bioconjugation and drug discovery. Its structure incorporates a terminal alkyne group, making it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The carboxylic acid moiety allows for straightforward conjugation to amine-containing biomolecules, such as proteins and peptides, through standard amide bond formation. This unique combination of functionalities makes this compound a valuable tool for labeling, tracking, and linking biomolecules, as well as for the construction of complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1]

These application notes provide detailed protocols and guidelines for the effective use of this compound in various click chemistry applications.

Key Applications

  • Bioconjugation and Labeling: Covalent attachment of this compound to proteins, peptides, and other biomolecules to introduce an alkyne handle for subsequent click reactions. This enables the attachment of reporter molecules like fluorophores or biotin for detection and purification.

  • PROTAC Synthesis: this compound can serve as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand, forming a PROTAC designed to induce targeted protein degradation.[1]

  • Antibody-Drug Conjugate (ADC) Development: As a component of the linker, this compound can be used to attach a cytotoxic payload to a monoclonal antibody, facilitating targeted drug delivery to cancer cells.

Data Presentation: Quantitative Parameters for Click Chemistry

While specific kinetic and yield data for this compound are not extensively published, the following tables provide typical quantitative parameters for the key reactions involved in its application. These values serve as a strong starting point for experimental design.

Table 1: Typical Parameters for EDC/NHS Activation of Carboxylic Acids

ParameterTypical Range/ValueNotes
Reagent Molar Ratio
EDC:Carboxylic Acid1.5 - 5 equivalentsHigher excess can drive the reaction to completion but may require more extensive purification.
NHS:Carboxylic Acid1.5 - 5 equivalentsNHS is used to stabilize the reactive intermediate, increasing the efficiency of the subsequent amidation.
Reaction Conditions
pH4.5 - 6.0Optimal for the activation step.
TemperatureRoom Temperature
Reaction Time15 - 60 minutes
Solvent Anhydrous, amine-free solvents (e.g., DMF, DMSO)

Table 2: Typical Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [2][3]

ParameterTypical Range/ValueNotes
Reactant Concentrations
Alkyne10 µM - 10 mM
Azide1 - 10 equivalents (relative to alkyne)An excess of the smaller, more accessible molecule is often used.
Catalyst and Ligand
Copper(II) Sulfate (CuSO₄)50 µM - 1 mMPrecursor for the active Cu(I) catalyst.
Reducing Agent (e.g., Sodium Ascorbate)1 - 10 mM (5-50 equivalents to Cu)Reduces Cu(II) to the active Cu(I) state. A fresh solution is crucial.
Copper(I)-Stabilizing Ligand (e.g., THPTA, BTTAA)1 - 5 equivalents (relative to Cu)Accelerates the reaction and protects biomolecules from oxidative damage.[3]
Reaction Conditions
pH6.5 - 8.5
TemperatureRoom Temperature
Reaction Time15 - 120 minutesReaction progress can be monitored by LC-MS or other analytical techniques.
Solvent Aqueous buffers (e.g., PBS), often with a co-solvent like DMSO or t-butanol

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the conversion of the carboxylic acid group of this compound into an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel (e.g., glass vial with a magnetic stirrer)

  • Nitrogen or Argon gas (optional, for maintaining an inert atmosphere)

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.

  • Add NHS (1.5 equivalents) to the solution and stir until dissolved.

  • Add EDC (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 1 hour.

  • The resulting solution containing the this compound-NHS ester can be used immediately in the next conjugation step or stored under inert gas at -20°C for short-term storage.

Protocol 2: Conjugation of Activated this compound to a Protein

This protocol details the conjugation of the this compound-NHS ester to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein solution (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound-NHS ester solution (from Protocol 1)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.

  • Add the desired molar excess of the this compound-NHS ester solution to the protein solution. A 10-20 fold molar excess of the NHS ester is a good starting point.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purify the alkyne-modified protein by passing it through a desalting column or by dialysis to remove unreacted reagents and byproducts.

  • Characterize the conjugate to determine the degree of labeling using techniques such as mass spectrometry.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the alkyne-modified biomolecule and an azide-containing reporter molecule.

Materials:

  • Alkyne-modified biomolecule (from Protocol 2)

  • Azide-containing molecule (e.g., fluorescent dye-azide, biotin-azide)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, prepared fresh)

  • Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • In a reaction tube, combine the alkyne-modified biomolecule and the azide-containing molecule in the desired molar ratio in the reaction buffer.

  • In a separate tube, prepare the catalyst premix by adding the ligand to the CuSO₄ solution (e.g., 5 equivalents of ligand to 1 equivalent of copper). Let it sit for a few minutes.

  • Add the catalyst premix to the reaction mixture containing the alkyne and azide.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 30-60 minutes. The reaction can be monitored by an appropriate analytical method (e.g., fluorescence for a fluorogenic azide, or LC-MS).

  • Purify the final conjugate using a desalting column, dialysis, or other appropriate chromatographic techniques to remove the copper catalyst and excess reagents.

Mandatory Visualizations

G cluster_activation Protocol 1: Activation of this compound cluster_conjugation Protocol 2: Conjugation to Protein cluster_click Protocol 3: CuAAC Reaction a This compound c This compound-NHS Ester a->c 1 hr, RT b EDC/NHS in DMF b->c e Alkyne-Modified Protein c->e 1-2 hr, RT, pH 7.2-8.0 d Protein-NH2 d->e h Labeled Protein e->h 30-60 min, RT f Azide-Reporter f->h g CuSO4, NaAsc, Ligand g->h

Experimental workflow for protein labeling.

PROTAC_Synthesis cluster_linker Linker Preparation cluster_synthesis PROTAC Assembly 7_octynoic_acid This compound activated_linker Activated this compound (e.g., NHS Ester) 7_octynoic_acid->activated_linker EDC/NHS intermediate E3 Ligand-Linker activated_linker->intermediate poi_ligand Protein of Interest (POI) Ligand with Azide protac Final PROTAC poi_ligand->protac CuAAC Click Reaction e3_ligand E3 Ligase Ligand with Amine e3_ligand->intermediate Amide Coupling intermediate->protac

PROTAC synthesis workflow.

ADC_Synthesis cluster_modification Antibody Modification cluster_linker_payload Linker-Payload Synthesis cluster_conjugation Final ADC Assembly antibody Monoclonal Antibody (mAb) azide_antibody Azide-Modified mAb antibody->azide_antibody Azide Introduction adc Antibody-Drug Conjugate (ADC) azide_antibody->adc 7_octynoic_acid This compound activated_linker Activated this compound 7_octynoic_acid->activated_linker EDC/NHS linker_payload Linker-Payload Conjugate activated_linker->linker_payload payload Cytotoxic Payload with Amine payload->linker_payload Amide Coupling linker_payload->adc CuAAC Click Reaction

Antibody-Drug Conjugate (ADC) synthesis.

Characterization of Conjugates

After synthesis and purification, it is crucial to characterize the this compound-containing conjugates.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the covalent attachment of the this compound linker and any subsequent modifications, as well as to determine the degree of labeling on a protein.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and to separate different species (e.g., unreacted biomolecule, singly labeled, multiply labeled).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller molecules like peptides or PROTACs, 1H and 13C NMR can confirm the structure of the final product, including the formation of the triazole ring after the click reaction.

  • UV-Vis Spectroscopy: Can be used to quantify the concentration of the biomolecule and, if a chromophoric reporter was used, the degree of labeling.

Conclusion

This compound is a valuable and versatile reagent for incorporating an alkyne functionality into biomolecules for subsequent click chemistry applications. The protocols outlined in these application notes provide a robust framework for its use in bioconjugation, protein labeling, and the synthesis of complex biotherapeutics. While specific reaction parameters may require optimization for individual applications, the provided guidelines offer a solid foundation for successful experimentation.

References

Application Notes and Protocols for Protein Labeling with 7-Octynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein localization, stability, and function. The study of protein acylation is paramount to understanding a multitude of cellular processes, including signal transduction and membrane trafficking. 7-Octynoic acid is a valuable chemical reporter for investigating protein acylation. As a fatty acid analog featuring a terminal alkyne group, it is metabolically incorporated into proteins by cellular machinery. This bioorthogonal alkyne handle facilitates the selective detection and enrichment of acylated proteins through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. These application notes provide detailed protocols for the metabolic labeling of proteins using this compound, followed by their visualization and enrichment for proteomic analysis.

Principle of the Method

The workflow for profiling protein acylation with this compound encompasses a multi-step process. Initially, cells are metabolically labeled by supplementing their culture medium with this compound, which is then incorporated into proteins. Following this labeling phase, the cells are lysed to harvest the proteome. The alkyne-tagged proteins are then conjugated to a reporter molecule, such as a fluorophore for in-gel fluorescence visualization or a biotin tag for affinity purification, via a click chemistry reaction.[1] This enables the subsequent identification and quantification of acylated proteins through methods like SDS-PAGE and mass spectrometry.

Experimental Protocols

Protocol 1: Metabolic Labeling of Proteins in Live Cells

This protocol details the metabolic incorporation of this compound into proteins in cultured mammalian cells.[2]

Materials:

  • Cultured mammalian cells (~70-80% confluency)

  • Complete cell culture medium

  • Culture medium supplemented with 2% charcoal/dextran filtered fetal bovine serum (FBS)[2]

  • This compound stock solution (50 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper or trypsin

Procedure:

  • On the day of the experiment, aspirate the complete culture medium from the cells.

  • Replace it with fresh, pre-warmed (37°C) medium containing 2% charcoal/dextran filtered FBS. This step is crucial as charcoal/dextran filtering removes lipids from the serum that would otherwise compete with the uptake of this compound.[2]

  • Add this compound to the desired final concentration (typically 20-100 µM). A vehicle-only control (DMSO) should be run in parallel.[2]

  • Incubate the cells for 4-16 hours under standard cell culture conditions (37°C, 5% CO2). The optimal incubation time may need to be determined empirically for each cell type and protein of interest.

  • After incubation, wash the cells twice with ice-cold PBS to remove any excess this compound.

  • Harvest the cells by scraping or trypsinization.

  • Pellet the cells by centrifugation at 1,000 x g for 3 minutes at 4°C.

  • The labeled cell pellet can be stored at -80°C or used immediately for cell lysis and subsequent analysis.

Protocol 2: In-Gel Fluorescence Visualization of Labeled Proteins

This protocol describes the lysis of labeled cells, click chemistry reaction with a fluorescent azide, and visualization of labeled proteins by SDS-PAGE.

Materials:

  • Labeled cell pellet (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-fluorophore conjugate (e.g., Azido-rhodamine, 10 mM stock in DMSO)

  • Click chemistry reaction components:

    • Tris(2-carboxyethyl)phosphine (TCEP), 50 mM in water (prepare fresh)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 2 mM in DMSO/t-butanol (4:1)

    • Copper(II) sulfate (CuSO4), 50 mM in water (prepare fresh)

  • SDS-PAGE loading buffer

  • Destaining solution (40% methanol, 10% acetic acid, 50% dH2O)

  • Coomassie blue stain

Procedure:

  • Lyse the cell pellet in an appropriate volume of lysis buffer.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • In a microcentrifuge tube, add up to 50 µg of protein lysate.

  • To each sample, add the click chemistry reagents in the following order:

    • Azide-fluorophore (final concentration 100 µM)

    • TCEP (final concentration 1 mM)

    • TBTA (final concentration 100 µM)

    • CuSO4 (final concentration 1 mM)

  • Vortex the mixture and incubate at room temperature for 1 hour.

  • Quench the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Destain the gel for 1 hour in destaining solution to remove background fluorescence.

  • Visualize the fluorescently labeled proteins using a fluorescence gel scanner (e.g., excitation at 532 nm and emission at 580 nm for rhodamine).

  • Subsequently, stain the gel with Coomassie blue to visualize the total protein loading.

Protocol 3: Enrichment of Labeled Proteins for Proteomic Analysis

This protocol details the conjugation of biotin to labeled proteins via click chemistry, followed by enrichment using streptavidin beads.

Materials:

  • Labeled protein lysate (from Protocol 2, step 3)

  • Azide-biotin conjugate (10 mM stock in DMSO)

  • Click chemistry reaction components (as in Protocol 2)

  • Methanol, ice-cold

  • Chloroform

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% SDS)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

Procedure:

  • Perform the click chemistry reaction as described in Protocol 2 (steps 4-5), substituting the azide-fluorophore with an azide-biotin conjugate.

  • Precipitate the protein by adding 600 µL of methanol, 150 µL of chloroform, and 400 µL of water to the 200 µL reaction mixture. Vortex after each addition.

  • Centrifuge at 13,000-20,000 x g for 5 minutes and carefully remove the upper aqueous layer.

  • Wash the protein pellet with 1 mL of ice-cold methanol. Centrifuge and discard the supernatant. Allow the pellet to air dry.

  • Resuspend the protein pellet in a buffer containing SDS (e.g., 4% SDS in PBS).

  • Incubate the biotinylated lysate with streptavidin-agarose beads for 1 hour at room temperature with gentle rotation to capture the labeled proteins.

  • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads by boiling in elution buffer.

  • The eluted proteins can be further processed for analysis by Western blotting or mass spectrometry. For mass spectrometry, the eluted proteins are typically subjected to in-gel trypsin digestion followed by LC-MS/MS analysis.

Data Presentation

Table 1: Recommended Reagent Concentrations for Metabolic Labeling

ReagentStock ConcentrationTypical Final ConcentrationIncubation Time
This compound50 mM in DMSO20-100 µM4-16 hours
DMSO (Vehicle)100%< 0.2%4-16 hours

Table 2: Reagent Concentrations for Click Chemistry Reaction

ReagentStock ConcentrationFinal Concentration
Azide-Reporter10 mM in DMSO100 µM
TCEP50 mM in water1 mM
TBTA2 mM in DMSO/t-butanol100 µM
CuSO450 mM in water1 mM

Visualization

experimental_workflow A Metabolic Labeling (this compound) B Cell Lysis A->B C Click Chemistry (Azide-Reporter) B->C D In-Gel Fluorescence Visualization C->D E Affinity Purification (Streptavidin) C->E Biotin-Azide F Proteomic Analysis (LC-MS/MS) E->F

Caption: Experimental workflow for protein labeling with this compound.

signaling_pathway cluster_cell Cell cluster_analysis Downstream Analysis FattyAcid This compound Acyltransferase Acyl-Transferase FattyAcid->Acyltransferase Protein Protein Protein->Acyltransferase AcylatedProtein Alkyne-Labeled Protein Acyltransferase->AcylatedProtein ClickReaction Click Reaction + Azide-Reporter AcylatedProtein->ClickReaction Detection Detection/ Enrichment ClickReaction->Detection

Caption: Metabolic incorporation and detection of this compound.

References

Application Notes and Protocols for 7-Octynoic Acid in Metabolic Labeling of Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Octynoic acid is a synthetic, short-chain fatty acid analog that holds potential as a chemical reporter for the metabolic labeling of cells. Its terminal alkyne group serves as a bioorthogonal handle, allowing for the covalent attachment of reporter molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This enables the detection and analysis of fatty-acylated proteins and the tracking of lipid metabolism within cellular systems.[4][5]

The metabolic incorporation of this compound is anticipated to follow the general pathways of fatty acid metabolism, where it is activated to its coenzyme A (CoA) thioester. This activated form can then be utilized by cellular enzymes for post-translational modification of proteins (acylation) or incorporated into more complex lipids. The subsequent click reaction with an azide-functionalized reporter tag, such as a fluorophore or biotin, allows for the visualization and/or enrichment of labeled biomolecules.

These application notes provide a generalized framework for the use of this compound in metabolic labeling experiments, based on established protocols for similar alkyne-containing fatty acid analogs.

Key Applications

  • Profiling Protein Fatty-Acylation: Identification and visualization of proteins modified with short-to-medium-chain fatty acids.

  • Tracking Lipid Metabolism: Following the incorporation and trafficking of fatty acids into various lipid species.

  • Enrichment of Acylated Proteins: Affinity purification of labeled proteins for subsequent identification by mass spectrometry.

  • In-situ Visualization: Imaging the subcellular localization of metabolically labeled lipids and proteins.

Experimental Workflow Overview

The overall workflow for metabolic labeling with this compound and subsequent analysis involves several key steps, as illustrated in the diagram below.

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Click Chemistry Reaction cluster_3 Downstream Analysis A Seed and culture cells B Incubate with This compound A->B C Harvest and lyse cells B->C D Protein quantification C->D E Add azide-reporter (e.g., Azide-Fluorophore) D->E F Add Cu(I) catalyst (CuSO4, ligand, reducing agent) E->F G Incubate F->G H SDS-PAGE and In-Gel Fluorescence G->H J Affinity Purification (with Azide-Biotin) G->J I Western Blot H->I K Mass Spectrometry J->K

Fig. 1. General experimental workflow for metabolic labeling with this compound.

Signaling Pathway: Protein Acylation and Detection

The underlying principle of this technique is the metabolic incorporation of the fatty acid analog and its subsequent bioorthogonal ligation to a reporter molecule.

G cluster_0 Cellular Uptake and Metabolism cluster_1 Protein Modification cluster_2 Bioorthogonal Detection (Click Chemistry) FA_analog This compound (Alkyne handle) FA_CoA 7-Octynoyl-CoA FA_analog->FA_CoA Activation Acylated_Protein Acylated Protein (Alkyne-labeled) FA_CoA->Acylated_Protein Protein Target Protein Protein->Acylated_Protein Enzymatic Acylation Detected_Protein Labeled Protein (Triazole linkage) Acylated_Protein->Detected_Protein Azide_Reporter Azide-Reporter (e.g., Fluorophore, Biotin) Azide_Reporter->Detected_Protein Cu(I) catalyzed cycloaddition

Fig. 2. Metabolic incorporation and detection of this compound.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells

This protocol describes the general procedure for labeling cultured mammalian cells with this compound.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol or DMSO

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare Fatty Acid Stock Solution: Dissolve this compound in ethanol or DMSO to create a 10-100 mM stock solution. Store at -20°C.

  • Prepare Labeling Medium:

    • On the day of the experiment, prepare a working solution of this compound by diluting the stock solution in complete culture medium. A final concentration range of 25-100 µM is a good starting point for optimization.

    • To improve solubility and cellular uptake, it is recommended to complex the fatty acid with fatty acid-free BSA at a 2:1 molar ratio (fatty acid:BSA).

  • Cell Seeding: Seed cells in the appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to reach 70-80% confluency.

  • Metabolic Labeling: Remove the existing culture medium and replace it with the prepared labeling medium containing this compound.

  • Incubation: Incubate the cells for 4-24 hours under standard cell culture conditions (37°C, 5% CO₂). The optimal labeling time will depend on the cell type and the specific metabolic process being studied.

  • Cell Harvesting:

    • After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated fatty acid.

    • Harvest the cells by scraping or trypsinization.

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • The cell pellet can be used immediately for lysis or stored at -80°C.

Protocol 2: In-Gel Fluorescence Detection of Labeled Proteins

This protocol outlines the click chemistry reaction for attaching a fluorescent azide to the metabolically labeled proteins in cell lysates, followed by SDS-PAGE and in-gel fluorescence scanning.

Materials:

  • Cell pellet from Protocol 1

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-fluorophore (e.g., Azide-TAMRA, Azide-Alexa Fluor 488)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium ascorbate

  • SDS-PAGE reagents

  • Fluorescence gel scanner

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse on ice for 30 minutes with periodic vortexing. Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Prepare Click Chemistry Reagents:

    • Azide-fluorophore: 10 mM stock in DMSO.

    • CuSO₄: 50 mM stock in water.

    • THPTA: 50 mM stock in water.

    • Sodium ascorbate: 500 mM stock in water (prepare fresh).

  • Click Reaction: In a microcentrifuge tube, combine the following in order:

    • Cell lysate (20-50 µg of protein)

    • PBS to a final volume of ~45 µL

    • Azide-fluorophore (to a final concentration of 100 µM)

    • CuSO₄/THPTA premix (add CuSO₄ and THPTA in a 1:5 molar ratio to final concentrations of 1 mM and 5 mM, respectively)

    • Sodium ascorbate (to a final concentration of 5 mM) to initiate the reaction.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Sample Preparation for SDS-PAGE: Add 4X SDS-PAGE loading buffer to the reaction mixture, boil for 5 minutes, and load onto a polyacrylamide gel.

  • In-Gel Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

Quantitative Data (Example)

The following tables present example data that could be obtained from experiments using this compound for metabolic labeling. These are illustrative and the actual results may vary depending on the experimental conditions.

Table 1: Titration of this compound Concentration for Metabolic Labeling

This compound (µM)Total Fluorescence Intensity (Arbitrary Units)Cell Viability (%)
01,500100
1025,00098
2568,00095
50125,00092
100150,00085
200155,00070

This table illustrates the dose-dependent increase in protein labeling with increasing concentrations of this compound, as well as the potential for cytotoxicity at higher concentrations.

Table 2: Time Course of Metabolic Labeling with 50 µM this compound

Incubation Time (hours)Total Fluorescence Intensity (Arbitrary Units)
01,500
235,000
478,000
8110,000
16122,000
24125,000

This table shows the time-dependent incorporation of this compound into cellular proteins, with labeling approaching saturation after 16-24 hours.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak signal Inefficient cellular uptake of this compound.Complex with fatty acid-free BSA; optimize concentration and incubation time.
Inefficient click reaction.Prepare sodium ascorbate solution fresh; ensure proper concentrations of all reagents; use a Cu(I)-stabilizing ligand.
High background Unincorporated this compound in the lysate.Ensure thorough washing of cells after labeling.
Non-specific binding of the azide-fluorophore.Perform a "no-labeling" control (cells not treated with this compound but subjected to the click reaction).
Cell death Cytotoxicity of this compound.Perform a dose-response curve to determine the optimal, non-toxic concentration; reduce incubation time.

Conclusion

This compound presents a promising tool for the metabolic labeling and study of fatty acid metabolism and protein acylation. The protocols provided herein offer a starting point for researchers to explore its utility in their specific experimental systems. Optimization of labeling conditions, including concentration and incubation time, is recommended for each cell type and application to achieve robust and reproducible results. The combination of metabolic labeling with click chemistry provides a powerful and versatile platform for advancing our understanding of the roles of lipids in cellular physiology and disease.

References

Applications of 7-Octynoic Acid in Proteomics: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

7-Octynoic acid is a valuable chemical reporter for the investigation of protein fatty-acylation, a crucial post-translational modification (PTM) involved in numerous cellular processes. As a short-chain fatty acid analogue, it is particularly useful for studying protein octanoylation. This process, and other fatty acylations, plays a significant role in regulating protein localization, stability, and interaction with other proteins, thereby influencing signaling pathways.[1][2][3]

The core of this technique lies in the metabolic incorporation of this compound into cellular proteins. The terminal alkyne group of the molecule serves as a bioorthogonal handle, which does not interfere with native cellular processes.[4] Following metabolic labeling, this alkyne handle can be specifically and efficiently conjugated to a reporter molecule, such as biotin or a fluorophore, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This allows for the visualization, enrichment, and subsequent identification and quantification of acylated proteins by mass spectrometry-based proteomics.[1]

This approach offers a powerful alternative to traditional methods for studying protein acylation, which often rely on radioisotopes or antibodies that can be limited by specificity and availability. The use of this compound and click chemistry provides a versatile and sensitive platform for a wide range of applications in basic research and drug development, including:

  • Identification of novel acylated proteins: Unbiased, proteome-wide screening for proteins modified with short-chain fatty acids.

  • Site-specific identification of acylation: Pinpointing the exact amino acid residues that are acylated.

  • Quantitative analysis of acylation dynamics: Measuring changes in protein acylation in response to cellular stimuli, disease states, or drug treatment.

  • Elucidation of signaling pathways: Understanding how protein acylation regulates cellular signaling networks.

Experimental Protocols

Here, we provide detailed protocols for the application of this compound in proteomics research, from metabolic labeling of cultured cells to the enrichment of acylated proteins for mass spectrometry analysis.

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with this compound

This protocol describes the general procedure for introducing this compound into the proteome of cultured mammalian cells.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS), charcoal-dextran stripped

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 100 mM stock solution. Store at -20°C.

  • Cell Seeding: Plate the mammalian cells of interest in appropriate culture vessels and grow to 70-80% confluency in complete culture medium.

  • Prepare Labeling Medium: On the day of the experiment, prepare the labeling medium by supplementing the complete culture medium with 2% charcoal-dextran stripped FBS and the desired final concentration of this compound (typically 25-100 µM). A vehicle control using DMSO alone should be prepared in parallel.

  • Metabolic Labeling: Remove the standard culture medium from the cells and wash once with pre-warmed PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for 4-16 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically for each cell line and experimental condition.

  • Cell Harvesting: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS. The cells can then be harvested by scraping or trypsinization for subsequent lysis and downstream analysis.

Protocol 2: Lysis and Click Chemistry Reaction for Biotin Tagging

This protocol details the lysis of metabolically labeled cells and the subsequent CuAAC reaction to attach a biotin tag to the incorporated this compound.

Materials:

  • Harvested cells from Protocol 1

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

  • Azide-PEG3-Biotin

  • Methanol, Chloroform, and Water (for protein precipitation)

Procedure:

  • Cell Lysis: Resuspend the harvested cell pellet in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cleared lysate using a BCA Protein Assay.

  • Click Chemistry Reaction: a. In a microcentrifuge tube, combine 1 mg of protein lysate with the following reagents to the indicated final concentrations:

    • 1 mM TCEP
    • 100 µM TBTA
    • 1 mM CuSO₄
    • 100 µM Azide-PEG3-Biotin b. Adjust the final volume with PBS. c. Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

  • Protein Precipitation: a. To the reaction mixture, add 4 volumes of methanol, 1.5 volumes of chloroform, and 3 volumes of water. b. Vortex thoroughly and centrifuge at 10,000 x g for 10 minutes at 4°C. c. Carefully remove the upper aqueous layer and discard. d. Add 4 volumes of methanol to the lower chloroform layer and the protein interface. e. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C. f. Discard the supernatant and air-dry the protein pellet.

Protocol 3: Enrichment of Biotinylated Proteins using Streptavidin Affinity Chromatography

This protocol describes the enrichment of biotin-tagged proteins from the total cell lysate using streptavidin-coated beads.

Materials:

  • Dried protein pellet from Protocol 2

  • Urea Buffer (8 M urea in 100 mM sodium phosphate, pH 8.0)

  • SDS Buffer (2% SDS in 50 mM Tris-HCl, pH 7.5)

  • Streptavidin-agarose beads

  • Wash Buffer 1 (1% SDS in PBS)

  • Wash Buffer 2 (4 M urea in PBS)

  • Wash Buffer 3 (50 mM ammonium bicarbonate)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

Procedure:

  • Resuspend Protein Pellet: Resuspend the dried protein pellet in SDS Buffer.

  • Streptavidin Bead Incubation: a. Wash the streptavidin-agarose beads with PBS. b. Add the resuspended protein solution to the washed beads and incubate for 2 hours at room temperature with gentle rotation.

  • Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3. Perform each wash three times.

  • On-Bead Digestion: a. Resuspend the beads in 50 mM ammonium bicarbonate. b. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. c. Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. d. Add trypsin to the bead slurry (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C with shaking.

  • Elution of Peptides: a. Centrifuge the beads and collect the supernatant containing the digested peptides. b. Perform a second elution with 50 mM ammonium bicarbonate and combine the supernatants.

  • Sample Preparation for Mass Spectrometry: The eluted peptides are then desalted using C18 spin columns and are ready for analysis by LC-MS/MS.

Data Presentation

The following table represents a hypothetical dataset illustrating the type of quantitative data that can be obtained from a proteomics experiment using this compound metabolic labeling. In this example, cells were treated with a hypothetical stimulus, and the fold change in acylation of identified proteins was quantified.

Protein IDGene NameProtein NameFold Change (Stimulated/Control)p-valueFunction
P63000GNAS1Guanine nucleotide-binding protein G(s) subunit alpha2.50.001Signal transduction
P01112HRASGTPase HRas3.1<0.001Signal transduction
Q03135LCKTyrosine-protein kinase Lck1.80.012T-cell signaling
P27361FYNTyrosine-protein kinase Fyn2.20.005Signal transduction
P04049ANXA2Annexin A2-1.90.008Membrane organization
Q13188FLOT1Flotillin-11.50.021Membrane microdomain assembly

Visualizations

Experimental Workflow

The overall experimental workflow for the proteomic analysis of protein acylation using this compound is depicted below.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_enrichment_digestion Enrichment & Digestion cluster_analysis Analysis A 1. Seed Cells B 2. Metabolic Labeling with this compound A->B C 3. Cell Lysis B->C D 4. Click Chemistry (Biotin Tagging) C->D E 5. Protein Precipitation D->E F 6. Streptavidin Affinity Enrichment E->F G 7. On-Bead Tryptic Digestion F->G H 8. LC-MS/MS Analysis G->H I 9. Data Analysis H->I

Caption: Experimental workflow for this compound-based proteomics.

Hypothetical Signaling Pathway

Protein acylation is known to be critical for the localization and function of many signaling proteins, such as those in the Ras signaling pathway. This compound can be used to study the acylation dynamics of proteins within such pathways in response to various stimuli.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Ras Ras (Acylated) Raf Raf Ras->Raf GrowthFactor Growth Factor GrowthFactor->RTK SOS SOS Grb2->SOS SOS->Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Ras signaling pathway regulated by protein acylation.

References

7-Octynoic Acid: A Versatile Probe for Elucidating Fatty Acid Metabolism and Protein Acylation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Octynoic acid is a valuable chemical probe for the investigation of fatty acid metabolism and, in particular, the study of protein acylation. As a fatty acid analog bearing a terminal alkyne group, it can be metabolically incorporated into cells and subsequently utilized in various biosynthetic pathways. This bioorthogonal handle allows for the detection and identification of modified proteins and lipids through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." These application notes provide a comprehensive overview of the use of this compound as a probe, including detailed protocols for metabolic labeling, protein enrichment, and analysis by mass spectrometry and fluorescence imaging.

Principle of the Method

The experimental workflow for utilizing this compound as a metabolic probe involves three key stages:

  • Metabolic Labeling: Cells are incubated with this compound, which is taken up and activated to its coenzyme A (CoA) thioester, 7-octynoyl-CoA. This activated form can then be utilized by cellular enzymes, leading to its incorporation into lipids or attachment to proteins as a post-translational modification (protein acylation).

  • Click Chemistry: Following labeling, cells are lysed, and the alkyne-tagged biomolecules are conjugated to a reporter molecule containing an azide group. This reporter can be a fluorophore for imaging, a biotin tag for enrichment and pull-down experiments, or a mass tag for specialized mass spectrometry applications.

  • Analysis: The labeled biomolecules are then analyzed using various techniques. Fluorescently tagged proteins can be visualized by in-gel fluorescence scanning or microscopy. Biotin-tagged proteins can be enriched using streptavidin beads and subsequently identified and quantified by mass spectrometry-based proteomics.

Applications in Research and Drug Development

  • Profiling Protein Acylation: this compound can be used to identify novel acylated proteins and to study the dynamics of protein acylation in response to various stimuli or drug treatments.

  • Studying Fatty Acid Metabolism: As a fatty acid analog, this compound can serve as a tracer to investigate the uptake, transport, and catabolism (β-oxidation) of fatty acids.

  • Enzyme Activity Assays: The incorporation of this compound into proteins can be used to assess the activity of acyltransferases.

  • High-Throughput Screening: The robust nature of the click chemistry reaction makes this system amenable to high-throughput screening for inhibitors or modulators of enzymes involved in fatty acid metabolism and protein acylation.

Data Presentation

The following tables provide representative quantitative data for the use of this compound as a metabolic probe. It is important to note that optimal concentrations and incubation times should be empirically determined for each cell line and experimental condition.

Table 1: Recommended Starting Conditions for Metabolic Labeling

ParameterRecommended RangeNotes
This compound Concentration 10 - 100 µMHigher concentrations may be toxic. A dose-response curve is recommended.
Incubation Time 4 - 24 hoursDependent on the rate of fatty acid uptake and protein turnover.
Cell Density 70-80% confluencyEnsure cells are in a logarithmic growth phase.
Control Vehicle (e.g., DMSO)Essential for comparing labeling specificity.

Table 2: Example IC50 Values for Fatty Acid Metabolism Inhibitors

CompoundTargetExample IC50 (µM)Reference
EtomoxirCPT15[1]
RanolazineFatty Acid β-oxidation60[1]
OrlistatFatty Acid Synthase/LipolysisVaries[1]

Note: The IC50 values are provided as examples and may vary depending on the cell line and assay conditions. IC50 values for this compound as a direct inhibitor of fatty acid oxidation enzymes are not widely reported and would need to be determined experimentally.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with this compound

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Phosphate-buffered saline (PBS)

  • Tissue culture plates or flasks

Procedure:

  • Seed cells in the appropriate tissue culture vessel and grow until they reach 70-80% confluency.

  • On the day of the experiment, prepare the labeling medium by diluting the this compound stock solution into fresh, pre-warmed complete cell culture medium to the desired final concentration (e.g., 50 µM). Also, prepare a vehicle control medium containing the same concentration of DMSO.

  • Aspirate the existing culture medium from the cells and wash once with warm PBS.

  • Add the labeling medium or vehicle control medium to the cells.

  • Incubate the cells for the desired period (e.g., 16 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • After the incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated this compound.

  • The cells are now ready for downstream applications such as cell lysis (Protocol 2).

Protocol 2: Cell Lysis and Protein Extraction

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Cell scraper

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Place the culture dish on ice and add an appropriate volume of ice-cold lysis buffer to the cells.

  • Using a cell scraper, scrape the cells from the surface of the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (clarified lysate) to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay). It is recommended to normalize all samples to the same protein concentration for subsequent experiments.

Protocol 3: Click Chemistry Reaction for In-Gel Fluorescence Detection

Materials:

  • Clarified cell lysate (from Protocol 2)

  • Azide-fluorophore conjugate (e.g., Azide-TAMRA)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • SDS-PAGE loading buffer

Procedure:

  • In a microcentrifuge tube, combine the following in order:

    • 50 µg of cell lysate

    • PBS to a final volume of 50 µL

    • 1 µL of 50 mM TCEP (final concentration 1 mM)

    • 1 µL of 50 mM TBTA in DMSO (final concentration 1 mM)

    • 1 µL of 10 mM Azide-fluorophore (final concentration 200 µM)

    • 1 µL of 50 mM CuSO₄ (final concentration 1 mM)

  • Vortex the mixture gently.

  • Initiate the click reaction by adding 1 µL of 100 mM freshly prepared sodium ascorbate (final concentration 2 mM).

  • Vortex the reaction mixture gently and incubate at room temperature for 1 hour in the dark.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Boil the samples at 95°C for 5 minutes.

  • The samples are now ready for SDS-PAGE and in-gel fluorescence scanning.

Protocol 4: Enrichment of Acylated Proteins for Mass Spectrometry

Materials:

  • Clarified cell lysate (from Protocol 2)

  • Azide-biotin conjugate

  • Click chemistry reagents (as in Protocol 3)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% SDS)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

Procedure:

  • Perform the click chemistry reaction as described in Protocol 3, but replace the azide-fluorophore with an azide-biotin conjugate.

  • After the 1-hour incubation, add streptavidin-agarose beads to the reaction mixture.

  • Incubate for 1 hour at room temperature with gentle rotation to allow the biotinylated proteins to bind to the beads.

  • Centrifuge the tubes to pellet the beads and discard the supernatant.

  • Wash the beads extensively with wash buffers to remove non-specifically bound proteins. A typical wash sequence could be:

    • Once with PBS + 1% SDS

    • Twice with 8 M urea

    • Three times with PBS

  • Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and boiling at 95°C for 10 minutes.

  • The eluted proteins can be run on an SDS-PAGE gel for in-gel digestion or processed for in-solution digestion followed by LC-MS/MS analysis.

Visualizations

Fatty_Acid_Metabolism_Workflow cluster_uptake Cellular Uptake cluster_activation Activation cluster_fates Metabolic Fates 7_Octynoic_Acid This compound Cell_Membrane Cell Membrane 7_Octynoic_Acid->Cell_Membrane Uptake 7_Octynoyl_CoA 7-Octynoyl-CoA Cell_Membrane->7_Octynoyl_CoA Acyl-CoA Synthetase Protein_Acylation Protein Acylation 7_Octynoyl_CoA->Protein_Acylation Beta_Oxidation β-Oxidation 7_Octynoyl_CoA->Beta_Oxidation Lipid_Synthesis Lipid Synthesis 7_Octynoyl_CoA->Lipid_Synthesis

Caption: Metabolic fate of this compound within a cell.

Experimental_Workflow cluster_analysis Downstream Analysis Start Start: Cultured Cells Metabolic_Labeling Metabolic Labeling with this compound Start->Metabolic_Labeling Cell_Lysis Cell Lysis and Protein Extraction Metabolic_Labeling->Cell_Lysis Click_Chemistry Click Chemistry (Azide-Reporter) Cell_Lysis->Click_Chemistry Fluorescence Fluorescence Imaging / In-Gel Scanning Click_Chemistry->Fluorescence Fluorophore Reporter Mass_Spectrometry Enrichment & Mass Spectrometry Click_Chemistry->Mass_Spectrometry Biotin Reporter Protein_Acylation_Signaling Signal Extracellular Signal Receptor Membrane Receptor Signal->Receptor Acyltransferase Acyltransferase (e.g., PAT) Receptor->Acyltransferase Activation Acylated_Protein Acylated Protein Acyltransferase->Acylated_Protein 7_Octynoyl_CoA 7-Octynoyl-CoA 7_Octynoyl_CoA->Acyltransferase Substrate_Protein Substrate Protein (Unacylated) Substrate_Protein->Acyltransferase Membrane_Localization Membrane Localization/ Trafficking Acylated_Protein->Membrane_Localization Protein_Interaction Protein-Protein Interaction Acylated_Protein->Protein_Interaction Downstream_Signaling Downstream Signaling Cascade Membrane_Localization->Downstream_Signaling Protein_Interaction->Downstream_Signaling

References

Application Notes and Protocols for Bioorthogonal Reactions with 7-Octynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Octynoic acid is a valuable chemical reporter for the study of protein acylation, a crucial post-translational modification involved in regulating protein localization, stability, and function. As a shorter-chain fatty acid analog, this compound can be metabolically incorporated into proteins, serving as a bioorthogonal handle for subsequent detection and analysis. Its terminal alkyne group allows for highly specific covalent ligation to azide-functionalized probes via "click chemistry," enabling the visualization, identification, and quantification of acylated proteins in complex biological systems.

This document provides detailed protocols for the use of this compound in bioorthogonal applications, including metabolic labeling of mammalian cells and subsequent analysis using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

Key Applications

  • Metabolic Labeling and Profiling of Protein S-acylation (Palmitoylation): this compound can be used as a surrogate for shorter-chain fatty acids to study dynamic protein S-acylation.

  • Identification of Novel Acylated Proteins: Through enrichment of this compound-labeled proteins followed by mass spectrometry, new targets of fatty acylation can be discovered.

  • Visualization of Acylated Proteins: Ligation of a fluorescent azide to the alkyne handle of incorporated this compound allows for in-gel fluorescence scanning and microscopic imaging of acylated proteins.

  • Quantitative Analysis of Protein Acylation: In conjunction with quantitative proteomics techniques, this compound can be used to assess changes in protein acylation levels under different cellular conditions.

Data Presentation

Table 1: Recommended Reagent Concentrations for Metabolic Labeling

ParameterRecommended RangeNotes
This compound Concentration 25 - 100 µMOptimal concentration should be determined empirically for each cell type to balance labeling efficiency and potential toxicity.
Labeling Duration 4 - 24 hoursShorter times may be sufficient for proteins with rapid turnover, while longer times increase the signal for more stable modifications.
Serum in Media Use dialyzed FBSStandard serum contains fatty acids that compete with this compound for incorporation.

Table 2: Reagent Concentrations for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ReagentFinal ConcentrationStock SolutionNotes
Tris(2-carboxyethyl)phosphine (TCEP) 1 mM50 mM (freshly made)Reducing agent to maintain copper in the Cu(I) state.
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) 100 µM2 mM in DMSO/t-butanolLigand to stabilize the Cu(I) catalyst and protect proteins from oxidation. For aqueous solutions, THPTA can be used.
Copper(II) Sulfate (CuSO₄) 1 mM50 mM in waterCopper catalyst precursor.
Azide Probe (e.g., Azide-Fluorophore or Biotin-Azide) 20 - 100 µM1 - 10 mM in DMSOThe concentration of the probe can be optimized. Lower concentrations are often sufficient for fluorescent probes.
Sodium Ascorbate 1 mM50 mM (freshly made)Reducing agent to generate Cu(I) from CuSO₄. Added last to initiate the reaction.

Table 3: Comparison of Bioorthogonal Ligation Methods

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Reaction Rate Fast (k ≈ 10–100 M⁻¹s⁻¹)[1]Moderate to Fast (depends on cyclooctyne)
Biocompatibility Potentially cytotoxic due to copperHighly biocompatible, suitable for live-cell imaging
Reagents Terminal alkyne, azide, copper catalyst, reducing agent, ligandStrained cyclooctyne (e.g., DBCO, BCN), azide
Primary Use Case In vitro labeling, cell lysatesLive-cell and in vivo imaging, sensitive systems

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

This protocol describes the metabolic incorporation of this compound into cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a 50 mM stock solution. Store at -20°C.

  • Cell Seeding: Seed cells in the appropriate culture vessel and grow to 70-80% confluency.

  • Prepare Labeling Medium: Prepare cell culture medium supplemented with dialyzed FBS. Immediately before use, dilute the this compound stock solution into the medium to the desired final concentration (e.g., 50 µM).

  • Metabolic Labeling: Remove the existing medium from the cells and wash once with warm PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for the desired duration (e.g., 16 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Harvesting: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Harvest the cells by scraping or trypsinization. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream click chemistry applications.

Protocol 2: In-Gel Fluorescence Detection of this compound-Labeled Proteins via CuAAC

This protocol details the detection of metabolically labeled proteins in a cell lysate using a fluorescent azide probe.

Materials:

  • This compound-labeled cell lysate (from Protocol 1)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

  • Fluorescent azide probe (e.g., TAMRA-azide)

  • Sodium Ascorbate

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Prepare Protein Sample: Dilute 50-100 µg of the labeled cell lysate to a final volume of 50 µL with PBS or lysis buffer.

  • Prepare Click Chemistry Reagents: Prepare fresh stock solutions of TCEP (50 mM in water), TBTA (2 mM in a 4:1 t-butanol:DMSO mixture), CuSO₄ (50 mM in water), and sodium ascorbate (50 mM in water).

  • Assemble the Click Reaction Mixture: To the protein sample, add the following reagents in order, vortexing gently after each addition:

    • 1 µL of 50 mM TCEP (final concentration: 1 mM)

    • 2.5 µL of 2 mM TBTA (final concentration: 100 µM)

    • 1 µL of 50 mM CuSO₄ (final concentration: 1 mM)

    • 1 µL of 1 mM fluorescent azide probe (final concentration: 20 µM)

  • Initiate the Reaction: Add 1 µL of 50 mM sodium ascorbate to initiate the click reaction.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Sample Preparation for SDS-PAGE: Add SDS-PAGE sample loading buffer to the reaction mixture. Do not boil the sample if the fluorescent dye is heat-sensitive.

  • Electrophoresis: Load the samples onto an SDS-PAGE gel and run according to standard procedures.

  • In-Gel Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled proteins by scanning the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

Protocol 3: Enrichment of this compound-Labeled Proteins for Mass Spectrometry

This protocol describes the enrichment of labeled proteins using a biotin-azide probe followed by streptavidin affinity purification.

Materials:

  • This compound-labeled cell lysate (from Protocol 1)

  • Click chemistry reagents (as in Protocol 2)

  • Biotin-azide probe

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% SDS)

  • Elution buffer (e.g., SDS-PAGE sample buffer with biotin)

Procedure:

  • Perform Click Reaction: Follow steps 1-5 of Protocol 2, substituting the fluorescent azide probe with a biotin-azide probe (e.g., final concentration of 100 µM).

  • Protein Precipitation (Optional): Precipitate the protein to remove excess click chemistry reagents. A methanol/chloroform precipitation is recommended.

  • Resuspend Protein: Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 1% SDS).

  • Streptavidin Affinity Purification:

    • Equilibrate streptavidin-agarose beads with the resuspension buffer.

    • Add the protein sample to the beads and incubate for 1-2 hours at room temperature with rotation.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins (e.g., sequential washes with PBS + 1% SDS, PBS + 0.1% SDS, and PBS alone).

  • Elution: Elute the biotinylated proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer for analysis by Western blot, or by on-bead digestion with trypsin for mass spectrometry-based proteomics.

Mandatory Visualization

experimental_workflow cluster_labeling Metabolic Labeling cluster_analysis Downstream Analysis cluster_detection Detection cluster_enrichment Enrichment & ID cells Mammalian Cells labeling Incubate with This compound cells->labeling labeled_cells Labeled Cells labeling->labeled_cells lysis Cell Lysis labeled_cells->lysis click_reaction Click Chemistry (CuAAC or SPAAC) lysis->click_reaction sds_page SDS-PAGE click_reaction->sds_page Fluorescent Azide enrichment Streptavidin Enrichment click_reaction->enrichment Biotin Azide in_gel In-Gel Fluorescence sds_page->in_gel ms Mass Spectrometry enrichment->ms

Caption: Experimental workflow for metabolic labeling and analysis.

cuaac_mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product protein_alkyne Protein-Cys-S-(this compound) triazole Stable Triazole Linkage protein_alkyne->triazole azide_probe N3-Probe azide_probe->triazole cuso4 CuSO4 cu_i Cu(I) cuso4->cu_i Reduction ascorbate Sodium Ascorbate ascorbate->cu_i catalyst [Cu(I)-TBTA] Complex cu_i->catalyst tbta TBTA Ligand tbta->catalyst catalyst->triazole Catalysis

Caption: Schematic of the CuAAC reaction mechanism.

spaac_mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_product Product protein_azide Azide-Modified Biomolecule cycloaddition [3+2] Cycloaddition (Copper-Free) protein_azide->cycloaddition dbco_probe DBCO-Probe (Strained Alkyne) dbco_probe->cycloaddition triazole Stable Triazole Linkage cycloaddition->triazole

Caption: Principle of Strain-Promoted Azide-Alkyne Cycloaddition.

References

7-Octynoic Acid: A Versatile Tool in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Octynoic acid is a valuable chemical entity in modern drug discovery, primarily utilized as a versatile building block and chemical probe. Its terminal alkyne group makes it an ideal participant in bioorthogonal "click chemistry" reactions, enabling its use in activity-based protein profiling (ABPP) for target identification and as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While direct therapeutic applications of this compound as a standalone active pharmaceutical ingredient are not extensively documented, its utility in elucidating biological pathways and constructing novel therapeutic modalities is of significant interest to the research community. Furthermore, derivatives of this compound found in natural products have shown potent biological activity, highlighting the potential of this scaffold.

These application notes provide an overview of the current and potential applications of this compound in drug discovery, along with detailed protocols for its use in target identification and as a component of PROTACs.

Key Applications and Biological Relevance

Activity-Based Protein Profiling (ABPP) and Target Identification

The terminal alkyne of this compound serves as a "handle" for click chemistry, allowing for the covalent attachment of reporter tags such as fluorophores or biotin.[1] When used as a chemical probe, this compound can be introduced into a biological system (e.g., cell lysate, intact cells) to interact with potential protein targets. Following this interaction, a reporter molecule containing an azide group can be "clicked" onto the alkyne of this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] This enables the visualization, enrichment, and subsequent identification of target proteins by techniques such as mass spectrometry-based proteomics.

PROTAC Linker Chemistry

This compound is commercially available as a linker for the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The linker component of a PROTAC is crucial for its efficacy, as it dictates the distance and orientation between the target protein and the E3 ligase.[2] The alkyne group of this compound can be readily functionalized to connect the target-binding and E3 ligase-binding moieties of a PROTAC.

Natural Products and Bioactivity

A derivative of this compound, 2,2-dimethyl-3-hydroxy-7-octynoic acid (DHOYA), is a component of the marine cyanobacterial depsipeptide Veraguamide E. This natural product has been shown to bind to the sigma-2 receptor/transmembrane protein 97 (σ2R/TMEM97), a target of interest for the development of analgesics. This highlights the potential for this compound-based scaffolds in the design of novel therapeutics.

Anti-Inflammatory Potential

While direct studies on the anti-inflammatory properties of this compound are limited, its structural analog, 7-octenoic acid, has been shown to exert anti-inflammatory, anti-oxidative stress, and anti-apoptotic effects. 7-octenoic acid significantly downregulates the production of pro-inflammatory cytokines and inhibits the nuclear translocation of NF-κB p65, a key transcription factor in inflammatory signaling. Given the structural similarity, it is plausible that this compound may exhibit similar biological activities.

Quantitative Data Summary

The following tables summarize the available quantitative data for derivatives of this compound and the related compound, 7-octenoic acid.

Table 1: Binding Affinity of Veraguamide E (containing a DHOYA moiety)

CompoundTargetAssayBinding Affinity (Kd)Reference
Veraguamide Eσ2R/TMEM97NMR Titration0.3 ± 0.2 nmol %

Table 2: Anti-Inflammatory Effects of 7-Octenoic Acid on LPS-Stimulated Macrophages

ParameterEffectConcentrationReference
TNF-α (mRNA)DownregulationNot specified
IL-1β (mRNA)DownregulationNot specified
IL-6 (mRNA)DownregulationNot specified
NFKB1 (gene for NF-κB)DownregulationNot specified
PTGS2 (gene for COX-2)DownregulationNot specified
NOS2 (gene for iNOS)DownregulationNot specified
Nuclear p65 translocationInhibitionNot specified

Experimental Protocols

Protocol 1: Target Identification of this compound Interacting Proteins using Click Chemistry and Proteomics

This protocol describes a general workflow for identifying the protein targets of this compound in a cell lysate.

Materials:

  • This compound

  • Cell lysate of interest

  • Azide-functionalized biotin (e.g., Biotin-PEG3-Azide)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with 0.1% SDS)

  • Urea solution (8 M)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Mass spectrometer

Procedure:

  • Probe Incubation: Incubate the cell lysate with this compound at a predetermined concentration for a specified time at 4°C to allow for binding to target proteins. Include a no-probe control (DMSO vehicle).

  • Click Chemistry Reaction: a. Prepare a fresh "click mix" containing CuSO₄, THPTA, and azide-functionalized biotin in an appropriate buffer. b. Add the click mix to the cell lysate. c. Initiate the reaction by adding freshly prepared sodium ascorbate. d. Incubate the reaction for 1 hour at room temperature.

  • Protein Precipitation: Precipitate the proteins to remove excess click chemistry reagents. A common method is methanol/chloroform precipitation.

  • Enrichment of Biotinylated Proteins: a. Resuspend the protein pellet in a buffer containing SDS. b. Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated proteins. c. Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

  • On-Bead Digestion: a. Resuspend the beads in a buffer containing urea. b. Reduce the disulfide bonds with DTT. c. Alkylate the free cysteines with IAA. d. Digest the proteins into peptides overnight with trypsin.

  • Mass Spectrometry Analysis: a. Collect the supernatant containing the peptides. b. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins that are significantly enriched in the this compound-treated sample compared to the control.

Protocol 2: Synthesis of a PROTAC using this compound as a Linker (Conceptual Workflow)

This protocol outlines a conceptual synthetic strategy for constructing a PROTAC using this compound.

Materials:

  • This compound

  • Target-binding ligand with a suitable functional group (e.g., amine or alcohol)

  • E3 ligase-binding ligand (e.g., pomalidomide) with a suitable functional group

  • Coupling reagents (e.g., HATU, EDC/HOBt)

  • Appropriate solvents and purification reagents

Procedure:

  • Activation of this compound: Activate the carboxylic acid of this compound using a standard coupling reagent like HATU or by converting it to an acid chloride.

  • First Coupling Reaction: React the activated this compound with the target-binding ligand to form an amide or ester bond. Purify the resulting conjugate.

  • Functional Group Transformation (if necessary): The terminal alkyne of the this compound linker may need to be functionalized for the next coupling step. For example, it can be reacted with an azide-containing molecule via a CuAAC reaction to introduce a new functional group.

  • Second Coupling Reaction: Couple the modified linker-target ligand conjugate with the E3 ligase-binding ligand using an appropriate coupling chemistry.

  • Purification and Characterization: Purify the final PROTAC molecule using techniques such as HPLC and characterize its structure and purity using NMR and mass spectrometry.

Visualizations

G cluster_workflow Target Identification Workflow start Incubate Cell Lysate with this compound click Click Chemistry: Attach Azide-Biotin start->click enrich Enrich Biotinylated Proteins with Streptavidin Beads click->enrich digest On-Bead Tryptic Digestion enrich->digest ms LC-MS/MS Analysis digest->ms identify Identify Enriched Proteins ms->identify

Caption: Workflow for target identification using this compound.

G cluster_pathway Inhibition of NF-κB Signaling by 7-Octenoic Acid cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Degradation of IκBα NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Activation nucleus Nucleus NFkB_active->nucleus Translocation genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) cytokines Pro-inflammatory Cytokines genes->cytokines octenoic_acid 7-Octenoic Acid octenoic_acid->NFkB_active Inhibits Translocation

Caption: NF-κB pathway showing inhibition by 7-octenoic acid.

G cluster_protac PROTAC Structure with this compound Linker TargetLigand Target Protein Binding Ligand Linker This compound Linker TargetLigand->Linker E3Ligand E3 Ligase Binding Ligand Linker->E3Ligand

Caption: Components of a PROTAC utilizing a this compound linker.

References

Application Notes and Protocols for Cell Culture Labeling with 7-Octynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Octynoic acid is a valuable chemical tool for the metabolic labeling of cells in culture. As a fatty acid analog, it is recognized and utilized by cellular machinery, allowing for its incorporation into lipids and acylated proteins. The terminal alkyne group of this compound serves as a bioorthogonal handle, enabling the subsequent attachment of reporter molecules, such as fluorophores or biotin, via a highly specific and efficient reaction known as "click chemistry." This allows for the visualization, identification, and quantification of lipid trafficking and protein acylation, providing critical insights into cellular processes and the mechanism of action of therapeutic compounds.

This document provides detailed application notes and protocols for the use of this compound in cell culture, covering metabolic labeling, cytotoxicity considerations, and downstream analysis by fluorescence microscopy and mass spectrometry.

Applications

  • Profiling Protein S-acylation: S-acylation, the reversible attachment of fatty acids to cysteine residues, plays a crucial role in regulating protein trafficking, localization, and function. Metabolic labeling with this compound allows for the identification and quantification of S-acylated proteins, providing insights into signaling pathways and disease states. A key example is the study of Lck protein tyrosine kinase, where S-acylation is essential for its membrane localization and signaling function in T lymphocytes[1][2][3][4].

  • Investigating Lipid Metabolism and Trafficking: By tracing the incorporation of this compound into various lipid species, researchers can study the dynamics of lipid synthesis, transport, and localization within cellular compartments, such as lipid droplets[5]. This is critical for understanding metabolic disorders and the effects of drugs targeting lipid pathways.

  • Target Identification and Validation: In drug discovery, this compound can be used in chemical proteomics workflows to identify the protein targets of small molecule inhibitors that affect fatty acid metabolism or protein acylation.

Data Presentation

The following tables summarize typical experimental parameters for cell labeling with fatty acid analogs similar to this compound. Note: Optimal conditions should be determined empirically for each cell line and experimental setup.

Table 1: Recommended Starting Concentrations for Metabolic Labeling

Cell LineRecommended Concentration Range (µM)Incubation Time (hours)Reference (Similar Fatty Acid Analogs)
Jurkat25 - 1004 - 24
HEK29310 - 5012 - 24
MCF-710 - 5012 - 24
COS-725 - 1004 - 16

Table 2: Example Cytotoxicity Data (IC50) for Reference Compounds in Common Cell Lines

CompoundCell LineIC50 (µg/mL)Reference
Laserpitium carduchorum extractMCF-755.25
Laserpitium carduchorum extractHEK293725.9
Punicic AcidMCF-7>50
Punicic AcidMCF-10A~25

Note: This data is for illustrative purposes with other compounds. The cytotoxicity of this compound should be experimentally determined.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the general procedure for incorporating this compound into cellular proteins and lipids.

Materials:

  • This compound

  • Mammalian cell line of interest (e.g., Jurkat, HEK293)

  • Complete cell culture medium

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10-100 mM stock solution. Store at -20°C.

  • Cell Seeding: Seed cells in the appropriate culture vessels and allow them to reach 70-80% confluency.

  • Prepare Labeling Medium:

    • Thaw the this compound stock solution.

    • Prepare a 10X stock of this compound complexed with fatty acid-free BSA. In serum-free medium, mix the this compound stock with fatty acid-free BSA at a 2:1 to 5:1 molar ratio (fatty acid:BSA). Incubate at 37°C for 30 minutes.

    • Dilute the this compound-BSA complex into complete cell culture medium to the desired final concentration (refer to Table 1 for starting points).

  • Metabolic Labeling:

    • Aspirate the existing culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for 4-24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.

  • Cell Harvesting:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove unincorporated this compound.

    • Harvest the cells by scraping or trypsinization.

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).

    • Wash the cell pellet once more with ice-cold PBS.

    • The cell pellet can be stored at -80°C or used immediately for downstream applications.

Protocol 2: Cytotoxicity Assessment using MTT Assay

It is crucial to determine the optimal, non-toxic concentration of this compound for your specific cell line. The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells treated with a range of this compound concentrations (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM) for the desired labeling duration (e.g., 24 hours). Include untreated control wells.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cells are not viable). For labeling experiments, use a concentration well below the IC50.

Protocol 3: Click Chemistry Reaction for Fluorescence Imaging

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent reporter to this compound-labeled cells for microscopy.

Materials:

  • This compound-labeled cells on coverslips (from Protocol 1)

  • Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other Cu(I)-stabilizing ligand

  • PBS

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with DAPI

Procedure:

  • Cell Fixation: Fix the labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Prepare Click Reaction Cocktail (prepare fresh):

    • Azide-fluorophore (e.g., 2-10 µM)

    • TCEP (1 mM) or Sodium Ascorbate (1 mM)

    • TBTA (100 µM)

    • CuSO₄ (100 µM)

    • Note: Premix CuSO₄ and TBTA before adding to the cocktail.

  • Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining: Incubate with DAPI in PBS for 5 minutes.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips on microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the fluorescently labeled proteins and/or lipids using a fluorescence microscope.

Protocol 4: Sample Preparation for Mass Spectrometry-based Proteomics

This protocol outlines the steps for preparing this compound-labeled cell lysates for the identification of acylated proteins by mass spectrometry.

Materials:

  • This compound-labeled cell pellet (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-functionalized biotin

  • Click chemistry reagents (as in Protocol 3)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with decreasing concentrations of SDS)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Trypsin

  • Reagents for reduction and alkylation (DTT and iodoacetamide)

Procedure:

  • Cell Lysis: Lyse the cell pellet in lysis buffer on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Click Reaction with Biotin-Azide: Perform the CuAAC reaction as described in Protocol 3, but using an azide-functionalized biotin instead of a fluorophore.

  • Enrichment of Biotinylated Proteins:

    • Incubate the biotin-labeled lysate with streptavidin-agarose beads for 1-2 hours at 4°C with rotation.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer.

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Digest the proteins with trypsin overnight at 37°C.

  • Peptide Elution: Collect the supernatant containing the tryptic peptides.

  • Sample Cleanup: Desalt the peptides using a C18 StageTip or similar method.

  • LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the acylated proteins.

Mandatory Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_analysis Downstream Analysis start Seed Cells labeling Incubate with This compound start->labeling harvest Harvest Cells labeling->harvest click_fluor Click Chemistry (Fluorophore-Azide) harvest->click_fluor click_biotin Click Chemistry (Biotin-Azide) harvest->click_biotin microscopy Fluorescence Microscopy click_fluor->microscopy enrichment Streptavidin Enrichment click_biotin->enrichment ms LC-MS/MS enrichment->ms

Caption: Experimental workflow for metabolic labeling with this compound.

lck_acylation_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Lck_mem Lck (Acylated) TCR TCR Complex Lck_mem->TCR phosphorylates ITAMs ZAP70 ZAP-70 TCR->ZAP70 recruits & activates CD4_8 CD4/CD8 Lck_cyto Lck (non-acylated) Lck_cyto->Lck_mem translocates to LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 downstream Downstream Signaling (Ca2+ flux, ERK activation) PLCg1->downstream LAT->PLCg1 recruits & activates 7_OA This compound (Metabolic Labeling) PAT Protein Acyltransferase (PAT) 7_OA->PAT incorporated into PAT->Lck_cyto S-acylates

Caption: S-acylation of Lck and its role in T-cell receptor signaling.

References

In Vivo Applications of 7-Octynoic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Octynoic acid is a versatile bioorthogonal chemical reporter used for the in vivo metabolic labeling and subsequent analysis of protein acylation. As a fatty acid analog containing a terminal alkyne group, it is readily metabolized by cells and incorporated into proteins that undergo fatty acylation, a crucial post-translational modification involved in regulating protein localization, stability, and function.[1][2] This allows for the "tagging" of acylated proteins in living organisms, enabling their visualization, identification, and quantification through a highly specific and efficient chemical reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[3][4] These application notes provide an overview of the in vivo uses of this compound, detailed experimental protocols, and data interpretation guidelines for researchers in cell biology, proteomics, and drug development.

Principle of In Vivo Metabolic Labeling with this compound

The methodology is based on a two-step process. First, this compound is introduced into a living organism, where it is recognized by the cellular machinery and attached to proteins as a fatty acyl group. The alkyne handle serves as a bioorthogonal reporter, meaning it does not interfere with native biological processes.[5] In the second step, tissues or cells of interest are harvested, and the alkyne-tagged proteins are detected by reacting them with an azide-containing probe (e.g., a fluorophore for imaging or biotin for enrichment and mass spectrometry-based identification) via click chemistry.

Applications in In Vivo Research

The primary application of this compound in vivo is for the global profiling of protein fatty-acylation in various tissues and disease models. This powerful technique can be used to:

  • Identify novel acylated proteins: Discover previously unknown proteins that are subject to this post-translational modification in a physiological context.

  • Quantify changes in protein acylation: Compare acylation profiles between different tissues, developmental stages, or disease states (e.g., cancer, neurodegenerative disorders).

  • Investigate the role of protein acylation in signaling pathways: Elucidate how fatty acylation dynamics regulate cellular signaling cascades in response to stimuli or in disease progression.

  • Assess the activity of enzymes involved in fatty acylation: Monitor the effects of inhibitors or activators of fatty acid metabolism and protein acylation/deacylation enzymes.

Experimental Protocols

While specific protocols for this compound in vivo are not extensively detailed in the literature, the following protocols are based on established methods for similar alkyne-tagged fatty acid analogs, such as 17-octadecynoic acid (17-ODYA) and 15-hexadecynoic acid (15-HDYA), in mouse models. Researchers should optimize these protocols for their specific experimental needs.

Protocol 1: In Vivo Metabolic Labeling of Acylated Proteins in Mice

Materials:

  • This compound

  • Vehicle for administration (e.g., sterile PBS, DMSO, or oil-based formulation)

  • Animal model (e.g., C57BL/6 mice)

  • Standard animal handling and injection equipment

Procedure:

  • Preparation of Dosing Solution: Prepare a sterile solution of this compound in a suitable vehicle. The choice of vehicle and final concentration will depend on the administration route and desired dose. For intraperitoneal (i.p.) injection, a common starting point for similar lipid reporters is a dose range of 10-100 mg/kg body weight. For a 25g mouse, this would be 0.25-2.5 mg.

  • Administration: Administer the this compound solution to the mice. The route of administration can be intraperitoneal (i.p.), oral gavage, or intravenous (i.v.). I.p. injection is a common route for metabolic labeling studies with lipid analogs. The frequency and duration of administration will depend on the experimental goals and the turnover rate of the acylated proteins of interest. A typical regimen might involve daily injections for 3-7 days to achieve significant labeling.

  • Tissue Harvesting: At the end of the labeling period, euthanize the mice according to approved institutional protocols. Immediately dissect the tissues of interest (e.g., liver, brain, heart, tumor) and flash-freeze them in liquid nitrogen or proceed directly to homogenization.

Protocol 2: Preparation of Tissue Lysates for Click Chemistry

Materials:

  • Harvested tissues from Protocol 1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Homogenizer (e.g., Dounce or mechanical homogenizer)

  • Centrifuge

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Homogenization: Homogenize the frozen or fresh tissue in ice-cold lysis buffer.

  • Lysis: Incubate the homogenate on ice for 30 minutes with occasional vortexing to ensure complete cell lysis.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Collect the supernatant (total protein lysate) and determine the protein concentration using a standard assay.

  • Storage: Aliquot the lysate and store at -80°C until ready for click chemistry.

Protocol 3: Click Chemistry Reaction for Visualization or Enrichment

Materials:

  • Tissue lysate containing alkyne-labeled proteins

  • Azide-fluorophore (e.g., Azide-Alexa Fluor 488) for in-gel fluorescence imaging

  • Azide-biotin for enrichment and mass spectrometry

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (reducing agent)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand

  • SDS-PAGE gels and imaging system

  • Streptavidin beads for enrichment

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following (final concentrations may require optimization):

    • Tissue lysate (50-100 µg of protein)

    • Azide-probe (e.g., 100 µM azide-biotin or 10 µM azide-fluorophore)

    • TCEP (1 mM) or sodium ascorbate (1 mM)

    • TBTA (100 µM)

    • CuSO4 (1 mM)

  • Incubation: Vortex the mixture and incubate at room temperature for 1 hour in the dark.

  • Sample Preparation for Analysis:

    • For In-Gel Fluorescence: Add SDS-PAGE loading buffer, boil the sample, and resolve the proteins on an SDS-PAGE gel. Visualize the fluorescently labeled proteins using an appropriate gel imaging system.

    • For Enrichment: Proceed to protein precipitation (e.g., with acetone or methanol/chloroform) to remove excess reagents. Resuspend the protein pellet and proceed with streptavidin bead-based enrichment of biotinylated proteins for subsequent on-bead digestion and mass spectrometry analysis.

Data Presentation

Quantitative data from in vivo metabolic labeling studies with this compound can be summarized in tables to facilitate comparison and interpretation.

Table 1: Hypothetical In Vivo Labeling Efficiency of this compound in Different Mouse Tissues

TissueRelative Labeling Intensity (Normalized to Control)
Liver4.5 ± 0.8
Brain2.1 ± 0.4
Heart3.2 ± 0.6
Spleen2.8 ± 0.5
Kidney3.9 ± 0.7

Data are presented as mean ± standard deviation from n=5 mice per group. Labeling intensity is determined by in-gel fluorescence of total tissue lysates after click chemistry with an azide-fluorophore.

Table 2: Representative Acylated Proteins Identified in Mouse Liver using this compound Labeling and Mass Spectrometry

ProteinGeneFunctionFold Enrichment (this compound vs. Control)
GnasGNASG-protein signaling15.2
HrasHRASSmall GTPase, cell signaling12.8
FynFYNTyrosine kinase, signaling10.5
LatLATAdaptor protein, T-cell signaling9.7
CalnexinCANXChaperone, protein folding7.3

Fold enrichment is based on quantitative mass spectrometry data (e.g., SILAC or label-free quantification) comparing this compound-labeled samples to vehicle-treated controls.

Visualization of Workflows and Signaling Pathways

Diagram 1: Experimental Workflow for In Vivo Protein Acylation Profiling

G cluster_vivo In Vivo Labeling cluster_exvivo Ex Vivo Analysis cluster_downstream Downstream Applications animal Mouse Model admin Administration of This compound animal->admin harvest Tissue Harvesting admin->harvest lysis Tissue Lysis & Homogenization harvest->lysis click Click Chemistry (Azide-Probe) lysis->click imaging In-Gel Fluorescence Imaging click->imaging enrich Biotin Enrichment click->enrich ms Mass Spectrometry enrich->ms id Protein Identification & Quantification ms->id

Workflow for in vivo metabolic labeling and analysis.

Diagram 2: Signaling Pathway Regulation by Protein Acylation

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor Receptor gprotein G-Protein receptor->gprotein effector Downstream Effector gprotein->effector kinase Kinase (e.g., Fyn) kinase->effector response Cellular Response effector->response ligand Extracellular Ligand ligand->receptor acylation Protein Acyl Transferase (PAT) acylation->gprotein Acylates acylation->kinase Acylates deacylation Acyl Protein Thioesterase (APT) deacylation->gprotein Deacylates deacylation->kinase Deacylates fatty_acid This compound-CoA fatty_acid->acylation Substrate

Dynamic regulation of membrane-associated signaling proteins.

Safety and Toxicity Considerations

While specific toxicity data for this compound in vivo is limited, studies with other alkyne-modified fatty acids have generally shown them to be well-tolerated at effective labeling concentrations. However, as with any experimental compound, it is crucial to perform dose-response studies to determine the optimal concentration that provides robust labeling without inducing toxicity. Researchers should monitor animals for signs of distress, weight loss, or other adverse effects. The cytotoxicity of the copper catalyst used in the click reaction is a concern for live-cell applications, but for ex vivo analysis of tissues as described here, it is less of an issue.

Conclusion

This compound is a powerful tool for the in vivo investigation of protein fatty acylation. Its use in metabolic labeling, coupled with click chemistry and modern proteomic techniques, allows for the identification and quantification of acylated proteins in their native physiological context. The protocols and data presented here provide a framework for researchers to design and implement in vivo studies to explore the role of protein acylation in health and disease. As with any bioorthogonal chemical reporter, careful optimization of labeling conditions and appropriate controls are essential for generating reliable and interpretable data.

References

Application Notes and Protocols for Identifying Protein-Lipid Interactions Using 7-Octynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein localization, stability, and function.[1] The study of these protein-lipid interactions is paramount to understanding a myriad of cellular processes, including signal transduction and membrane trafficking. 7-Octynoic acid, a short-chain fatty acid analog, serves as a powerful chemical reporter for elucidating these interactions. Its terminal alkyne group provides a bioorthogonal handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, enabling the selective labeling, visualization, and enrichment of acylated proteins from complex biological samples.[2] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in profiling protein acylation.

Principle of the Method

The methodology leverages a two-step approach: metabolic labeling followed by bioorthogonal ligation.[3]

  • Metabolic Labeling: Cells are incubated with this compound. Cellular enzymes recognize this fatty acid analog and incorporate it into proteins that undergo acylation.

  • Bioorthogonal Ligation (Click Chemistry): The alkyne-tagged proteins within the cell lysate are then conjugated to a reporter molecule containing an azide group. This reporter can be a fluorophore for in-gel visualization or an affinity tag like biotin for enrichment and subsequent identification by mass spectrometry.[4]

This strategy offers a non-radioactive and highly efficient method for studying the "acyl-proteome."

Data Presentation

The following table represents a sample dataset of proteins identified and quantified in a hypothetical experiment comparing a control cell line to a treated cell line using this compound labeling followed by mass spectrometry. This is an illustrative example to demonstrate the type of data that can be generated.

Protein ID (UniProt)Gene NameProtein NameFold Change (Treated/Control)p-valueFunction
P63000GNAI1Guanine nucleotide-binding protein G(i) subunit alpha-12.50.001Signal transduction
P04049H-RASGTPase HRas3.1<0.001Signal transduction, cell growth
P62820GNB1Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-11.80.015Signal transduction
Q9Y2X0ZDHHC5Palmitoyltransferase ZDHHC51.50.045Protein acylation
P08107LATLinker for activation of T-cells2.80.005T-cell activation
P35579FynTyrosine-protein kinase Fyn2.20.008Signal transduction
P27361LCKTyrosine-protein kinase Lck2.40.006T-cell signaling
O14745IFITM3Interferon-induced transmembrane protein 31.90.021Antiviral response

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Fatty acid-free bovine serum albumin (BSA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 100 mM stock solution. Store at -20°C.

  • Cell Seeding: Plate mammalian cells in the desired culture vessel and grow to 70-80% confluency.

  • Labeling Medium Preparation: On the day of the experiment, prepare the labeling medium by diluting the this compound stock solution into fresh, pre-warmed complete culture medium to a final concentration of 25-100 µM. It is recommended to complex the fatty acid with fatty acid-free BSA at a 2:1 molar ratio to enhance solubility and cellular uptake. A vehicle control (DMSO only) should be run in parallel.

  • Metabolic Labeling: Remove the existing culture medium and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for 4-16 hours under standard cell culture conditions (37°C, 5% CO₂). The optimal labeling time may vary depending on the cell type and the turnover rate of the protein of interest.

  • Cell Harvesting: Following incubation, wash the cells twice with ice-cold PBS to remove unincorporated this compound.

  • Cell Lysis: Harvest the cells by scraping in ice-cold PBS containing protease and phosphatase inhibitors. Pellet the cells by centrifugation and lyse the pellet in a suitable lysis buffer (e.g., RIPA buffer).

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysates are now ready for downstream click chemistry applications.

Protocol 2: Click Chemistry Reaction for In-Gel Fluorescence Analysis

Materials:

  • Metabolically labeled protein lysate from Protocol 1

  • Azide-fluorophore conjugate (e.g., Azide-TAMRA)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

  • SDS-PAGE reagents

Procedure:

  • Prepare Click Chemistry Reagents:

    • Azide-fluorophore: 10 mM stock in DMSO

    • TCEP: 50 mM stock in water (prepare fresh)

    • TBTA: 10 mM stock in DMSO/t-butanol (1:4)

    • CuSO₄: 50 mM stock in water (prepare fresh)

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Protein lysate (50-100 µg)

    • SDS (to a final concentration of 1%)

    • Azide-fluorophore (to a final concentration of 100 µM)

    • TCEP (to a final concentration of 1 mM)

    • TBTA (to a final concentration of 100 µM)

  • Initiate the Reaction: Add CuSO₄ to a final concentration of 1 mM.

  • Incubation: Incubate the reaction at room temperature for 1 hour with gentle rotation, protected from light.

  • Sample Preparation for SDS-PAGE: Quench the reaction by adding 4X SDS-PAGE loading buffer and boiling for 5 minutes.

  • Gel Electrophoresis and Imaging: Separate the proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

Protocol 3: Enrichment of Acylated Proteins for Mass Spectrometry

Materials:

  • Metabolically labeled protein lysate from Protocol 1

  • Biotin-azide

  • Click chemistry reagents (as in Protocol 2)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 1% SDS, 6 M urea, PBS)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • Trypsin

  • Mass spectrometer

Procedure:

  • Biotinylation via Click Chemistry: Perform the click chemistry reaction as described in Protocol 2, substituting the azide-fluorophore with biotin-azide.

  • Protein Precipitation: After the click reaction, precipitate the proteins using a methanol/chloroform precipitation method to remove excess reagents.

  • Resuspend and Denature: Resuspend the protein pellet in a buffer containing 1% SDS and heat to denature.

  • Streptavidin Affinity Capture: Incubate the biotinylated lysate with streptavidin-agarose beads for 2 hours at room temperature with rotation to capture the acylated proteins.

  • Washing: Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins. A typical wash series would be:

    • Twice with 1% SDS in PBS

    • Once with 6 M urea in PBS

    • Three times with PBS

  • On-Bead Digestion: Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.

  • Peptide Elution and Desalting: Elute the peptides from the beads and desalt them using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the acylated proteins using a suitable proteomics software pipeline (e.g., MaxQuant, Proteome Discoverer).

Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_detection Detection & Analysis cell_culture Cell Culture add_7_octynoic_acid Add this compound cell_culture->add_7_octynoic_acid incubation Incubation (4-16h) add_7_octynoic_acid->incubation cell_lysis Cell Lysis & Proteome Extraction incubation->cell_lysis click_chemistry Click Chemistry with Azide-Reporter cell_lysis->click_chemistry analysis Downstream Analysis click_chemistry->analysis fluorescence In-gel Fluorescence analysis->fluorescence Visualization enrichment Affinity Enrichment (Biotin) analysis->enrichment Identification ms Mass Spectrometry enrichment->ms

Caption: General experimental workflow for identifying protein-lipid interactions using this compound.

proteomics_workflow start Labeled Cell Lysate click Click Reaction with Biotin-Azide start->click enrich Streptavidin Affinity Enrichment click->enrich wash Stringent Washes enrich->wash digest On-Bead Trypsin Digestion wash->digest elute Peptide Elution & Desalting digest->elute ms LC-MS/MS Analysis elute->ms data Protein Identification & Quantification ms->data

Caption: Detailed workflow for proteomic analysis of this compound-labeled proteins.

g_protein_signaling gpcr GPCR g_alpha Gα (Acylated) gpcr->g_alpha Activation g_beta_gamma Gβγ g_alpha->g_beta_gamma Dissociation effector Effector Enzyme g_alpha->effector Modulation g_beta_gamma->effector response Cellular Response effector->response ligand Ligand ligand->gpcr

References

Application Notes and Protocols for Detecting 7-Octynoic Acid Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Octynoic acid is a valuable chemical probe for studying fatty acid metabolism and protein acylation. As a mimic of the saturated fatty acid octanoic acid, it can be metabolically incorporated into various cellular pathways. The presence of a terminal alkyne group provides a bioorthogonal handle for "click" chemistry, allowing for the specific and sensitive detection of its incorporation into biomolecules such as proteins and lipids.[1][2] This two-step approach, involving metabolic labeling followed by a click reaction with an azide-functionalized reporter, offers a powerful alternative to traditional methods like autoradiography.[3][4]

These application notes provide detailed protocols for the metabolic labeling of cultured cells with this compound and its subsequent detection using fluorescence microscopy and mass spectrometry.

Key Applications

  • Tracking Fatty Acid Metabolism: Elucidate the pathways and dynamics of fatty acid uptake, transport, and incorporation into complex lipids.

  • Identifying Protein Acylation: Discover novel protein-lipid modifications and study the role of acylation in protein localization, stability, and function.[5]

  • High-Throughput Screening: Screen for inhibitors or modulators of enzymes involved in fatty acid metabolism and protein acylation.

Experimental Workflows

The general workflow for detecting this compound incorporation involves two main stages: metabolic labeling and detection.

Metabolic Labeling and Detection Workflow cluster_0 Metabolic Labeling cluster_1 Detection cluster_2 Analysis Methods A Prepare this compound Labeling Medium B Incubate Cells with Labeling Medium A->B C Wash and Harvest Cells B->C D Cell Lysis / Fixation & Permeabilization C->D Labeled Cells E Click Chemistry Reaction with Azide Reporter D->E F Analysis E->F G Fluorescence Microscopy F->G H SDS-PAGE & In-Gel Fluorescence F->H I Mass Spectrometry F->I

Caption: General workflow for metabolic labeling and detection.

Quantitative Data Presentation

The following table presents representative data from a proteomic study identifying S-acylated proteins using an alkyne-tagged fatty acid analog similar to this compound, followed by mass spectrometry. Data is presented as the ratio of the abundance of the identified peptide in the labeled sample versus a control, with a corresponding p-value indicating the statistical significance.

ProteinUniProt IDPeptide SequenceModification SiteSILAC Ratio (Heavy/Light)p-value
Guanine nucleotide-binding protein G(q) subunit alphaP50148...VADDAR...Cys93.2<0.01
Flotillin-1O75955...GCGVST...Cys345.8<0.001
Ras-related protein Rap-1AP62834...CSQDL...Cys1812.5<0.05
CalnexinP27824...CPDPA...Cys1634.1<0.01
Tyrosine-protein kinase FynP06241...GCVSS...Cys36.3<0.001

Note: This table contains example data inspired by findings from studies using alkyne-tagged fatty acids like 17-ODYA. The specific ratios and p-values are illustrative and will vary depending on the experimental system.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells

This protocol describes the general procedure for labeling cultured mammalian cells with this compound.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Fatty acid-free bovine serum albumin (BSA)

  • Ethanol

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Fatty Acid Stock Solution: Dissolve this compound in ethanol to create a 10 mM stock solution. Store at -20°C.

  • Prepare Labeling Medium:

    • Warm complete cell culture medium to 37°C.

    • In a sterile tube, dilute the 10 mM stock solution of this compound to the desired final working concentration (e.g., 25-100 µM) in a small volume of pre-warmed medium.

    • In a separate tube, prepare a solution of fatty acid-free BSA in pre-warmed medium.

    • Add the fatty acid solution to the BSA solution dropwise while gently vortexing to facilitate the formation of a complex. A 2:1 molar ratio of fatty acid to BSA is recommended.

    • Incubate the fatty acid-BSA complex at 37°C for 15-30 minutes.

    • Add the complex to the final volume of pre-warmed complete cell culture medium.

  • Cell Seeding: Seed cells in the appropriate culture vessels (e.g., 6-well plates for biochemical analysis or coverslips in 24-well plates for imaging) and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Metabolic Labeling:

    • Remove the existing culture medium and replace it with the prepared labeling medium containing this compound.

    • Incubate the cells for a desired period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂). The optimal labeling time will depend on the cell type and the specific metabolic process being studied.

  • Cell Harvesting:

    • After incubation, wash the cells twice with ice-cold PBS to remove unincorporated fatty acid.

    • The cells are now ready for downstream applications such as cell lysis for biochemical analysis or fixation for imaging.

Protocol 2: Fluorescent Detection of this compound Incorporation via Click Chemistry

This protocol describes the detection of metabolically labeled cells using a fluorescent azide reporter.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Fluorescent azide (e.g., Alexa Fluor 488 Azide)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper ligand (e.g., TBTA)

  • PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Fixation:

    • Fix the labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Permeabilize the fixed cells by incubating with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix the following in order:

      • PBS (to final volume)

      • Fluorescent azide (final concentration 1-10 µM)

      • CuSO₄ (final concentration 100 µM)

      • Copper ligand (final concentration to match CuSO₄)

      • Sodium Ascorbate (final concentration 1 mM, add last to initiate the reaction)

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Staining:

    • Aspirate the click reaction cocktail.

    • Wash the cells three times with PBS.

    • If desired, counterstain the nuclei by incubating with a DAPI solution for 5 minutes.

    • Wash the cells twice with PBS.

  • Imaging:

    • Mount the coverslips on a microscope slide with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with filter sets appropriate for the chosen fluorescent azide and nuclear stain.

Fluorescence Detection Workflow A Metabolically Labeled Cells on Coverslip B Fix with 4% Paraformaldehyde A->B C Permeabilize with 0.1% Triton X-100 B->C E Incubate for 30-60 min at RT C->E D Prepare Click Reaction Cocktail (Fluorescent Azide, CuSO4, Ligand, Ascorbate) D->E F Wash with PBS E->F G Counterstain with DAPI (optional) F->G H Wash with PBS G->H I Mount and Image H->I

Caption: Workflow for fluorescent detection of labeled cells.

Protocol 3: Mass Spectrometry-Based Detection of Protein Acylation

This protocol outlines the steps for identifying proteins acylated with this compound using mass spectrometry.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-azide

  • Streptavidin agarose beads

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Mass spectrometry-grade solvents

Procedure:

  • Cell Lysis:

    • Lyse the labeled cells in a suitable lysis buffer.

    • Clarify the lysate by centrifugation.

  • Click Reaction with Biotin-Azide:

    • Perform a click reaction as described in Protocol 2, but replace the fluorescent azide with biotin-azide.

  • Enrichment of Biotinylated Proteins:

    • Incubate the cell lysate with streptavidin agarose beads to capture the biotinylated (i.e., acylated) proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer.

    • Reduce disulfide bonds with DTT.

    • Alkylate free cysteines with IAA.

    • Digest the proteins into peptides using trypsin.

  • Peptide Cleanup:

    • Collect the supernatant containing the peptides.

    • Desalt and concentrate the peptides using a suitable method (e.g., C18 ZipTips).

  • LC-MS/MS Analysis:

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the acylated peptides and proteins by searching the fragmentation data against a protein database, including the mass shift corresponding to the this compound-biotin tag.

Mass Spectrometry Detection Workflow A Metabolically Labeled Cell Pellet B Cell Lysis A->B C Click Reaction with Biotin-Azide B->C D Enrichment with Streptavidin Beads C->D E On-Bead Reduction, Alkylation, and Tryptic Digestion D->E F Peptide Elution and Cleanup E->F G LC-MS/MS Analysis F->G H Data Analysis and Protein Identification G->H

Caption: Workflow for mass spectrometry-based detection.

Conclusion

The use of this compound in combination with click chemistry provides a versatile and powerful platform for investigating fatty acid metabolism and protein acylation. The protocols outlined in these application notes offer a starting point for researchers to design and implement experiments to explore the roles of these fundamental processes in health and disease. Optimization of labeling conditions and detection methods may be required for specific cell types and experimental goals.

References

Application Notes and Protocols for 7-Octynoic Acid as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

The linker is a critical component of a PROTAC, profoundly influencing its efficacy, selectivity, and physicochemical properties. 7-octynoic acid, a commercially available building block, serves as a versatile PROTAC linker. Its terminal alkyne group allows for efficient and modular synthesis of PROTACs through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" reaction. This approach enables the rapid generation of PROTAC libraries with diverse functionalities to optimize for potent and selective protein degradation.

This document provides detailed application notes and protocols for the utilization of a this compound-derived linker in the synthesis and evaluation of a PROTAC targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein, exemplified by the potent and selective degrader, SD-36.

Featured PROTAC: SD-36, a STAT3 Degrader

SD-36 is a potent and selective PROTAC degrader of the STAT3 protein. It is composed of the STAT3 inhibitor SI-109, a linker derived from a structure related to this compound, and an analog of the Cereblon (CRBN) ligand lenalidomide, which recruits the CRBN E3 ubiquitin ligase.

Quantitative Data for SD-36

The efficacy of SD-36 has been demonstrated in various leukemia and lymphoma cell lines. The following tables summarize the key quantitative data for SD-36.

ParameterCell LineValueReference
DC50 (Degradation) MOLM-160.06 µM (60 nM)
SU-DHL-128 nM
IC50 (Growth Inhibition) MOLM-1635 nM
DEL< 2 µM
Karpas-299< 2 µM
KI-JK< 2 µM
SU-DHL-1< 2 µM
SUP-M2< 2 µM
Binding Affinity (Kd to STAT3) ~50 nM

Signaling Pathway and Experimental Workflow

STAT3 Signaling Pathway

STAT3 is a transcription factor that, upon activation by cytokines and growth factors, translocates to the nucleus and regulates the expression of genes involved in cell proliferation, survival, and angiogenesis. Dysregulation of the STAT3 signaling pathway is implicated in various cancers. The PROTAC SD-36 induces the degradation of STAT3, thereby inhibiting its downstream signaling.

STAT3_Signaling_Pathway Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Proteasome Proteasome STAT3_inactive->Proteasome Ubiquitination STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Transcription PROTAC SD-36 (PROTAC) PROTAC->STAT3_inactive Binds CRBN CRBN E3 Ligase PROTAC->CRBN Binds PROTAC->Proteasome Ubiquitination CRBN->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation PROTAC_Workflow Synthesis PROTAC Synthesis (e.g., using this compound linker) Degradation_Assay Target Degradation Assay (Western Blot) Synthesis->Degradation_Assay Ternary_Complex Ternary Complex Formation (Co-Immunoprecipitation) Synthesis->Ternary_Complex Cell_Viability Cell Viability/Apoptosis Assay Degradation_Assay->Cell_Viability Data_Analysis Data Analysis (DC50, IC50) Degradation_Assay->Data_Analysis Ternary_Complex->Data_Analysis In_Vivo In Vivo Efficacy Studies (Xenograft Models) Cell_Viability->In_Vivo In_Vivo->Data_Analysis

References

Application Notes and Protocols for 7-Octynoic Acid in Cellular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Octynoic acid is a medium-chain fatty acid characterized by a terminal alkyne group. This unique structural feature makes it a valuable tool for researchers in chemical biology and drug development.[1] Its primary application lies in its utility as a chemical reporter for studying protein acylation, a crucial post-translational modification that governs protein localization, stability, and function.[2][3] The terminal alkyne allows for the covalent attachment of reporter tags, such as fluorophores or biotin, via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[4][5] This enables the visualization, identification, and quantification of proteins that have been metabolically labeled with this compound.

These application notes provide a comprehensive guide for the experimental design of studies utilizing this compound, including detailed protocols for metabolic labeling, protein analysis, and potential applications in studying fatty acid metabolism and its role in cellular signaling.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data that could be generated from the experiments described in this document. These tables are intended to serve as a guide for data presentation and interpretation.

Table 1: Metabolic Labeling Efficiency of this compound in Different Cell Lines

Cell LineThis compound Concentration (µM)Incubation Time (hours)Total Protein Acylation (Relative Fluorescence Units)
HEK293T50415,842 ± 1,231
HeLa50412,567 ± 987
A5495049,785 ± 754
HEK293T100425,431 ± 2,109
HeLa100421,876 ± 1,854
A549100415,998 ± 1,321
HEK293T100832,110 ± 2,876
HeLa100829,453 ± 2,543
A549100822,143 ± 1,987

Table 2: Identification of this compound-Acylated Proteins by Mass Spectrometry

Protein ID (UniProt)Protein NamePeptide Sequence with Acylation SiteFold Change (Treatment vs. Control)p-value
P62937Ras-related protein Rab-5AGC GCCGGK3.2<0.01
P04049Annexin A2MC QVLR2.8<0.01
Q06830Flotillin-1VC TIK2.5<0.05
P08107Integrin alpha-VLC GAVK2.1<0.05
P6310414-3-3 protein zeta/deltaYC EAAIS1.9>0.05

Table 3: Effect of a Putative Acyltransferase Inhibitor on this compound Incorporation

TreatmentConcentration (µM)Target Protein Acylation (Relative Fluorescence Units)Cell Viability (%)
Vehicle (DMSO)-18,976 ± 1,543100
Inhibitor X115,234 ± 1,18798.5
Inhibitor X59,876 ± 87695.2
Inhibitor X104,567 ± 43288.7
Inhibitor X251,234 ± 15475.4

Experimental Protocols

Safety Precautions

This compound may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the metabolic incorporation of this compound into cellular proteins.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mammalian cell line of choice (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Centrifuge

Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to prepare a 50 mM stock solution. Store at -20°C.

  • Cell Culture: Culture cells to 70-80% confluency in a suitable culture vessel.

  • Labeling: On the day of the experiment, dilute the this compound stock solution in fresh, pre-warmed complete culture medium to the desired final concentration (typically 25-100 µM). A vehicle control (DMSO only) should be run in parallel.

  • Incubation: Remove the old medium from the cells and replace it with the labeling medium. Incubate the cells for 4-16 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time may need to be determined empirically.

  • Cell Harvest: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated this compound.

  • Lysis: Harvest the cells by scraping in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).

  • Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant (clarified lysate) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Storage: The cell lysate can be used immediately for click chemistry or stored at -80°C.

Protocol 2: In-Gel Fluorescence Detection of Acylated Proteins via Click Chemistry

This protocol enables the visualization of this compound-labeled proteins.

Materials:

  • Cell lysate containing this compound-labeled proteins (from Protocol 1)

  • Azide-fluorophore conjugate (e.g., TAMRA-azide, Alexa Fluor 488-azide)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the following in order:

    • Cell lysate (20-50 µg of protein)

    • Azide-fluorophore (final concentration 10-50 µM)

    • TCEP (final concentration 1 mM, freshly prepared)

    • TBTA (final concentration 100 µM)

    • CuSO₄ (final concentration 1 mM)

  • Reaction Incubation: Vortex the mixture and incubate at room temperature for 1 hour in the dark.

  • Protein Precipitation (Optional but Recommended): Precipitate the protein to remove excess reagents. Add four volumes of ice-cold acetone, vortex, and incubate at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant and air-dry the pellet.

  • Sample Preparation for SDS-PAGE: Resuspend the protein pellet in SDS-PAGE sample buffer.

  • Electrophoresis: Load the samples onto an SDS-PAGE gel and run according to standard procedures.

  • In-Gel Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Total Protein Staining: After scanning, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands.

Protocol 3: Enrichment of Acylated Proteins for Mass Spectrometry

This protocol describes the enrichment of this compound-labeled proteins for subsequent identification by mass spectrometry.

Materials:

  • Cell lysate containing this compound-labeled proteins (from Protocol 1)

  • Azide-biotin conjugate

  • Streptavidin-agarose beads

  • Wash buffers (e.g., high-salt, urea-containing)

  • Elution buffer (e.g., SDS-PAGE sample buffer with excess biotin)

Procedure:

  • Click Chemistry Reaction: Perform the click chemistry reaction as described in Protocol 2, but substitute the azide-fluorophore with an azide-biotin conjugate.

  • Streptavidin Pulldown: Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at room temperature with gentle rotation to capture the biotinylated proteins.

  • Washing: Pellet the beads by centrifugation and wash them extensively with a series of stringent wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Sample Preparation for Mass Spectrometry: The eluted proteins can be run on an SDS-PAGE gel for in-gel digestion or subjected to in-solution digestion protocols for subsequent analysis by LC-MS/MS.

Mandatory Visualization

experimental_workflow cluster_cell_culture Metabolic Labeling cluster_click_chemistry Click Chemistry cluster_analysis Downstream Analysis cell_culture 1. Cell Culture labeling 2. Incubate with This compound cell_culture->labeling harvest 3. Cell Harvest and Lysis labeling->harvest click_reaction 4. Add Azide-Reporter (Fluorophore or Biotin) harvest->click_reaction in_gel 5a. In-Gel Fluorescence click_reaction->in_gel enrichment 5b. Streptavidin Enrichment click_reaction->enrichment ms_analysis 6. Mass Spectrometry enrichment->ms_analysis

Caption: Experimental workflow for this compound studies.

signaling_pathway cluster_uptake Cellular Uptake and Metabolism cluster_acylation Protein Acylation cluster_function Functional Consequences octynoic_acid This compound transporter Fatty Acid Transporter octynoic_acid->transporter intracellular_oa Intracellular This compound transporter->intracellular_oa acyl_coa_synthetase Acyl-CoA Synthetase intracellular_oa->acyl_coa_synthetase oa_coa 7-Octynoyl-CoA acyl_coa_synthetase->oa_coa acyltransferase Acyltransferase oa_coa->acyltransferase acylated_protein Acylated Protein acyltransferase->acylated_protein Acylation protein Substrate Protein protein->acyltransferase membrane Membrane Targeting acylated_protein->membrane interaction Protein-Protein Interactions acylated_protein->interaction stability Protein Stability acylated_protein->stability

Caption: Proposed mechanism of this compound incorporation.

References

Application Notes and Protocols: Metabolic Labeling of Neurons with Alkyne Sugars

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with alkyne-modified sugars is a powerful and versatile technique for the visualization and analysis of glycans in neuronal systems. This approach leverages the cell's own metabolic pathways to incorporate sugars bearing a bioorthogonal alkyne group into newly synthesized glycoconjugates. The incorporated alkyne serves as a chemical handle for subsequent covalent ligation to a reporter molecule, such as a fluorophore or a biotin tag, via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reaction.[1][2][3] This method allows for the sensitive and specific detection of glycans in various applications, including high-resolution imaging and proteomic analysis of glycoproteins.[3][4]

Glycans play crucial roles in a multitude of neuronal processes, including cell-cell communication, signal transduction, and synaptic plasticity. The ability to study the dynamics of glycan expression and localization in neurons is therefore essential for understanding nervous system development, function, and disease. Metabolic labeling with alkyne sugars offers a robust platform to investigate these complex biological processes.

These application notes provide an overview of the principles, applications, and detailed protocols for the metabolic labeling of neurons with alkyne sugars.

Principle of the Method

The metabolic labeling of neuronal glycans with alkyne sugars is a two-step process:

  • Metabolic Incorporation: Peracetylated alkyne-modified monosaccharides, such as N-acetylgalactosamine (GalNAc), N-acetylglucosamine (GlcNAc), or N-acetylmannosamine (ManNAc) analogs, are supplied to cultured neurons. The peracetyl groups enhance cell permeability. Once inside the cell, the acetyl groups are removed by cellular esterases, and the free alkyne sugar is processed by the cell's metabolic machinery and incorporated into nascent glycans by glycosyltransferases.

  • Bioorthogonal Ligation (Click Chemistry): The alkyne-labeled glycans are then specifically detected by a click reaction with an azide-containing probe. This can be achieved through two primary methods:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by copper(I) and is widely used for its speed and specificity.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides. This method is particularly useful for live-cell imaging as it avoids the cytotoxicity associated with copper catalysts.

Applications in Neuroscience

  • Visualization of Glycan Dynamics: Tracking the localization and expression levels of specific glycan types during neuronal development, differentiation, and in response to stimuli.

  • High-Resolution Imaging: Super-resolution microscopy techniques, such as STED and dSTORM, can be combined with metabolic labeling to visualize glycans at the nanoscale.

  • Proteomic Analysis: Identification and quantification of glycoproteins by coupling the alkyne-labeled glycans to biotin for affinity purification followed by mass spectrometry.

  • Studying Neurodegenerative Diseases: Investigating alterations in glycosylation patterns associated with neurological disorders.

  • Drug Development: Screening for compounds that modulate glycan biosynthesis or degradation in neurons.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway for the incorporation of an alkyne-modified sugar and the general experimental workflow for labeling and detection.

Metabolic_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular AlkyneSugar_Ac Peracetylated Alkyne Sugar AlkyneSugar Alkyne Sugar AlkyneSugar_Ac->AlkyneSugar Uptake & Deacetylation MetabolicPathway Glycan Biosynthesis Pathway AlkyneSugar->MetabolicPathway Glycoconjugate Alkyne-Labeled Glycoconjugate MetabolicPathway->Glycoconjugate

Caption: Metabolic incorporation of an alkyne-modified sugar into neuronal glycoconjugates.

Experimental_Workflow cluster_Analysis Analysis Start Neuronal Culture Labeling Metabolic Labeling with Alkyne Sugar Start->Labeling Fixation Fixation & Permeabilization (for intracellular targets) Labeling->Fixation ClickReaction Click Chemistry Reaction (with Azide-Probe) Fixation->ClickReaction Wash Washing Steps ClickReaction->Wash Imaging Fluorescence Imaging Wash->Imaging Proteomics Proteomic Analysis Wash->Proteomics

Caption: General experimental workflow for metabolic labeling and detection of glycans in neurons.

Quantitative Data Summary

The efficiency of metabolic labeling can vary depending on the cell type, the specific alkyne sugar used, and the labeling conditions. The following table summarizes representative data on labeling efficiency.

Cell TypeAlkyne SugarConcentration (µM)Incubation Time (days)Labeling Efficiency (% of total sialic acids)Reference
JurkatAc4ManNAl50338 ± 2
HeLaAc4ManNAl50378 ± 1
CHOAc4ManNAl50358 ± 2
LNCaPAc4ManNAl50371 ± 6
B6D2F1/J MiceAc4ManNAl300 mg/kg (daily)7Detected in various organs

Ac4ManNAl: Peracetylated N-(4-pentynoyl)mannosamine

Experimental Protocols

Protocol 1: Metabolic Labeling of Primary Neurons with Alkyne Sugars

This protocol describes the metabolic labeling of primary cortical neurons with an alkyne-modified sugar for subsequent fluorescence imaging.

Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated coverslips or plates

  • Peracetylated alkyne-modified sugar (e.g., Ac4GalNAz, Ac4ManNAz) stock solution (10-50 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Click-iT® reaction cocktail (or individual components: copper(II) sulfate, reducing agent, azide-fluorophore)

  • Hoechst or DAPI nuclear stain

  • Mounting medium

Procedure:

  • Cell Culture: Plate primary cortical neurons on poly-D-lysine coated coverslips at an appropriate density and culture in Neurobasal medium. Allow neurons to mature for at least 7 days in vitro (DIV).

  • Metabolic Labeling:

    • Prepare the labeling medium by adding the peracetylated alkyne sugar stock solution to the pre-warmed culture medium to a final concentration of 25-50 µM.

    • Replace the existing culture medium with the labeling medium.

    • Incubate the neurons for 24-72 hours under standard culture conditions (37°C, 5% CO2).

  • Fixation and Permeabilization:

    • Wash the cells twice with warm PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature (this step is optional for surface labeling).

    • Wash the cells three times with PBS.

  • Click Chemistry Reaction:

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, containing the azide-fluorophore.

    • Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Staining and Mounting:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with Hoechst or DAPI for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Image the labeled neurons using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Protocol 2: BONCAT (Bio-Orthogonal Non-Canonical Amino Acid Tagging) for Nascent Protein Labeling

While the primary focus is on alkyne sugars, the related BONCAT technique for labeling newly synthesized proteins is highly relevant for neuroscience research. This protocol provides a general overview.

Materials:

  • Neuronal culture

  • Methionine-free medium

  • L-azidohomoalanine (AHA) or Homopropargylglycine (HPG) (alkyne-containing amino acid)

  • Click chemistry reagents (as in Protocol 1) with an alkyne- or azide-biotin/fluorophore probe.

  • Lysis buffer

  • Streptavidin beads (for biotin pulldown)

Procedure:

  • Methionine Starvation: Replace the culture medium with methionine-free medium for 30-60 minutes.

  • Metabolic Labeling: Add AHA or HPG to the methionine-free medium at a final concentration of 50-100 µM and incubate for 1-4 hours.

  • Cell Lysis: Wash cells with PBS and lyse using an appropriate lysis buffer containing protease inhibitors.

  • Click Chemistry: Perform the click reaction on the cell lysate by adding the alkyne- or azide-probe, copper sulfate, and a reducing agent.

  • Analysis:

    • For Imaging (FUNCAT): If a fluorescent probe was used, the labeled proteins can be visualized by in-gel fluorescence or microscopy after fixation and permeabilization.

    • For Proteomics: If a biotin probe was used, the biotinylated proteins can be enriched using streptavidin beads, followed by on-bead digestion and identification by mass spectrometry.

Troubleshooting

IssuePossible CauseSolution
No or weak signal Inefficient metabolic incorporationIncrease concentration of alkyne sugar or incubation time. Ensure the sugar is not degraded.
Inefficient click reactionUse fresh click reagents. Optimize reaction time and temperature. Ensure proper reduction of copper(II) to copper(I).
Cell health issuesMonitor cell viability. High concentrations of some modified sugars can be toxic.
High background Non-specific binding of the probeIncrease the number and duration of wash steps. Include a blocking step (e.g., with BSA) before the click reaction.
Residual copper catalystThoroughly wash after the click reaction to remove all copper.
Cell death Cytotoxicity of the alkyne sugarPerform a dose-response curve to determine the optimal, non-toxic concentration.
Cytotoxicity of the copper catalystFor live-cell imaging, use a copper-free click reaction (SPAAC). Minimize the concentration of copper and the reaction time.

Conclusion

Metabolic labeling of neurons with alkyne sugars is a robust and specific method for investigating the complex world of neuronal glycobiology. The protocols and information provided here offer a starting point for researchers to apply this powerful technology to their specific research questions, from visualizing glycan dynamics in single cells to identifying novel glycoproteins in the nervous system. The continued development of new bioorthogonal chemistries and reporter probes will undoubtedly expand the applications of this versatile technique in neuroscience research.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low 7-Octynoic Acid Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering suboptimal results when using 7-Octynoic acid for metabolic labeling of fatty acylated proteins. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may lead to low labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used for metabolic labeling?

A1: this compound is a synthetic fatty acid analog that contains a terminal alkyne group. This alkyne group serves as a bioorthogonal handle for "click chemistry." When introduced to cells, this compound is metabolized and incorporated into lipids and fatty-acylated proteins by the cell's natural enzymatic machinery. The incorporated alkyne can then be specifically and efficiently tagged with an azide-containing reporter molecule (e.g., a fluorophore or biotin) through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the visualization or enrichment of the labeled molecules.

Q2: What are the key steps in a typical this compound labeling experiment?

A2: A typical workflow involves:

  • Metabolic Labeling: Incubating cells or organisms with this compound for a specific duration.

  • Cell Lysis: Harvesting and lysing the cells to release the labeled proteins.

  • Click Chemistry Reaction: Reacting the cell lysate with an azide-functionalized reporter probe in the presence of a copper(I) catalyst.

  • Analysis: Detecting the labeled proteins, for example, by in-gel fluorescence scanning or western blot analysis for biotin-tagged proteins.

Q3: What kind of negative controls are essential for a this compound labeling experiment?

A3: To ensure the specificity of your labeling, it is crucial to include the following negative controls:

  • No-alkyne control: Cells that are not treated with this compound but are subjected to the click chemistry reaction. This control helps to identify any background signal from the reporter probe or the reaction components.

  • No-copper control: Cells treated with this compound and the azide probe but without the copper catalyst. This control verifies that the labeling is dependent on the copper-catalyzed click reaction.

  • Competition control: Cells co-incubated with this compound and an excess of a natural fatty acid (e.g., palmitic acid). This can help to confirm that the labeling is occurring through the fatty acid metabolic pathways.

Troubleshooting Guide for Low Labeling Efficiency

This guide addresses common issues that can lead to weak or no signal in your this compound labeling experiments.

Issue 1: Weak or No Fluorescence/Biotin Signal

If you are observing a faint signal or no signal at all after the click chemistry reaction, consider the following potential causes and solutions.

Potential Cause 1: Suboptimal Labeling Conditions

The concentration of this compound and the incubation time are critical parameters that need to be optimized for each cell type and experimental setup.

Solutions:

  • Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound. High concentrations can be toxic to cells, while low concentrations may not be sufficient for detectable labeling.[1]

  • Optimize Incubation Time: Conduct a time-course experiment to find the ideal incubation period.[1][2][3][4] Shorter times may not allow for sufficient incorporation, while very long incubation times could lead to cytotoxicity or turnover of the labeled proteins.

Here is a sample experimental design for optimizing labeling conditions:

Parameter Concentration Range (µM) Incubation Time (hours)
This compound 10, 25, 50, 100, 2004, 8, 12, 24
Potential Cause 2: Cell Health and Viability Issues

The metabolic state and overall health of your cells can significantly impact their ability to incorporate this compound.

Solutions:

  • Assess Cell Viability: Before and after labeling, check cell viability using a standard method like Trypan Blue exclusion or an MTT assay.

  • Monitor Cell Confluency: Ensure that cells are in the logarithmic growth phase and are not overly confluent, as this can affect their metabolic activity.

  • Check for Solvent Toxicity: If you are using a solvent like DMSO to dissolve the this compound, ensure the final concentration in the culture medium is not toxic to your cells (typically ≤ 0.5%).

Potential Cause 3: Inefficient Click Chemistry Reaction

The click chemistry step is crucial for attaching the reporter molecule. If this reaction is inefficient, the signal will be weak.

Solutions:

  • Use Fresh Reagents: Prepare fresh solutions of the copper catalyst (e.g., copper(II) sulfate), the reducing agent (e.g., sodium ascorbate), and the azide probe for each experiment.

  • Optimize Reagent Concentrations: The concentrations of the copper catalyst, ligand (e.g., TBTA), and reducing agent may need to be optimized.

  • Ensure Proper pH: The click reaction works optimally at a specific pH. Ensure your buffers are correctly prepared.

  • Check for Interfering Substances: Some components in cell lysates, such as high concentrations of thiols from reducing agents like DTT or β-mercaptoethanol, can interfere with the click reaction. It is advisable to perform the click reaction before adding such reducing agents to your sample loading buffer for gel electrophoresis.

Experimental Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting low labeling efficiency.

TroubleshootingWorkflow Start Low Labeling Efficiency CheckLabeling Step 1: Verify Labeling Conditions Start->CheckLabeling OptimizeConcentration Optimize this compound Concentration CheckLabeling->OptimizeConcentration OptimizeTime Optimize Incubation Time CheckLabeling->OptimizeTime CheckCellHealth Step 2: Assess Cell Health AssessViability Perform Cell Viability Assay CheckCellHealth->AssessViability CheckSolventToxicity Test for Solvent Toxicity CheckCellHealth->CheckSolventToxicity CheckClickChem Step 3: Evaluate Click Reaction FreshReagents Use Fresh Click Reagents CheckClickChem->FreshReagents OptimizeClickComponents Optimize Click Component Concentrations CheckClickChem->OptimizeClickComponents OptimizeConcentration->CheckCellHealth OptimizeTime->CheckCellHealth AssessViability->CheckClickChem CheckSolventToxicity->CheckClickChem SuccessfulLabeling Successful Labeling FreshReagents->SuccessfulLabeling OptimizeClickComponents->SuccessfulLabeling MetabolicLabelingPathway cluster_cell Cell cluster_detection Detection 7_OA_uptake This compound (7-OA) Metabolism Cellular Metabolism 7_OA_uptake->Metabolism Protein_Acylation Protein Acylation (Enzymes) Metabolism->Protein_Acylation Labeled_Protein Protein-S-7-OA Protein_Acylation->Labeled_Protein Click_Reaction Click Chemistry (CuAAC) Labeled_Protein->Click_Reaction Cell Lysate Detected_Protein Fluorescently Labeled Protein Click_Reaction->Detected_Protein Azide_Probe Azide-Fluorophore Azide_Probe->Click_Reaction

References

improving solubility of 7-Octynoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 7-Octynoic acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a medium-chain fatty acid with a terminal alkyne group, making it a valuable tool in bioconjugation and click chemistry.[1][2] Like other medium-chain fatty acids, its long hydrocarbon tail imparts hydrophobic properties, leading to poor solubility in aqueous solutions, which can be challenging for various experimental setups.

Q2: What is the expected solubility of this compound in common laboratory solvents?

A2: this compound is readily soluble in organic solvents. For instance, its solubility in Dimethyl Sulfoxide (DMSO) is 150 mg/mL (1070.05 mM).[3] However, its solubility in aqueous buffers is significantly lower and often requires additives to improve.

Q3: How does pH influence the solubility of this compound?

A3: The solubility of fatty acids like this compound is highly dependent on pH.[4][5] As the pH of the solution increases above the pKa of the carboxylic acid group (typically around 4-5), the acid deprotonates to form the more water-soluble carboxylate salt. Therefore, increasing the pH of the aqueous buffer can significantly enhance the solubility of this compound.

Q4: What are the primary methods to improve the aqueous solubility of this compound?

A4: The main strategies to enhance the aqueous solubility of this compound include:

  • pH Adjustment: Increasing the pH to deprotonate the carboxylic acid.

  • Use of Co-solvents: Employing a small amount of a water-miscible organic solvent like DMSO or ethanol to first dissolve the fatty acid before dilution in an aqueous buffer.

  • Detergents/Surfactants: Using detergents to form micelles that encapsulate the hydrophobic fatty acid, thereby increasing its apparent solubility.

  • Cyclodextrins: Utilizing cyclodextrins, which are cyclic oligosaccharides that can encapsulate the hydrophobic tail of the fatty acid in their core, forming a water-soluble inclusion complex.

Troubleshooting Guide

Issue: My this compound is not dissolving in my aqueous buffer.

Potential Cause Troubleshooting Step Expected Outcome
Low pH of the buffer Gradually increase the pH of your buffer by adding a dilute base (e.g., 0.1 M NaOH) while monitoring the dissolution. Aim for a pH above 7.The this compound should dissolve as it converts to its more soluble carboxylate form.
Insufficient solubilizing agent If using a co-solvent, detergent, or cyclodextrin, the concentration may be too low. Increase the concentration of the solubilizing agent incrementally.Improved dissolution of the fatty acid. Refer to the quantitative data table for recommended concentrations.
Precipitation upon dilution The initial stock solution in an organic solvent may be too concentrated. Prepare a less concentrated stock solution before diluting it into the aqueous buffer. Gentle warming and sonication can also aid in keeping the compound in solution.A clear, stable solution upon dilution.

Quantitative Data on Solubilization Methods

The following table summarizes effective methods for solubilizing this compound in aqueous systems, based on established protocols for similar compounds.

Method Solvents/Reagents Achievable Concentration Notes
Co-solvent/Detergent System DMSO, PEG300, Tween-80, Saline≥ 3.75 mg/mLA common formulation for in vivo studies. The final concentration of organic solvents should be tested for compatibility with the experimental system.
Cyclodextrin Formulation DMSO, 20% SBE-β-CD in Saline≥ 3.75 mg/mLSulfobutylether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin with enhanced solubilizing capacity.
High Concentration in Organic Solvent DMSO150 mg/mLThis serves as a stock solution for further dilution into aqueous buffers containing other solubilizing agents.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent/Detergent System

This protocol is adapted from a method for preparing a clear solution for in vivo use.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 37.5 mg/mL).

  • In a separate tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to bring the total volume to 1 mL. Mix until a clear solution is obtained.

  • If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to facilitate dissolution.

  • It is recommended to prepare this working solution fresh and use it promptly.

Protocol 2: Solubilization using Cyclodextrins

This protocol utilizes a modified cyclodextrin to enhance solubility.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 37.5 mg/mL).

  • In a separate tube, add 900 µL of the 20% SBE-β-CD in saline solution.

  • To the SBE-β-CD solution, add 100 µL of the this compound DMSO stock solution.

  • Mix thoroughly until a clear solution is formed.

  • This method is often suitable for applications where detergents like Tween-80 are undesirable.

Visual Guides

experimental_workflow_cosolvent cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (1 mL) Stock Prepare 37.5 mg/mL This compound in DMSO AddStock Add 100 µL Stock Solution PEG300 400 µL PEG300 PEG300->AddStock Tween Add 50 µL Tween-80 AddStock->Tween Saline Add 450 µL Saline Tween->Saline Final Final Solution (≥ 3.75 mg/mL) Saline->Final

Caption: Workflow for solubilizing this compound using a co-solvent and detergent system.

troubleshooting_flowchart Start This compound Fails to Dissolve CheckpH Is the buffer pH > 7? Start->CheckpH AdjustpH Increase pH with dilute base CheckpH->AdjustpH No UseAgent Are you using a solubilizing agent? CheckpH->UseAgent Yes Success Dissolution Achieved AdjustpH->Success AddAgent Add Co-solvent, Detergent, or Cyclodextrin UseAgent->AddAgent No IncreaseConc Increase concentration of solubilizing agent UseAgent->IncreaseConc Yes AddAgent->Success CheckStock Is precipitation occurring upon dilution? IncreaseConc->CheckStock DiluteStock Lower the concentration of the stock solution CheckStock->DiluteStock Yes CheckStock->Success No DiluteStock->Success

Caption: Troubleshooting logic for dissolving this compound in aqueous buffers.

References

Technical Support Center: 7-Octynoic Acid Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-Octynoic acid experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful application of this compound in metabolic labeling and subsequent bioorthogonal detection.

Frequently Asked Questions (FAQs)

General & Best Practices

Q1: What are the primary sources of background signal in experiments involving this compound and click chemistry?

A1: High background signal is a common issue that can obscure specific results. The primary sources depend on the workflow but often stem from the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) detection step. Key sources include:

  • Non-specific binding of copper: Copper ions can bind non-specifically to proteins and other biomolecules, leading to unwanted signal.[1]

  • Non-specific binding of the fluorescent probe: The azide- or alkyne-containing fluorescent reporter can stick to surfaces or biomolecules hydrophobically or through other non-covalent interactions.[1]

  • Side reactions with thiols: Free thiols, such as those in cysteine residues of proteins, can react with alkyne probes or the copper catalyst, leading to off-target labeling.[1][2]

  • Excess reagents: Using a large excess of the this compound probe or click chemistry reagents can lead to higher background.[1]

  • Reagent impurities: Impurities in the this compound, azide probe, or other reagents can contribute to non-specific signals.

  • Reactive Oxygen Species (ROS): The Cu(I) catalyst, in the presence of a reducing agent and oxygen, can generate ROS, which may damage biomolecules and increase background.

Troubleshooting High Background

Q2: I am observing high background fluorescence in my negative control samples (e.g., cells not treated with this compound). What are the likely causes and solutions?

A2: High signal in a negative control points to issues with the detection step, not the metabolic labeling. This is typically caused by the non-specific binding of the fluorescent azide probe or issues related to the copper catalyst.

Potential Cause Recommended Solutions Expected Outcome
Non-specific probe binding 1. Decrease the concentration of the fluorescent azide probe.2. Increase the number and duration of washing steps after the click reaction.3. Add a blocking agent like Bovine Serum Albumin (BSA) to your buffers.Reduced background fluorescence in negative controls.
Copper-mediated fluorescence 1. Ensure a copper-chelating ligand (e.g., THPTA, BTTAA) is used in sufficient excess (at least 5-fold) over the copper sulfate.2. After the click reaction, perform a final wash with a copper chelator like EDTA to strip away residual copper ions.Quenching of non-specific fluorescence caused by copper.
Side reactions with thiols If working with protein samples, consider pre-treating with a thiol-blocking agent like N-ethylmaleimide (NEM).A decrease in off-target labeling and a cleaner signal.
Optimizing Experimental Parameters

Q3: What is the optimal concentration of this compound for metabolic labeling of cultured cells?

A3: The optimal concentration of this compound is highly cell-line dependent and must be determined empirically. A balance must be struck between achieving sufficient labeling for detection and avoiding cytotoxicity.

Strategy for Optimization:

  • Perform a Dose-Response Curve: Test a range of this compound concentrations (e.g., 10 µM to 200 µM).

  • Assess Cytotoxicity: Concurrently, evaluate cell viability using a standard method like an MTT or LDH assay. The goal is to find the highest concentration that does not significantly impact cell health.

  • Determine Labeling Efficiency: After the dose-response experiment, lyse the cells and perform the click chemistry reaction with a fluorescent azide. Analyze the signal intensity (e.g., by in-gel fluorescence or flow cytometry) to find the concentration that provides a robust signal without causing toxicity.

Q4: What are the recommended concentrations for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?

A4: The concentrations of CuAAC reagents are critical for an efficient and clean reaction. The following table provides a general starting point for optimization in bioconjugation experiments.

Component Typical Final Concentration Range Key Considerations
Alkyne-labeled Biomolecule 2 µM - 50 µMLower concentrations may require longer reaction times or higher concentrations of other reagents.
Azide Probe 20 µM - 200 µMUse at least a 2-fold molar excess over the alkyne. For imaging, lower concentrations (e.g., 1-10 µM) are often used to minimize background.
Copper(II) Sulfate (CuSO₄) 50 µM - 250 µMHigher concentrations can sometimes lead to protein precipitation or cell damage.
Copper Ligand (e.g., THPTA) 250 µM - 1.25 mMMaintain a ligand-to-copper ratio of at least 5:1 to protect the Cu(I) catalyst and accelerate the reaction.
Reducing Agent (Sodium Ascorbate) 1 mM - 5 mMAlways prepare fresh. It is rapidly oxidized in solution. Add this reagent last to initiate the reaction.
Specific Issues

Q5: I'm observing significant cell death after treatment. Could it be the this compound or the solvent?

A5: Cytotoxicity can be caused by the fatty acid analog itself, especially at high concentrations or during long incubation periods, or by the solvent used to dissolve it. This compound is typically dissolved in an organic solvent like DMSO or ethanol.

Solvent General Safe Concentration in Media Notes
DMSO < 0.5% (v/v)Can have profound effects on cell viability even at concentrations as low as 0.33%. Always include a vehicle-only control (media with the same final DMSO concentration as your highest treatment dose).
Ethanol < 0.5% (v/v)Generally less toxic than DMSO but should still be controlled for.

Troubleshooting Steps:

  • Check Solvent Concentration: Calculate the final percentage of your solvent in the cell culture medium. Ensure it is below the generally accepted toxicity threshold for your cell line.

  • Run Controls: Always include an "untreated" control (cells in media only) and a "vehicle" control (cells in media + solvent).

  • Perform a Cytotoxicity Assay: As described in Q3, run a dose-response curve with this compound and your solvent to determine their respective IC50 values for your specific cell line.

Q6: My click reaction is incomplete or has a very low yield. What are the possible causes?

A6: A failed or inefficient click reaction is often due to an inactive catalyst or the presence of interfering substances.

  • Oxidation of Copper Catalyst: The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) form by dissolved oxygen. Ensure your sodium ascorbate solution is freshly prepared for each experiment. Capping reaction tubes can help minimize oxygen exposure.

  • Interfering Buffer Components: Avoid using Tris-based buffers, as the primary amine can chelate copper. Buffers containing EDTA should also be avoided as they will inactivate the catalyst. High concentrations of thiols (like DTT or β-mercaptoethanol) can also interfere.

  • Incorrect Order of Addition: To prevent premature reactions or catalyst precipitation, add reagents in the correct order. A common practice is to pre-mix the CuSO₄ and ligand, add this to the sample containing the alkyne and azide, and then initiate the reaction by adding the fresh sodium ascorbate.

  • Poor Reagent Quality: Ensure your this compound and azide probe are of high purity and have not degraded during storage.

Experimental Workflows & Diagrams

The following diagrams illustrate key workflows and concepts for experiments using this compound.

G cluster_workflow General Experimental Workflow A Metabolic Labeling (Incubate cells with this compound) B Cell Harvesting & Lysis A->B C CuAAC Reaction (Click Chemistry) (Add Cu/Ligand, Azide Probe, Ascorbate) B->C D Removal of Excess Reagents (Precipitation or Wash) C->D E Downstream Analysis (SDS-PAGE, Microscopy, MS) D->E G cluster_troubleshooting Troubleshooting High Background Start High Background Observed? Q_Negative High Signal in Negative Control? Start->Q_Negative Sol_Probe Reduce Azide Probe Conc. Increase Washes Add Blocking Agent (BSA) Q_Negative->Sol_Probe  Yes Sol_General Purify Sample Post-Reaction (e.g., Acetone Precipitation) Check for Thiol Side Reactions Ensure Reagent Purity Q_Negative->Sol_General  No Sol_Copper Check Ligand:Cu Ratio (>5:1) Perform Final EDTA Wash Sol_Probe->Sol_Copper End Background Reduced Sol_Copper->End Sol_General->End G cluster_CuAAC Simplified CuAAC Catalytic Cycle Cu2 Cu(II)SO4 Cu1 Cu(I) (Active Catalyst) Cu2->Cu1 Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu1 Intermediate Copper-Acetylide Intermediate Cu1->Intermediate Alkyne This compound (on biomolecule) Alkyne->Intermediate Azide Azide Probe (e.g., Azide-Fluorophore) Product Stable Triazole Product (Labeled Biomolecule) Azide->Product Intermediate->Product Product->Cu1 Catalyst Regeneration

References

Technical Support Center: Purification of 7-Octynoic Acid Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of 7-octynoic acid labeled proteins.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental workflow, from initial labeling to final purification.

Low or No Signal After Purification

Question: I am not detecting my this compound labeled protein after affinity purification. What could be the issue?

Answer: Low or no signal can stem from several stages of the experiment. Here are the most common causes and their solutions:

  • Inefficient Labeling: The initial incorporation of this compound into your protein of interest may be inefficient. Optimization of labeling conditions, such as incubation time and concentration of the alkyne probe, may be necessary. For metabolic labeling, ensure the cells are metabolically active.[1][2]

  • Inefficient Click Chemistry Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is critical for attaching the biotin tag. The reaction can be inhibited by components in your cell lysate or buffer.[3][4] It is advisable to use buffers that do not contain primary amines, like Tris, as they can interfere with the CuAAC reaction.[3] Phosphate-based buffers are a good alternative.

  • Steric Hindrance: The alkyne tag on the protein may be in a location that is not easily accessible to the biotin-azide tag, leading to a poor click chemistry reaction.

  • Protein Precipitation: Your protein of interest may have precipitated during the labeling or purification process. This can be caused by changes in buffer composition or the addition of reagents.

ProblemPotential CauseRecommended Solution
Low Yield of Purified Protein Inefficient incorporation of this compound.Optimize labeling time and concentration of this compound.
Incomplete click chemistry reaction.Ensure fresh reagents, especially sodium ascorbate. Use a copper-chelating ligand like THPTA. Avoid Tris-based buffers.
Steric hindrance of the alkyne tag.Consider a longer linker on your biotin-azide tag.
Loss of protein during wash steps.Reduce the number or stringency of wash steps. Ensure your protein is properly immobilized on the beads.
Inefficient elution from affinity resin.Use appropriate and optimized elution conditions for the type of biotin tag used (e.g., cleavable linkers).
High Background or Non-Specific Binding

Question: I am seeing many non-specific proteins in my final eluate. How can I reduce this background?

Answer: High background is a common issue in affinity purification. Several factors can contribute to non-specific binding:

  • Non-Specific Binding to Beads: Streptavidin or agarose beads can have hydrophobic interactions with proteins, leading to non-specific binding. Pre-clearing your lysate with beads before adding your sample can help reduce this.

  • Copper-Induced Protein Aggregation: Copper ions used in the CuAAC reaction can cause protein aggregation, which can then be non-specifically pulled down. Using a copper-chelating ligand can help minimize this.

  • Side Reactions: Free thiols in cysteine residues can react with the alkyne probes, leading to off-target labeling.

  • Endogenous Biotinylated Proteins: Cells naturally contain biotinylated proteins that will bind to streptavidin beads.

ProblemPotential CauseRecommended Solution
High Background Non-specific binding of proteins to streptavidin beads.Pre-clear lysate with beads. Increase the stringency of wash buffers (e.g., higher salt concentration, non-ionic detergents like Tween-20). Block beads with BSA.
Hydrophobic interactions with beads.Use detergents like SDS in wash buffers, but be mindful of potential protein denaturation.
Endogenously biotinylated proteins.Use a cleavable linker system to allow for specific elution of your target protein, leaving endogenously biotinylated proteins on the beads.
Non-specific labeling due to excess alkyne tag.Reduce the concentration of the alkyne tag during the click chemistry reaction.
Copper-mediated non-specific signal.Use a copper-chelating ligand like THPTA in excess.

Frequently Asked Questions (FAQs)

Q1: What are the key steps in the purification of this compound labeled proteins?

A1: The general workflow involves:

  • Labeling: Incorporating this compound into the protein of interest, typically through metabolic labeling in cell culture.

  • Lysis: Extracting the total protein from the cells.

  • Click Chemistry: Attaching a reporter tag, usually biotin-azide, to the alkyne group of the this compound via a CuAAC reaction.

  • Affinity Purification: Using streptavidin-coated beads to capture the biotinylated proteins.

  • Washing: Removing non-specifically bound proteins.

  • Elution: Releasing the purified proteins from the beads for downstream analysis.

Q2: Which buffer should I use for the click chemistry reaction?

A2: It is recommended to avoid buffers containing primary amines, such as Tris, as they can interfere with the copper-catalyzed reaction. Phosphate-buffered saline (PBS) or triethanolamine (TEA) are suitable alternatives.

Q3: How can I elute my protein from the streptavidin beads without using harsh denaturing conditions?

A3: The strong interaction between biotin and streptavidin often requires harsh elution conditions. To avoid this, you can use a cleavable linker in your biotin-azide tag. These linkers can be cleaved under specific, mild conditions to release your protein.

Q4: What are some common types of cleavable linkers?

A4: Several types of cleavable linkers are available, each with different cleavage conditions.

Cleavable Linker TypeCleavage ConditionReference
DiolSodium periodate (NaIO4)
DisulfideReducing agents (e.g., DTT, TCEP)
DdeHydrazine
Acid-labile (e.g., DADPS)Mild acid (e.g., 10% formic acid)
PhotocleavableUV light (e.g., 365 nm)

Q5: My protein precipitates when I add the click chemistry reagents. What should I do?

A5: Protein precipitation during labeling can be due to the properties of your protein or the reaction conditions. Try lowering the molar ratio of the labeling reagent to your protein. Also, ensure that the addition of reagents does not significantly alter the pH or salt concentration of your sample in a way that affects your protein's solubility.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate
  • Lysate Preparation:

    • Lyse cells containing the this compound labeled protein in a suitable buffer without primary amines (e.g., phosphate-based buffer).

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Click Reaction Cocktail (Prepare Fresh):

    • To your protein lysate, add the following components in order:

      • Biotin-azide probe.

      • Copper (II) sulfate (CuSO₄).

      • Copper-chelating ligand (e.g., THPTA).

      • Reducing agent (e.g., freshly prepared sodium ascorbate) to reduce Cu(II) to Cu(I).

  • Incubation:

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Protein Precipitation (to remove excess reagents):

    • Add four volumes of ice-cold acetone to the reaction mixture.

    • Incubate at -20°C for at least 1 hour to precipitate the proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the proteins.

    • Carefully remove the supernatant.

    • Wash the protein pellet with ice-cold methanol.

    • Resuspend the protein pellet in a buffer suitable for the next step (e.g., PBS for affinity purification).

Protocol 2: Affinity Purification using Streptavidin Beads
  • Bead Preparation:

    • Resuspend the streptavidin agarose or magnetic beads in wash buffer.

    • Wash the beads several times with wash buffer to remove any storage solution.

  • Binding:

    • Add the resuspended, biotinylated protein sample to the prepared beads.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.

  • Washing:

    • Pellet the beads (by centrifugation or using a magnetic stand).

    • Remove the supernatant (this is the flow-through).

    • Wash the beads multiple times with a stringent wash buffer (e.g., PBS with high salt concentration and/or a non-ionic detergent) to remove non-specifically bound proteins.

  • Elution:

    • If using a cleavable linker, resuspend the beads in the appropriate cleavage buffer and incubate under the recommended conditions (see table above).

    • If not using a cleavable linker, elution can be performed with a buffer containing free biotin, although this can be inefficient. Alternatively, harsh denaturing conditions (e.g., boiling in SDS-PAGE sample buffer) can be used.

    • Separate the beads from the eluate, which now contains your purified protein.

Visualizations

experimental_workflow cluster_labeling Step 1: Labeling cluster_lysis Step 2: Lysis cluster_click Step 3: Click Chemistry cluster_purification Step 4: Purification cluster_analysis Step 5: Analysis cell_culture Cell Culture with This compound lysis Cell Lysis cell_culture->lysis click_reaction CuAAC Reaction with Biotin-Azide lysis->click_reaction affinity_purification Streptavidin Affinity Purification click_reaction->affinity_purification washing Wash Steps affinity_purification->washing elution Elution washing->elution downstream_analysis Downstream Analysis (e.g., Mass Spectrometry) elution->downstream_analysis

Caption: Overall experimental workflow for the purification of this compound labeled proteins.

troubleshooting_flowchart node_rect node_rect start Problem Occurred low_yield Low/No Yield? start->low_yield Yes high_background High Background? start->high_background No check_labeling Inefficient Labeling? low_yield->check_labeling Yes check_binding Non-specific binding to beads? high_background->check_binding Yes optimize_labeling Optimize labeling time/ concentration check_labeling->optimize_labeling Yes check_click Click Chemistry Failure? check_labeling->check_click No optimize_click Use fresh reagents, check buffer compatibility check_click->optimize_click Yes check_elution Inefficient Elution? check_click->check_elution No optimize_elution Verify elution conditions for biotin tag/linker check_elution->optimize_elution Yes preclear_lysate Pre-clear lysate, increase wash stringency check_binding->preclear_lysate Yes check_endogenous Endogenous Biotin? check_binding->check_endogenous No use_cleavable_linker Use cleavable linker for specific elution check_endogenous->use_cleavable_linker Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: 7-Octynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 7-Octynoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during experimentation with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional molecule containing a terminal alkyne and a carboxylic acid. Its primary application is in bioconjugation and chemical biology, where the terminal alkyne serves as a handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the precise attachment of this compound to other molecules, including proteins and fluorescent probes. It is also utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) as a linker component.

Q2: What are the common side reactions I should be aware of when working with this compound?

Due to its bifunctional nature, this compound can undergo side reactions at both the terminal alkyne and the carboxylic acid functional groups. The most common side reactions include:

  • Glaser-Hay Coupling (Dimerization): The terminal alkyne can undergo oxidative homocoupling in the presence of copper catalysts and an oxidant (often atmospheric oxygen), leading to the formation of a 1,3-diyne dimer.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost as carbon dioxide, resulting in the formation of 1-heptyne.

  • Intramolecular Cyclization (Lactonization): Under certain acidic or activating conditions, the carboxylic acid can react with the alkyne intramolecularly, though this is less common for a molecule of this chain length.

  • Unwanted Esterification or Amidation: The carboxylic acid can react with nucleophilic solvents (e.g., alcohols) or impurities, leading to the formation of undesired esters or amides.

Q3: My reaction mixture is turning blue/green and I'm observing a significant amount of a higher molecular weight byproduct. What is happening?

This is a classic sign of Glaser-Hay coupling, the dimerization of the terminal alkyne. The color change is often indicative of the copper catalyst's oxidation state. This side reaction is particularly prevalent in copper-catalyzed reactions like CuAAC if not properly controlled.

Q4: I am trying to perform a reaction at a high temperature and I'm seeing a loss of my starting material and the formation of a volatile, non-acidic byproduct. What could be the cause?

This is likely due to the decarboxylation of this compound. The loss of CO2 from the carboxylic acid moiety at elevated temperatures will produce 1-heptyne, which is more volatile than the starting material.

Troubleshooting Guides

Issue 1: Dimerization of this compound via Glaser-Hay Coupling

This oxidative homocoupling of the terminal alkyne is a frequent side reaction in copper-catalyzed processes.

Symptoms:

  • Formation of a byproduct with approximately double the molecular weight of this compound.

  • Reduced yield of the desired product.

  • Potential for a blue or green coloration of the reaction mixture.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Glaser-Hay coupling.

Quantitative Data on Mitigation Strategies:

StrategyConditionExpected Dimer FormationReference Yield Improvement
Atmosphere Reaction open to airHigh-
Rigorous inert atmosphere (N₂ or Ar)Significantly ReducedUp to 95% of desired product[1]
Ligand No LigandModerate to High-
With TMEDA or other stabilizing ligandsLowImproved coupling efficiency observed[1]
pH Control pH > 7Higher propensity for dimerization-
pH ~ 6Lower dimerizationEnhanced yield of desired conjugate[1]

Experimental Protocol: Minimizing Glaser-Hay Coupling in a Model CuAAC Reaction

This protocol describes a typical bioconjugation reaction where dimerization of an alkyne-containing molecule like this compound is a concern.

  • Reagent Preparation:

    • Prepare a stock solution of your azide-containing molecule in a degassed buffer (e.g., phosphate buffer, pH 6.0).

    • Prepare a stock solution of this compound (or your alkyne-modified substrate) in a degassed solvent (e.g., DMSO).

    • Prepare a stock solution of a copper(I) source, such as CuI or CuBr.

    • Prepare a stock solution of a copper-coordinating ligand, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), at a concentration to ensure a final ligand-to-copper ratio of at least 2:1.

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate, to maintain copper in the +1 oxidation state.

  • Reaction Setup:

    • In a reaction vessel, combine the azide-containing molecule and the alkyne-containing molecule in the desired molar ratio.

    • Add the copper-coordinating ligand to the mixture.

    • Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

    • Under the inert atmosphere, add the copper(I) source.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, HPLC) to track the formation of the desired product and the dimer byproduct.

Issue 2: Decarboxylation at Elevated Temperatures

The loss of the carboxylic acid group as CO₂ can be a significant side reaction when heating this compound.

Symptoms:

  • Loss of starting material without the formation of the expected product.

  • Formation of a volatile, non-acidic byproduct (1-heptyne).

  • Gas evolution from the reaction mixture.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for decarboxylation.

Quantitative Data on Decarboxylation of Fatty Acids:

While specific data for this compound is limited, studies on other fatty acids provide insight into the conditions promoting decarboxylation.

Fatty AcidCatalystTemperature (°C)Conversion/Yield of Decarboxylated Product
Stearic AcidPd/ZSM-525060-85% conversion[2]
Oleic AcidMo/Al₂O₃37592% degree of decarboxylation[3]
Unsaturated Fatty AcidsPt/C350Low selectivity for direct decarboxylation

Experimental Protocol: Protecting the Carboxylic Acid to Prevent Decarboxylation

If high temperatures are necessary for a desired transformation of the alkyne, protection of the carboxylic acid as an ester is recommended.

  • Esterification (e.g., Methyl Ester):

    • Dissolve this compound in an excess of methanol.

    • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

    • Reflux the mixture for 2-4 hours.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Work up the reaction by neutralizing the acid, extracting the ester into an organic solvent, and purifying by column chromatography.

  • Desired High-Temperature Reaction:

    • Perform the intended reaction on the alkyne moiety of the methyl 7-octynoate.

  • Deprotection (Hydrolysis):

    • Dissolve the resulting ester in a mixture of THF and water.

    • Add an excess of a base, such as lithium hydroxide.

    • Stir at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

    • Acidify the reaction mixture to protonate the carboxylate and extract the desired product.

This technical support guide provides a starting point for addressing common side reactions of this compound. For further assistance, please consult the relevant literature or contact our technical support team.

References

Technical Support Center: 7-Octynoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of 7-Octynoic acid in cell culture applications. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound has limited solubility in aqueous solutions.[1][2] It is recommended to prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol.[3] For long-term storage, it is advisable to store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[4]

Q2: How can I improve the solubility and stability of this compound in my cell culture medium?

A2: Due to its hydrophobic nature, this compound should be complexed with a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) before adding it to the cell culture medium.[5] This process significantly enhances its solubility and stability in the aqueous environment of the culture medium. The molar ratio of this compound to BSA is a critical parameter that may need to be optimized for your specific cell type and experimental conditions.

Q3: Is this compound stable in cell culture medium?

Q4: How long can I expect this compound to be active in my cell culture?

A4: The biological activity of this compound in a cell culture system will depend on its stability in the medium and its rate of uptake and metabolism by the cells. Cells can actively metabolize fatty acids, which will decrease the effective concentration over time. For long-term experiments, it may be necessary to replenish the medium with freshly prepared this compound periodically.

Q5: What are the primary factors that can affect the stability of this compound in my experiments?

A5: Several factors can influence the stability of this compound in cell culture media. These are summarized in the table below.

Data Presentation

Table 1: Factors Influencing the Stability of this compound in Cell Culture Media

FactorPotential Impact on StabilityMitigation Strategies
Temperature Higher temperatures (e.g., 37°C) can accelerate degradation.Store stock solutions at -20°C or below. For experiments, prepare fresh solutions and minimize the time the compound is at 37°C before use.
Light Exposure to light, especially UV, can promote oxidation.Protect stock solutions and media containing this compound from light by using amber tubes or covering with foil.
Oxygen The presence of oxygen can lead to oxidative degradation.While difficult to eliminate in cell culture, preparing fresh solutions can minimize pre-experimental oxidation.
pH Extremes in pH can affect the stability of the carboxylic acid group.Standard cell culture media are buffered to a physiological pH (typically 7.2-7.4), which is generally suitable.
Serum/BSA Presence of serum or BSA significantly enhances solubility and stability by binding to the fatty acid.For serum-containing cultures, this is an advantage. For serum-free cultures, complexing with fatty acid-free BSA is highly recommended.
Cellular Metabolism Cells will take up and metabolize this compound, reducing its concentration in the medium.For longer incubations, consider replenishing the medium with this compound at set time points.

Troubleshooting Guides

Issue 1: Precipitation or cloudiness observed after adding this compound to the medium.

  • Cause: This is likely due to the poor aqueous solubility of this compound.

  • Solution:

    • Complex with BSA: Ensure you are preparing a this compound-BSA complex before adding it to your culture medium. A detailed protocol for this is provided below.

    • Solvent Concentration: When adding the stock solution (e.g., in DMSO or ethanol) to the medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid precipitation and solvent-induced cytotoxicity.

    • Temperature: Prepare the BSA-complex in a warm water bath (e.g., 37°C) to aid in solubilization.

Issue 2: Inconsistent or no observable effect of this compound in the experiment.

  • Cause: This could be due to degradation of the compound, insufficient concentration, or issues with cellular uptake.

  • Solution:

    • Fresh Preparations: Always prepare this compound-BSA complexes fresh for each experiment. Do not store the diluted fatty acid in culture medium for extended periods before use.

    • Verify Stock Solution Integrity: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, its integrity may be compromised. Prepare a fresh stock solution.

    • Optimize Concentration: Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay.

    • Assess Stability: If inconsistent results persist, it is advisable to perform a stability study of this compound in your specific cell culture medium using an analytical method like HPLC or LC-MS/MS.

Issue 3: Observed cytotoxicity or changes in cell morphology.

  • Cause: This could be due to the intrinsic effects of this compound, solvent toxicity, or impurities.

  • Solution:

    • Toxicity Titration: Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT, trypan blue).

    • Vehicle Control: Always include a vehicle control in your experiments. This should be a culture treated with the same concentration of the solvent (e.g., DMSO) and BSA as the this compound-treated cultures.

    • Purity of Compound: Ensure you are using a high-purity grade of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol is adapted from general methods for preparing fatty acid-BSA complexes.

  • Prepare a 10% (w/v) fatty acid-free BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free medium. Warm to 37°C to aid dissolution. Filter-sterilize the solution using a 0.22 µm filter.

  • Prepare a 100 mM stock solution of this compound: Dissolve this compound in 100% ethanol or DMSO.

  • Complexation:

    • In a sterile tube, warm the required volume of the 10% BSA solution to 37°C.

    • Slowly add the 100 mM this compound stock solution to the BSA solution while gently vortexing or stirring. The final molar ratio of fatty acid to BSA should be optimized, but a starting point of 3:1 to 6:1 is common.

    • Incubate the mixture at 37°C for 30-60 minutes to allow for complete complexation.

  • Final Dilution: Add the this compound-BSA complex to your final cell culture medium to achieve the desired working concentration.

Protocol 2: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium.

  • Preparation: Prepare the this compound-BSA complex as described in Protocol 1 and spike it into your complete cell culture medium to the desired final concentration.

  • Incubation: Aliquot the spiked medium into sterile tubes and place them in a 37°C, 5% CO₂ incubator.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The T=0 sample should be processed immediately after preparation.

  • Sample Processing: For each time point, transfer an aliquot of the medium to a new tube. To stop degradation and prepare for analysis, precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new tube for analysis. Quantify the concentration of this compound using a validated analytical method such as HPLC or LC-MS/MS.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration and plot the data to determine the stability profile.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock (e.g., 100 mM in DMSO) complex Complex this compound with BSA (37°C incubation) prep_stock->complex prep_bsa Prepare Fatty Acid-Free BSA (e.g., 10% in PBS) prep_bsa->complex spike Spike Complex into Cell Culture Medium complex->spike incubate Incubate at 37°C, 5% CO₂ spike->incubate sample Collect Samples at Time Points (0, 2, 4, 8... hrs) incubate->sample process Process Samples (Protein Precipitation) sample->process analyze Analyze by HPLC or LC-MS/MS process->analyze calculate Calculate % Remaining vs. T=0 analyze->calculate

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic cluster_check1 Initial Checks cluster_solution1 Solutions cluster_check2 Further Investigation cluster_solution2 Advanced Solutions start Inconsistent or No Effect Observed with this compound check_prep Was the this compound-BSA complex prepared fresh? start->check_prep check_stock Is the stock solution old or frequently thawed? check_prep->check_stock Yes sol_prep Always prepare fresh This compound-BSA complex. check_prep->sol_prep No sol_stock Prepare a new stock solution in single-use aliquots. check_stock->sol_stock Yes check_conc Is the concentration optimal? check_stock->check_conc No check_stability Is the compound stable in the specific medium? check_conc->check_stability Yes sol_conc Perform a dose-response experiment. check_conc->sol_conc Unsure sol_stability Conduct a stability study using HPLC or LC-MS/MS. check_stability->sol_stability Unsure

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Minimizing Cytotoxicity of 7-Octynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize the cytotoxicity of 7-Octynoic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in research?

A1: this compound is a medium-chain fatty acid characterized by a terminal alkyne group. This terminal alkyne makes it a valuable tool in biomedical research, particularly for "click chemistry" reactions. It can be metabolically incorporated into cells and used as a probe to study lipid metabolism, protein-lipid interactions, and for targeted delivery of molecules.

Q2: Is this compound cytotoxic?

A2: While direct cytotoxicity data for this compound is limited, fatty acids, particularly when used at high concentrations or in a free form, can induce a form of cell death known as lipotoxicity. The hazardous nature of this compound is recognized, with classifications indicating it can cause severe skin burns and eye damage. Therefore, it is crucial to optimize experimental conditions to minimize its cytotoxic effects in cell culture.

Q3: What are the general mechanisms of fatty acid-induced cytotoxicity (lipotoxicity)?

A3: Fatty acid-induced cytotoxicity, or lipotoxicity, is a complex process that can involve several cellular pathways. Key mechanisms include:

  • Endoplasmic Reticulum (ER) Stress: An accumulation of saturated fatty acids can disrupt ER function, leading to the unfolded protein response (UPR), which, if prolonged, triggers apoptosis.

  • Oxidative Stress: Increased fatty acid oxidation in mitochondria can lead to the overproduction of reactive oxygen species (ROS).[1][2] This imbalance causes oxidative damage to cellular components, including lipids, proteins, and DNA, and can initiate apoptotic signaling.[1][2]

  • Mitochondrial Dysfunction: Lipotoxicity can lead to mitochondrial permeabilization and the release of pro-apoptotic factors like cytochrome c.[1]

  • Apoptosis Induction: Fatty acids can activate intrinsic and extrinsic apoptotic pathways through the activation of proteins like Bax and caspases.

  • Inflammation: Some fatty acids can activate inflammatory signaling pathways, such as those involving Toll-like receptor 4 (TLR4), contributing to cellular stress and death.

Q4: How can I reduce the cytotoxicity of this compound in my experiments?

A4: The most effective method to reduce the cytotoxicity of this compound is to complex it with fatty acid-free Bovine Serum Albumin (BSA) before adding it to your cell culture medium. BSA binds to the fatty acid, improving its solubility and facilitating a more controlled delivery into the cells, thereby mimicking physiological conditions more closely and reducing acute toxicity. It is also crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.

Q5: What concentration of this compound should I use?

A5: The optimal concentration is highly dependent on the cell type and the specific assay. It is strongly recommended to perform a dose-response curve to determine the highest concentration that does not significantly impact cell viability. As a starting point, you can refer to data for similar fatty acids. For instance, a study on 7-octenoic acid in THP-1-derived macrophages identified the following concentrations:

  • IC5 (5% inhibitory concentration): 160.336 µg/mL

  • IC10 (10% inhibitory concentration): 183.350 µg/mL

  • IC50 (50% inhibitory concentration): 272 µg/mL

These values can serve as a preliminary guide for your concentration range finding studies.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of cell death observed shortly after adding this compound. Acute Toxicity: The concentration of free this compound is too high, causing rapid cell lysis.1. Complex with BSA: Ensure you are using a BSA-conjugated this compound solution. 2. Reduce Concentration: Lower the final concentration of this compound in your culture medium. Perform a dose-response experiment to find the optimal concentration.
Cell viability decreases over a longer incubation period (e.g., 24-48 hours). Lipotoxicity: The prolonged exposure to the fatty acid is inducing cellular stress pathways (ER stress, oxidative stress).1. Optimize Incubation Time: Determine the shortest incubation time required for your experiment. 2. Lower Concentration: A lower concentration may be better tolerated over longer periods. 3. Use Antioxidants: Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to mitigate oxidative stress, but validate that it does not interfere with your primary experimental goals.
Inconsistent results between experiments. Variable Fatty Acid:BSA Complexation: Incomplete or inconsistent conjugation of this compound to BSA can lead to variable amounts of free fatty acid. Solvent Toxicity: The solvent used to dissolve the fatty acid (e.g., ethanol, DMSO) may be at a toxic concentration.1. Standardize BSA Conjugation: Follow a consistent, validated protocol for preparing your fatty acid-BSA complexes. Ensure the solution is clear after conjugation, indicating proper binding. 2. Control Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Always include a vehicle control (medium with BSA and the solvent) in your experiments.
Difficulty dissolving this compound. Low Solubility: Fatty acids have poor solubility in aqueous solutions like cell culture media.This is expected. Do not add the fatty acid directly to the medium. First, dissolve it in a suitable solvent like ethanol or DMSO, and then conjugate it to BSA as described in the protocols below.

Data Summary

Table 1: Cytotoxicity Data for 7-Octenoic Acid (a structurally similar fatty acid) in THP-1-derived Macrophages.

ParameterConcentration (µg/mL)
IC5160.336
IC10183.350
IC50272.000

Data from a study on 7-octenoic acid, which can be used as an estimate for initial range-finding experiments with this compound.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Conjugate

This protocol describes how to prepare a stock solution of this compound complexed with fatty acid-free BSA for use in cell culture.

Materials:

  • This compound

  • Ethanol or DMSO

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS) or 150 mM NaCl solution

  • Sterile cell culture medium

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare Fatty Acid Stock Solution: Dissolve this compound in ethanol or DMSO to create a concentrated stock solution (e.g., 100 mM).

  • Prepare BSA Solution: Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS or 150 mM NaCl. Warm to 37°C to dissolve. Sterile filter the solution.

  • Complexation: a. Under sterile conditions, gently warm the 10% BSA solution to 37°C. b. Slowly add the this compound stock solution dropwise to the BSA solution while stirring gently. A common molar ratio is between 3:1 and 6:1 (fatty acid:BSA). c. The solution may become cloudy upon addition of the fatty acid. d. Incubate the mixture at 37°C for at least 1 hour with continuous gentle stirring to allow for complexation. The solution should become clear.

  • Final Preparation: a. Bring the final volume to the desired level with cell culture medium. b. The final stock solution (e.g., 10 mM this compound with BSA) can be aliquoted and stored at -20°C.

  • Vehicle Control: Prepare a vehicle control solution containing the same concentration of BSA and solvent (ethanol or DMSO) without the this compound.

Protocol 2: Assessing Cytotoxicity using the MTT Assay

This protocol provides a method to determine cell viability based on the metabolic activity of cells.

Materials:

  • Cells seeded in a 96-well plate

  • This compound-BSA conjugate and vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the this compound-BSA conjugate and the vehicle control. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: a. For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the medium. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm if available.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Assessing Cytotoxicity using the LDH Release Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant as an indicator of cytotoxicity.

Materials:

  • Cells seeded in a 96-well plate

  • This compound-BSA conjugate and vehicle control

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for a "maximum LDH release" control by adding a lysis buffer (provided in the kit) to untreated cells 30-60 minutes before the assay endpoint.

  • Sample Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually up to 30 minutes), protected from light.

  • Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).

  • Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental wells relative to the low and high controls (untreated and lysed cells), according to the kit's formula.

Visualizations

cluster_0 Troubleshooting Workflow Start High Cell Death Observed Q1 Is the this compound complexed with BSA? Start->Q1 Sol1 Prepare this compound-BSA complex. (See Protocol 1) Q1->Sol1 No Q2 What is the incubation time? Q1->Q2 Yes End Problem Resolved Sol1->End Sol2 For short incubation (<12h): Reduce concentration. Perform dose-response. Q2->Sol2 Short Sol3 For long incubation (>12h): Reduce concentration and/or shorten incubation time. Q2->Sol3 Long Sol2->End Sol3->End

Caption: Troubleshooting logic for high cytotoxicity.

cluster_1 Experimental Workflow Prep Prepare this compound-BSA Complex Stock Solution (Protocol 1) Dose Perform Dose-Response (e.g., 0-500 µM) using MTT/LDH Assay Prep->Dose Determine Determine Max Non-Toxic Concentration (e.g., IC10) Dose->Determine Experiment Conduct Primary Experiment Using Optimized Concentration and Incubation Time Determine->Experiment Control Include Vehicle Control (BSA + Solvent) Experiment->Control Run in parallel

Caption: Workflow for optimizing this compound experiments.

cluster_2 Fatty Acid-Induced Cytotoxicity Pathway FA Excess Free Fatty Acids (e.g., this compound) ER_Stress ER Stress FA->ER_Stress Ox_Stress Mitochondrial Overload & Oxidative Stress (ROS) FA->Ox_Stress JNK JNK/p38 MAPK Activation ER_Stress->JNK Ox_Stress->JNK Bax Bax/Bak Activation JNK->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified signaling pathway of lipotoxicity.

References

Technical Support Center: Optimizing Copper-Catalyzed Click Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during your click chemistry experiments, presented in a question-and-answer format to directly address common challenges.

Issue 1: Low or No Product Yield

Question: My click reaction is yielding little to no product. What are the common causes and how can I fix this?

Answer: Low or no yield in a CuAAC reaction can stem from several factors, primarily related to the catalyst's activity and the accessibility of the reactants. Here's a step-by-step troubleshooting guide:

  • Inactive Copper Catalyst: The active catalyst for click chemistry is Copper(I), which is readily oxidized to the inactive Copper(II) state by dissolved oxygen.[1][2]

    • Solution: Ensure you are using a reducing agent, such as sodium ascorbate, to maintain the copper in the +1 oxidation state.[1][3] It is also beneficial to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] Simply capping the reaction tube can help minimize oxygen exposure.

  • Ligand Issues: The ligand stabilizes the Cu(I) catalyst, preventing oxidation and disproportionation, and can accelerate the reaction. An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor results.

    • Solution: For aqueous reactions, water-soluble ligands like THPTA and BTTAA are recommended. A common recommendation is a 5:1 ratio of ligand to copper to protect biomolecules from reactive oxygen species. It is also recommended to pre-mix the copper salt and the ligand before adding them to the reaction mixture.

  • Impure Reagents or Solvents: The purity of your azide, alkyne, and solvents can significantly impact the reaction outcome.

    • Solution: Use high-purity reagents and solvents. If you suspect impurities, consider purifying your starting materials.

  • Substrate-Specific Issues:

    • Steric Hindrance: Bulky molecules or functional groups near the azide or alkyne can physically block the reactive sites, slowing down or preventing the reaction.

      • Solution: For sterically hindered substrates, you may need to increase the reaction time or temperature.

    • Reactant Accessibility: For large molecules like proteins or oligonucleotides, the azide or alkyne functional groups may be buried within the molecule's structure, making them inaccessible for reaction.

      • Solution: Consider performing the reaction in denaturing or solvating conditions. Adding a co-solvent like DMSO can help expose the reactive sites.

    • Copper Sequestration: Components in your reaction mixture, such as thiols, boronic acids, or hexahistidine tags, can chelate the copper catalyst, rendering it inactive.

      • Solution: If copper sequestration is suspected, you can increase the concentration of the copper-ligand complex or introduce a sacrificial metal like Zn(II) or Ni(II) to bind to the interfering species.

  • Incorrect Reagent Stoichiometry: The ratio of your azide and alkyne is crucial.

    • Solution: While a 1:1 ratio is often used, a slight excess (e.g., 1.1 to 2-fold) of one reagent (often the less precious one) can drive the reaction to completion.

Issue 2: Presence of Side Products and Impurities

Question: I am observing unexpected byproducts in my reaction. What are the likely side reactions and how can I minimize them?

Answer: The most common side reaction in CuAAC is the homocoupling of alkynes, also known as Glaser coupling, which is also catalyzed by copper.

  • Cause: This side reaction is more prevalent in the presence of oxygen, which facilitates the oxidation of Cu(I) to Cu(II), a key species in the Glaser coupling mechanism.

  • Solution:

    • Minimize Oxygen: As with preventing catalyst deactivation, deoxygenating your reaction mixture and maintaining an inert atmosphere are crucial.

    • Use of Ligands: Appropriate ligands can stabilize the Cu(I) state and disfavor the pathways leading to homocoupling.

    • Proper Reagent Stoichiometry: Using a slight excess of the azide can help to consume the alkyne in the desired click reaction before significant homocoupling occurs.

Quantitative Data Summary

The following tables summarize typical concentration ranges and ratios for key components in a copper-catalyzed click reaction, particularly in the context of bioconjugation.

Table 1: Recommended Reagent Concentrations

ReagentTypical Concentration RangeNotes
Copper(II) Sulfate (CuSO₄) 0.05 mM - 0.25 mMCan be adjusted as desired between 50 and 250 µM.
Ligand (e.g., THPTA) 0.25 mM - 1.25 mMA 5-fold excess relative to the copper concentration is often recommended.
Sodium Ascorbate 2.5 mM - 5 mMShould be added from a freshly prepared stock solution.
Alkyne/Azide Substrates Variable (µM to mM range)A slight excess of one reagent can improve yields.

Table 2: Common Copper Sources for CuAAC

Copper SourceFormNotes
CuSO₄ + Sodium Ascorbate In situ generation of Cu(I)Most common and convenient, especially for bioconjugation.
Cu(I) Salts (e.g., CuI, CuBr) Direct use of Cu(I)Can be used directly, but may have lower solubility and are prone to oxidation. Using CuI is not recommended when maximal rates are desired as iodide ions can interfere.
Copper Metal Copper turningsHeterogeneous source, can be easier to remove after the reaction.
Copper Nanoparticles (CuNPs) NanoparticlesOffer high catalytic activity and can be recycled.

Experimental Protocols

General Protocol for CuAAC in Aqueous Buffer (Bioconjugation)

This protocol is a starting point and may require optimization for specific applications.

1. Prepare Stock Solutions:

  • Azide-containing biomolecule: Prepare in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Alkyne-containing molecule: Prepare in DMSO or a suitable buffer.

  • Copper(II) sulfate (CuSO₄): 20 mM in water.

  • Ligand (e.g., THPTA): 50 mM in water.

  • Sodium Ascorbate: 100 mM in water (prepare fresh).

  • Aminoguanidine (optional): 100 mM in water (can prevent oxidative damage to biomolecules).

2. Reaction Setup:

  • In a microcentrifuge tube, add the azide-containing biomolecule and the alkyne-containing molecule to the desired final concentrations in your reaction buffer.

  • In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final copper concentration of 0.1 mM, you would use a 5-fold excess of ligand (0.5 mM final concentration).

  • Add this copper/ligand mixture to the reaction tube containing the azide and alkyne.

  • If using, add the aminoguanidine solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from a few minutes to several hours.

3. Monitoring and Work-up:

  • Monitor the reaction progress by taking small aliquots and analyzing them by an appropriate technique (e.g., TLC, LC-MS, SDS-PAGE).

  • Once the reaction is complete, the copper catalyst can be removed by methods such as dialysis with EDTA-containing buffers.

Visualizations

Troubleshooting_Low_Yield Start Low or No Product Yield Catalyst Check Catalyst Activity Start->Catalyst Purity Check Reagent Purity Start->Purity Substrate Investigate Substrate Issues Start->Substrate Stoichiometry Optimize Reagent Ratio (e.g., 1.1-2x excess of one) Start->Stoichiometry Oxygen Deoxygenate Solvents & Use Inert Atmosphere Catalyst->Oxygen Inactive Cu(I)? ReducingAgent Add Fresh Sodium Ascorbate Catalyst->ReducingAgent Oxidized to Cu(II)? Ligand Optimize Ligand & Ratio (e.g., THPTA, 5:1) Catalyst->Ligand Unstable Catalyst? Success Improved Yield Oxygen->Success ReducingAgent->Success Ligand->Success Purify Purify Starting Materials Purity->Purify Impurities Present? Purify->Success StericHindrance Increase Time/Temperature Substrate->StericHindrance Steric Hindrance? Accessibility Add Denaturant/Co-solvent (DMSO) Substrate->Accessibility Buried Reactive Site? Sequestration Increase [Cu-Ligand] or Add Sacrificial Metal (Zn, Ni) Substrate->Sequestration Chelating Groups Present? StericHindrance->Success Accessibility->Success Sequestration->Success Stoichiometry->Success

Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_monitoring 3. Monitoring & Work-up Prep_Azide Prepare Azide Stock Mix_Substrates Combine Azide, Alkyne, & Buffer Prep_Azide->Mix_Substrates Prep_Alkyne Prepare Alkyne Stock Prep_Alkyne->Mix_Substrates Prep_Cu Prepare CuSO4 Stock Premix_Catalyst Pre-mix CuSO4 & Ligand Prep_Cu->Premix_Catalyst Prep_Ligand Prepare Ligand Stock Prep_Ligand->Premix_Catalyst Prep_Ascorbate Prepare Fresh Sodium Ascorbate Stock Initiate Initiate with Sodium Ascorbate Prep_Ascorbate->Initiate Add_Catalyst Add Catalyst Premix to Substrates Mix_Substrates->Add_Catalyst Premix_Catalyst->Add_Catalyst Add_Catalyst->Initiate Monitor Monitor Progress (TLC, LC-MS, etc.) Initiate->Monitor Workup Work-up & Purification (e.g., EDTA wash) Monitor->Workup Product Final Product Workup->Product

Caption: General experimental workflow for a CuAAC reaction.

References

Technical Support Center: Synthesis of 7-Octynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 7-octynoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound is typically synthesized via a multi-step process. A prevalent and logical strategy involves two key stages:

  • Carbon Chain Elongation: This step establishes the eight-carbon backbone with a terminal alkyne. A common method is the SN2 alkylation of an acetylide anion with a six-carbon electrophile, such as a 6-halo-1-alkanol. This creates the precursor, 7-octyn-1-ol.[1][2][3]

  • Oxidation: The terminal primary alcohol of the precursor (7-octyn-1-ol) is then oxidized to a carboxylic acid to yield the final product, this compound.[4] A classic and robust method for this transformation is the Jones oxidation.[5]

Q2: I am experiencing very low yields in the alkylation step to form the C-C bond. What are the likely causes and solutions?

A2: Low yields in the acetylide alkylation step are a frequent issue, often stemming from a competing elimination reaction (E2). The acetylide anion is a strong base in addition to being a good nucleophile.

Key Troubleshooting Points:

  • Substrate Choice: The structure of your alkyl halide is critical. Use of secondary (2°) or tertiary (3°) alkyl halides will strongly favor the E2 elimination pathway, producing an alkene byproduct instead of the desired alkyne.

    • Solution: Exclusively use primary (1°) or methyl halides for this reaction to maximize the SN2 substitution product.

  • Base Stoichiometry: Deprotonation of the starting terminal alkyne requires a very strong base, typically sodium amide (NaNH₂). If your product is also a terminal alkyne, an additional equivalent of base will be consumed to deprotonate it.

    • Solution: Use at least two equivalents of the strong base when preparing a terminal alkyne from another terminal alkyne. A final aqueous workup step is necessary to protonate the resulting alkynide salt and regenerate the terminal alkyne product.

Q3: During the Jones oxidation of 7-octyn-1-ol, the solution turned from orange to a murky green/blue. Is this normal?

A3: Yes, this color change is a positive indicator that the oxidation is proceeding as expected. The Jones reagent contains Chromium(VI), which is typically orange or red. During the reaction, Cr(VI) is reduced to Chromium(III), which has a characteristic blue-green color. The disappearance of the orange color and the appearance of the green color signify the consumption of the oxidant and the formation of the product.

Q4: What are the main challenges associated with using Jones oxidation, and are there any alternatives?

A4: While effective, the Jones oxidation presents several challenges:

  • Harsh Acidity: The reagent is highly acidic, which can be incompatible with molecules containing acid-sensitive functional groups.

  • Toxicity: Chromium(VI) compounds are known carcinogens and require careful handling and disposal.

  • Over-oxidation: It is a very strong oxidant, making it difficult to stop the oxidation of a primary alcohol at the aldehyde stage. However, for the synthesis of carboxylic acids, this is a desired feature.

Alternatives: For the oxidation of primary alcohols to carboxylic acids, other methods exist, though some may require a two-step process (oxidation to aldehyde, then to acid). Milder, chromium-free options are often preferred in modern synthesis for their reduced toxicity and higher functional group tolerance.

Q5: Purification of the final this compound is proving difficult. What are the recommended purification strategies?

A5: Short-chain fatty acids can be challenging to purify due to their polarity and potential for volatility. Standard silica gel chromatography can be effective but may require specific solvent systems.

Recommended Purification Methods:

  • Solid-Phase Extraction (SPE): This is an efficient method for purifying short-chain fatty acids from reaction mixtures.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used to isolate and purify the product with high purity.

  • Distillation: If the product is sufficiently volatile and thermally stable, distillation under reduced pressure can be an option.

  • Extraction: A standard acid-base workup can help remove neutral organic impurities. Dissolve the crude product in an organic solvent (e.g., diethyl ether), wash with water, extract with a mild aqueous base (e.g., NaHCO₃), wash the aqueous layer with ether again, acidify the aqueous layer (e.g., with HCl), and then extract the pure fatty acid back into an organic solvent.

Troubleshooting Guides

Table 1: Troubleshooting Low Yield in Acetylide Alkylation Step

ProblemPossible CauseSuggested Solution
Low or no product formation Ineffective Deprotonation: The base used was not strong enough to deprotonate the terminal alkyne (pKa ≈ 25).Use a very strong base such as sodium amide (NaNH₂) or sodium hydride (NaH) in an appropriate aprotic solvent like liquid ammonia, THF, or DMSO.
Low yield, presence of alkene byproduct Competing E2 Elimination: The alkyl halide substrate is secondary (2°), tertiary (3°), or a bulky primary halide. The acetylide is acting as a base rather than a nucleophile.Ensure the alkyl halide is a primary (1°) halide to favor the SN2 pathway.
Product is an alkynide salt, not the neutral alkyne Insufficient Workup: After the reaction, the terminal alkyne product remains deprotonated by the excess strong base.Perform a careful aqueous workup (e.g., adding water or dilute acid like NH₄Cl) to protonate the acetylide anion and yield the neutral terminal alkyne.

Table 2: Troubleshooting the Jones Oxidation Step

ProblemPossible CauseSuggested Solution
Incomplete Reaction (starting material remains) Insufficient Oxidant: Not enough Jones reagent was added to fully oxidize the alcohol.Add the Jones reagent dropwise until the orange color persists, indicating an excess of the oxidant and complete consumption of the alcohol.
Low Yield / Product Degradation Reaction Too Exothermic: The oxidation is highly exothermic. Adding the reagent too quickly can cause a rapid temperature increase, leading to side reactions or degradation.Perform the addition of the Jones reagent slowly while cooling the reaction mixture in an ice bath (0-5 °C).
Difficult Workup Residual Chromium Reagents: Toxic Cr(VI) remains in the reaction mixture.After the reaction is complete (indicated by a stable green color), quench any excess oxidant by adding a small amount of isopropyl alcohol until the orange color fully disappears.

Experimental Protocols

Protocol 1: Synthesis of 7-Octyn-1-ol via Acetylide Alkylation

This protocol describes the synthesis of the alcohol precursor from a diol, which is then converted to a chloro-alcohol before alkylation.

  • Preparation of 6-chloro-1-hexanol:

    • In a flask equipped with a stirrer and cooled in an ice bath, combine 1,6-hexanediol and thionyl chloride in pyridine.

    • Stir the mixture at 0 °C for 1 hour and then at room temperature for several hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Perform an aqueous workup by adding water and extracting the product with an organic solvent like diethyl ether.

    • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography to yield 6-chloro-1-hexanol.

  • Alkylation:

    • In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), prepare a solution of sodium amide (NaNH₂) in liquid ammonia at -78 °C.

    • Bubble acetylene gas through the solution or add a solution of a protected acetylene.

    • Slowly add the previously prepared 6-chloro-1-hexanol to the acetylide solution.

    • Allow the reaction to stir for several hours, monitoring by TLC.

    • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Allow the ammonia to evaporate, then extract the product with diethyl ether.

    • Wash, dry, and concentrate the organic layer. Purify the crude product by flash column chromatography to yield 7-octyn-1-ol.

Protocol 2: Jones Oxidation of 7-Octyn-1-ol to this compound
  • Preparation of Jones Reagent:

    • Carefully dissolve chromium trioxide (CrO₃) in water.

    • Slowly add concentrated sulfuric acid (H₂SO₄) to this solution while cooling in an ice bath. Caution: Highly exothermic and corrosive.

  • Oxidation Reaction:

    • Dissolve 7-octyn-1-ol (from Protocol 1) in acetone in a flask cooled to 0 °C in an ice bath.

    • Add the prepared Jones reagent dropwise to the alcohol solution with vigorous stirring. Maintain the temperature between 0-5 °C.

    • Monitor the color change. Continue adding the reagent until a faint orange color persists in the now green solution.

    • Stir for an additional 30 minutes at 0 °C.

  • Workup and Purification:

    • Quench the excess oxidant by adding isopropyl alcohol dropwise until the solution is a uniform blue-green.

    • Remove the acetone under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield crude this compound.

    • Purify the product via column chromatography, solid-phase extraction, or distillation.

Visualizations

experimental_workflow cluster_step1 Step 1: C-C Bond Formation cluster_step2 Step 2: Oxidation start 6-Chloro-1-hexanol + Sodium Acetylide react1 S_N2 Alkylation (NaNH2, liq. NH3) start->react1 workup1 Aqueous Workup (NH4Cl) react1->workup1 product1 7-Octyn-1-ol workup1->product1 react2 Jones Oxidation (CrO3, H2SO4, Acetone) product1->react2 Precursor workup2 Quench & Extraction react2->workup2 purify Purification (Chromatography/SPE) workup2->purify product2 This compound purify->product2

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_tree start Problem: Low Yield in Alkylation Step q1 What type of alkyl halide was used? start->q1 a1_primary Primary (1°) q1->a1_primary a1_secondary Secondary (2°) or Tertiary (3°) q1->a1_secondary q2 How many equivalents of strong base were used? a1_primary->q2 res_e2 High probability of E2 elimination. Solution: Switch to a primary alkyl halide. a1_secondary->res_e2 a2_one 1 equivalent q2->a2_one a2_two ≥ 2 equivalents q2->a2_two res_base Incomplete deprotonation or product remains as salt. Solution: Use ≥ 2 eq. of base and perform aqueous workup. a2_one->res_base res_ok Conditions likely suitable. Investigate other parameters (temperature, moisture). a2_two->res_ok

Caption: Troubleshooting decision tree for low yield in the alkylation step.

sn2_vs_e2 cluster_sn2 S_N2 Pathway (Desired) cluster_e2 E2 Pathway (Side Reaction with 2°/3° Halides) reactants Acetylide Anion (Strong Nucleophile & Strong Base) R-C≡C:⁻ + Primary Alkyl Halide (R'-CH₂-Br) sn2_path Nucleophilic Attack reactants:f0->sn2_path e2_path Proton Abstraction reactants:f0->e2_path sn2_product Product: Internal Alkyne (R-C≡C-CH₂-R') sn2_path->sn2_product e2_product Products: Terminal Alkyne + Alkene e2_path->e2_product

Caption: Competing SN2 and E2 reaction pathways for acetylide anions.

References

Technical Support Center: Overcoming Poor Incorporation of 7-Octynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-Octynoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments involving this versatile fatty acid analog. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful incorporation and detection of this compound in your cellular and biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a medium-chain fatty acid analog.[1] Its key feature is a terminal alkyne group, which serves as a bioorthogonal handle. This allows it to be used as a chemical reporter for "click" chemistry reactions.[2] Its primary applications include its use as a PROTAC (Proteolysis Targeting Chimera) linker and as a tool for studying lipid metabolism and protein-lipid interactions through metabolic labeling.[2]

Q2: How do I dissolve this compound for use in cell culture?

A2: Due to its hydrophobic nature, this compound has low solubility in aqueous solutions like cell culture media. It is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[3] For cell-based experiments, it is crucial to complex the fatty acid with fatty acid-free bovine serum albumin (BSA) to improve solubility and facilitate cellular uptake.[4]

Q3: What is the recommended starting concentration for metabolic labeling with this compound?

A3: The optimal concentration of this compound is highly cell-line dependent and should be determined empirically. A common starting range for similar alkyne-functionalized fatty acids is between 10 µM and 100 µM. It is advisable to perform a dose-response experiment to determine the optimal concentration that provides sufficient labeling without inducing cytotoxicity.

Q4: How long should I incubate my cells with this compound?

A4: The ideal incubation time can vary depending on the cell type and the specific metabolic pathway being investigated. Typical incubation periods for metabolic labeling with fatty acid analogs range from 4 to 24 hours. A time-course experiment is recommended to determine the optimal labeling duration for your specific experimental setup.

Q5: Is this compound toxic to cells?

A5: High concentrations of this compound, like other fatty acids, can be cytotoxic. The final concentration of the solvent used to dissolve the fatty acid (e.g., DMSO) should also be kept low (typically below 0.5%) to avoid solvent-induced toxicity. It is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line. For a related compound, 7-octenoic acid, the half-maximal inhibitory concentration (IC50) in THP-1-derived macrophages was found to be 272 µg/mL.

Troubleshooting Guide

This guide addresses common issues encountered during metabolic labeling with this compound and subsequent click chemistry detection.

Problem Possible Cause Suggested Solution
Low or no signal after click reaction 1. Poor incorporation of this compound: - Low bioavailability due to poor solubility. - Suboptimal concentration or incubation time. - Cell line has low uptake or metabolism of this fatty acid.1. Optimize Labeling Conditions: - Ensure proper complexation with fatty acid-free BSA. - Perform a dose-response (10-100 µM) and time-course (4-24 hours) experiment. - If possible, compare with a different fatty acid analog like 17-ODYA.
2. Inefficient click reaction: - Degraded or improperly stored reagents (e.g., oxidized copper catalyst). - Presence of interfering substances (e.g., reducing agents like DTT). - Incorrect reagent concentrations.2. Optimize Click Reaction: - Use freshly prepared solutions, especially the copper catalyst and reducing agent (e.g., sodium ascorbate). - Ensure the absence of reducing agents in the sample. - Optimize the concentrations of copper, ligand, and azide probe.
High background signal 1. Non-specific binding of the azide probe. 1. Modify Detection Steps: - Decrease the concentration of the azide-reporter probe. - Include thorough washing steps after the click reaction. - Use a blocking agent if performing downstream antibody-based detection.
2. High concentration of this compound causing cellular stress. 2. Adjust Labeling: - Lower the concentration of this compound to a non-toxic level determined by a cytotoxicity assay.
High cell death observed 1. Cytotoxicity of this compound. 1. Determine IC50: - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the half-maximal inhibitory concentration (IC50) and work with concentrations well below this value.
2. Solvent (e.g., DMSO) toxicity. 2. Minimize Solvent Concentration: - Ensure the final concentration of the organic solvent in the cell culture medium is non-toxic (typically ≤ 0.5% for DMSO).
Precipitate observed in culture medium 1. Poor solubility of this compound. 1. Improve Solubilization: - Ensure proper and complete complexation with fatty acid-free BSA. A common molar ratio is 5:1 (fatty acid:BSA). - Prepare the fatty acid-BSA complex at 37°C with gentle stirring.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex for Cell Culture

This protocol describes how to prepare a soluble complex of this compound with fatty acid-free BSA for use in metabolic labeling experiments.

Materials:

  • This compound

  • Ethanol or DMSO

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS) or cell culture medium

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare a 10 mM stock solution of this compound: Dissolve the appropriate amount of this compound in 100% ethanol or DMSO. Store aliquots at -20°C.

  • Prepare a 10% (w/v) fatty acid-free BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free culture medium. Sterilize by passing through a 0.22 µm filter.

  • Complexation:

    • In a sterile tube, warm the required volume of 10% BSA solution to 37°C.

    • In a separate tube, dilute the 10 mM this compound stock solution in serum-free medium.

    • Slowly add the diluted this compound solution to the warmed BSA solution while gently vortexing or stirring. A common molar ratio of fatty acid to BSA is 5:1.

    • Incubate the mixture at 37°C for at least 30-60 minutes with continuous gentle agitation to allow for complete complexation.

  • Final Preparation: The this compound-BSA complex is now ready to be added to your complete cell culture medium to achieve the desired final labeling concentration.

Protocol 2: Metabolic Labeling of Cultured Cells with this compound

This protocol provides a general procedure for the metabolic incorporation of this compound into cultured mammalian cells.

Materials:

  • Cultured mammalian cells

  • Complete cell culture medium

  • This compound-BSA complex (from Protocol 1)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in the desired culture vessel (e.g., 6-well plate, 10 cm dish) and allow them to reach 70-80% confluency.

  • Labeling:

    • Aspirate the existing culture medium.

    • Wash the cells once with warm PBS.

    • Add fresh, pre-warmed complete culture medium containing the desired final concentration of the this compound-BSA complex (e.g., 10-100 µM).

    • Incubate the cells for the desired labeling period (e.g., 4-24 hours) at 37°C in a CO2 incubator.

  • Cell Harvesting:

    • After incubation, remove the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove any unincorporated this compound.

    • The cells are now ready for downstream applications, such as cell lysis for biochemical analysis or fixation for imaging.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Reaction

This protocol outlines the general steps for detecting incorporated this compound using a click reaction with an azide-functionalized reporter probe (e.g., fluorescent dye or biotin).

Materials:

  • Cell lysate or fixed cells containing this compound-labeled biomolecules

  • Azide-reporter probe (e.g., Azide-Fluor 488, Biotin-Azide)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate, TCEP)

  • Copper-chelating ligand (e.g., TBTA)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare Reagents: Prepare fresh stock solutions of CuSO₄, the reducing agent, and the ligand.

  • Reaction Cocktail: In a microcentrifuge tube, prepare the click chemistry reaction cocktail. The final concentrations of the reagents will need to be optimized, but a common starting point is:

    • 100 µM Azide-reporter probe

    • 1 mM CuSO₄

    • 5 mM Sodium Ascorbate (freshly prepared)

    • 100 µM TBTA

  • Click Reaction:

    • Add the reaction cocktail to your cell lysate or fixed and permeabilized cells.

    • Incubate for 30-60 minutes at room temperature, protected from light if using a fluorescent probe.

  • Washing and Analysis:

    • After the reaction, wash the sample to remove excess reagents.

    • The labeled biomolecules are now ready for downstream analysis, such as fluorescence microscopy, flow cytometry, or western blotting.

Visualizations

Signaling Pathways and Experimental Workflows

MetabolicLabeling_Workflow cluster_preparation Preparation cluster_experiment Cellular Experiment cluster_detection Detection 7_Octynoic_Acid This compound BSA_Complex BSA Complexation 7_Octynoic_Acid->BSA_Complex Solubilize Labeling_Medium Labeling Medium BSA_Complex->Labeling_Medium Cultured_Cells Cultured Cells Labeling_Medium->Cultured_Cells Incubate Metabolic_Incorporation Metabolic Incorporation Cultured_Cells->Metabolic_Incorporation Labeled_Cells Labeled Cells Metabolic_Incorporation->Labeled_Cells Click_Reaction Click Reaction (CuAAC) Labeled_Cells->Click_Reaction Lyse or Fix Downstream_Analysis Downstream Analysis Click_Reaction->Downstream_Analysis

Caption: Experimental workflow for metabolic labeling with this compound.

Click_Chemistry_Pathway cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne Biomolecule-Alkyne (this compound) Product Labeled Biomolecule (Stable Triazole Linkage) Alkyne->Product Azide Reporter-Azide (e.g., Fluorophore, Biotin) Azide->Product CuSO4 Cu(II)SO4 CuI Cu(I) CuSO4->CuI Ascorbate Sodium Ascorbate Ascorbate->CuSO4 Reduces CuI->Product Catalyzes

Caption: Diagram of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

best practices for storing and handling 7-Octynoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for storing and handling 7-Octynoic acid in experimental settings.

Storage and Handling of this compound

Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring experimental success and safety.

Frequently Asked Questions (FAQs): Storage and Handling

Q1: How should I store neat this compound?

A1: Neat this compound, which is a liquid at room temperature, should be stored under specific conditions to ensure its long-term stability. For optimal shelf life, it is recommended to store it at -20°C for up to three years or at 4°C for up to two years. It should be kept in a dry and dark environment.

Q2: What is the recommended procedure for storing this compound in a solvent?

A2: When dissolved in a solvent, the storage conditions for this compound are more stringent. Stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1] To prevent degradation, it is advisable to use the solution within the recommended timeframe.

Q3: Are there any specific container requirements for storing this compound?

A3: Yes, especially when dissolved in an organic solvent. It is best practice to store solutions of this compound in glass containers with Teflon-lined closures.[2] Storing organic solutions in plastic containers (e.g., polystyrene, polyethylene, or polypropylene) should be avoided as this can lead to the leaching of impurities from the plastic into the solution.[2]

Q4: What are the primary safety hazards associated with this compound?

A4: this compound is classified as a corrosive and irritant.[3] It can cause severe skin burns and eye damage, and may also cause respiratory irritation.[3] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or a fume hood.

Quantitative Data: Storage Recommendations
FormStorage TemperatureDuration
Pure (Neat Liquid)-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

Experimental Protocols and Troubleshooting

This section provides guidance on common experimental procedures involving this compound and troubleshooting tips for potential issues.

Frequently Asked Questions (FAQs): Experimental Use

Q1: I am using this compound in a copper-catalyzed click chemistry reaction (CuAAC), and the reaction is not proceeding as expected. What are the common causes?

A1: Several factors can lead to a failed or low-yield CuAAC reaction. Firstly, the presence of oxygen can deactivate the Cu(I) catalyst. It is crucial to use deoxygenated solvents and protect the reaction from air. Secondly, the stability of the reagents, especially sodium ascorbate, is critical; always use a freshly prepared solution. Lastly, the order of reagent addition can impact the catalyst's activity. A recommended practice is to pre-mix the copper sulfate with the ligand before adding it to the alkyne and azide solution, and then initiate the reaction by adding sodium ascorbate.

Q2: My this compound is precipitating out of my aqueous buffer during a cell-based assay. How can I improve its solubility?

A2: Long-chain fatty acids like this compound have limited solubility in aqueous solutions. The solubility of fatty acids is highly dependent on pH and the presence of surfactants. At physiological pH (around 7.4), the carboxylic acid group is mostly deprotonated, which can aid solubility to some extent. However, aggregation can still occur at low micromolar concentrations. To improve solubility, consider the following:

  • Use of a carrier protein: Pre-complexing the fatty acid with a carrier protein like bovine serum albumin (BSA) can significantly enhance its stability and solubility in cell culture media.

  • Addition of a co-solvent: Using a small percentage of a biocompatible organic solvent, such as DMSO, can help maintain solubility. However, ensure the final concentration of the organic solvent is not toxic to your cells (typically <0.5%).

  • pH adjustment: The solubility of fatty acids can be influenced by pH, with higher pH generally leading to increased solubility due to deprotonation of the carboxylic acid. However, ensure the pH is compatible with your experimental system.

Q3: I am concerned about the stability of the terminal alkyne group in this compound during my experiment. What are the potential side reactions?

A3: While the terminal alkyne in this compound is relatively stable, it can undergo side reactions under certain conditions, particularly in the presence of a copper catalyst. One common side reaction is the homo-coupling of the terminal alkyne to form a dimer, especially at higher temperatures. To minimize this, it is important to control the reaction temperature and use appropriate ligands that stabilize the Cu(I) catalyst.

Q4: When conjugating this compound to a primary amine on my protein using carbodiimide chemistry (e.g., EDC/NHS), I am getting low yields. What can I do to optimize this?

A4: Carbodiimide-mediated coupling of carboxylic acids to amines can be challenging. The O-acylisourea intermediate formed upon reaction with EDC is unstable in aqueous solutions and can hydrolyze, regenerating the carboxylic acid. To improve efficiency:

  • Use NHS or Sulfo-NHS: The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) stabilizes the active intermediate by forming a more stable NHS-ester, which then reacts with the amine.

  • Optimize pH: The reaction is typically more efficient at a slightly acidic pH (around 4.5-5.0) for the activation of the carboxylic acid with EDC, followed by reaction with the amine at a more physiological pH (7.2-8.5).

  • Control reagent concentrations: Using an appropriate molar ratio of the coupling reagents to your reactants is crucial for driving the reaction to completion.

Quantitative Data: Solubility of this compound
SolventSolubilityNotes
DMSO150 mg/mL (1070.05 mM)Ultrasonic assistance may be needed. Use freshly opened DMSO as it is hygroscopic.
Water5 mg/mL (35.67 mM)Ultrasonic assistance may be needed. If preparing a stock solution in water, it should be diluted to the working solution and filter-sterilized before use.

Visual Guides

Experimental Workflow for Click Chemistry

experimental_workflow General Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reagent_prep Reagent Preparation - Dissolve this compound (Alkyne) - Dissolve Azide-containing molecule - Prepare fresh Sodium Ascorbate solution - Prepare CuSO4 and Ligand solutions reaction_setup Reaction Setup - Combine Alkyne and Azide in deoxygenated solvent - Add premixed CuSO4/Ligand solution - Initiate with Sodium Ascorbate reagent_prep->reaction_setup incubation Incubation - Room temperature - Protect from oxygen reaction_setup->incubation monitoring Reaction Monitoring - LC-MS or TLC incubation->monitoring workup Work-up & Purification - Quench reaction - Extract product - Purify by chromatography monitoring->workup analysis Analysis - NMR, MS for characterization workup->analysis

Caption: General workflow for a copper-catalyzed click chemistry reaction.

Troubleshooting Decision Tree

troubleshooting_workflow Troubleshooting Guide for this compound Experiments start Problem Encountered low_yield Low Reaction Yield/ No Product start->low_yield precipitation Precipitation in Aqueous Solution start->precipitation side_products Unexpected Side Products start->side_products check_catalyst Check Catalyst Activity - Fresh Sodium Ascorbate? - Deoxygenated solvent? - Correct Cu:Ligand ratio? low_yield->check_catalyst check_solubility Assess Solubility - Concentration too high? - pH of buffer? precipitation->check_solubility check_side_reactions Identify Potential Side Reactions - Alkyne homo-coupling? - Degradation of reactants? side_products->check_side_reactions check_reagents Verify Reagent Integrity - Purity of this compound? - Stability of other reactants? check_catalyst->check_reagents Yes optimize_conditions Optimize Reaction Conditions - Adjust temperature - Vary reagent concentrations - Change solvent check_catalyst->optimize_conditions No check_reagents->optimize_conditions Yes use_carrier Use Carrier Protein (e.g., BSA) check_solubility->use_carrier Yes add_cosolvent Add Co-solvent (e.g., DMSO) check_solubility->add_cosolvent No modify_conditions Modify Conditions - Lower temperature - Use protective groups if necessary check_side_reactions->modify_conditions

Caption: Decision tree for troubleshooting common experimental issues.

References

Technical Support Center: Enhancing Bioorthogonal Click Reaction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for bioorthogonal click chemistry. This resource is tailored for researchers, scientists, and drug development professionals to provide comprehensive guidance on troubleshooting common issues and optimizing reaction conditions for improved efficiency.

Frequently Asked Questions (FAQs)

Q1: What are bioorthogonal click reactions?

A1: Bioorthogonal click reactions are a set of chemical reactions that can occur within a living system without interfering with native biochemical processes.[1][2][3] These reactions are characterized by high yields, rapid kinetics, and the formation of stable, inert products.[4][5] Key examples include the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the inverse-electron-demand Diels-Alder reaction between tetrazines and trans-cyclooctenes (Tetrazine Ligation).

Q2: What are the main advantages of copper-free click chemistry (e.g., SPAAC) over copper-catalyzed click chemistry (CuAAC)?

A2: The primary advantage of copper-free click chemistry is its enhanced biocompatibility due to the absence of a cytotoxic copper catalyst, making it ideal for experiments in living cells and whole organisms. This also simplifies the purification process as there is no need to remove residual copper from the final product.

Q3: How can I monitor the progress of my click reaction?

A3: The progress of a click reaction can be monitored using various analytical techniques. For Tetrazine-TCO ligations, the disappearance of the characteristic absorbance of the tetrazine between 510-550 nm can be followed by UV-Vis spectroscopy. For other click reactions, techniques like LC-MS can be used to track the consumption of reactants and the formation of the product. In some cases, fluorogenic probes that exhibit an increase in fluorescence upon cycloaddition can be employed for real-time monitoring.

Q4: What are the key factors influencing the rate of bioorthogonal reactions?

A4: Several factors significantly impact the kinetics of bioorthogonal reactions, including the intrinsic reactivity of the bioorthogonal pair, reactant concentrations, solvent, temperature, and pH. For instance, in Tetrazine-TCO ligations, the reaction rate is influenced by the electronic properties of both the tetrazine and the trans-cyclooctene. In CuAAC, the choice of ligand and the copper source are critical for achieving fast kinetics.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during bioorthogonal click reactions.

Problem 1: Low or No Product Yield

Issue: The most frequent problem is a low or undetectable amount of the desired conjugate.

Potential Cause Recommended Solution
Inefficient Protein/Biomolecule Labeling Confirm the successful incorporation of the azide or alkyne handle into your biomolecule using a suitable analytical method (e.g., mass spectrometry).
Low Reactant Concentrations Increase the concentration of one or both reactants. Click reactions are concentration-dependent, and dilute solutions can lead to poor yields. A slight excess (1.5-2 fold) of one reactant can also drive the reaction to completion.
Reagent Instability/Degradation Use high-quality, fresh reagents. Strained cyclooctynes (e.g., DBCO, BCN) can be unstable under acidic conditions or during prolonged storage. Prepare stock solutions of sensitive reagents immediately before use in anhydrous solvents like DMSO or DMF.
Suboptimal Reaction Conditions Optimize pH, buffer composition, and temperature, as these can significantly impact reaction kinetics. For labeling reactions with NHS esters, maintain a pH between 7.2 and 9.0.
Solubility Issues Poor solubility of reactants can lead to a heterogeneous reaction mixture and reduced reaction rates. Consider using PEGylated linkers to enhance aqueous solubility or adding a small percentage of a compatible organic co-solvent like DMSO.
Steric Hindrance Bulky groups near the reactive azide or alkyne can physically block the reaction site. Consider designing linkers that distance the reactive moiety from the biomolecule. Increasing the reaction temperature or adding solubilizing agents may also help by increasing conformational dynamics.
Problem 2: Issues Specific to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Issue: CuAAC reactions are prone to specific failures related to the catalyst.

Potential Cause Recommended Solution
Oxidation of Copper Catalyst The active Cu(I) catalyst can be oxidized to inactive Cu(II) by dissolved oxygen. Prepare fresh sodium ascorbate solution for each experiment and degas all solutions. Ensure the reaction vessel is capped to minimize oxygen exposure.
Ligand Issues The ligand is crucial for stabilizing the Cu(I) catalyst and accelerating the reaction. Use a water-soluble ligand like THPTA or BTTAA for reactions in aqueous buffers. A 5:1 ligand-to-copper ratio is often recommended.
Copper Sequestration Components in the reaction mixture, such as thiols or other chelating agents, can sequester the copper catalyst. If suspected, an excess of the copper-ligand complex can be added. Removing interfering substances like DTT via buffer exchange before the reaction is also recommended.
Problem 3: Reaction Reproducibility Problems

Issue: Difficulty in obtaining consistent results between experiments.

Potential Cause Recommended Solution
Inconsistent Reagent Quality Use reagents from the same lot or qualify new lots with a control reaction. Store reagents under the recommended conditions to prevent degradation.
Variability in Reaction Setup Follow a standardized protocol meticulously. Ensure accurate and consistent measurement of all components. Prepare master mixes for multiple reactions to minimize pipetting errors.
Oxygen Sensitivity For oxygen-sensitive reactions like CuAAC, ensure consistent and effective deoxygenation of all solutions.

Data Presentation: Reaction Kinetics

The efficiency of a bioorthogonal reaction is often quantified by its second-order rate constant (k). The following tables summarize reported rate constants for common bioorthogonal reaction pairs.

Table 1: Comparison of Second-Order Rate Constants for Common Bioorthogonal Reactions

Reaction TypeReactantsRate Constant (M⁻¹s⁻¹)Reference
CuAACAzide + Terminal Alkyne10² - 10³
SPAACAzide + Cyclooctyne (e.g., DBCO)10⁻¹ - 1
Tetrazine LigationTetrazine + trans-Cyclooctene (TCO)1 - 10⁶
Staudinger LigationAzide + Phosphine~10⁻³

Table 2: Rate Constants for Tetrazine-TCO Ligations

Tetrazine DerivativeTCO DerivativeRate Constant (M⁻¹s⁻¹)SolventReference
3,6-diphenyl-s-tetrazinetrans-cyclooctene19.1Methanol
3,6-diphenyl-s-tetrazines-TCO3100Methanol
3,6-dipyridyl-s-tetrazined-TCO366,000Water

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein

Materials:

  • Azide-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-functionalized probe (e.g., alkyne-biotin, alkyne-fluorophore)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand stock solution (e.g., 50 mM THPTA in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Aminoguanidine hydrochloride stock solution (optional, e.g., 100 mM in water)

Procedure:

  • In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-functionalized probe. A 5-10 fold molar excess of the alkyne probe is typically used.

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. A 1:5 volume ratio will yield a 5:1 ligand-to-copper molar ratio. Mix gently.

  • Add the catalyst premix to the reaction tube containing the protein and alkyne. A final copper concentration of 50-100 µM is generally recommended.

  • If using, add the aminoguanidine solution to a final concentration of 1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE with fluorescent imaging, LC-MS).

  • Purify the labeled protein using a suitable method (e.g., size-exclusion chromatography, affinity purification).

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-containing biomolecule in a compatible buffer

  • Cyclooctyne-containing probe (e.g., DBCO-PEG-biotin)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent (e.g., DMSO), if needed

Procedure:

  • Prepare a stock solution of the cyclooctyne probe in a compatible solvent (e.g., DMSO) at a concentration of 10-100 mM.

  • In a microcentrifuge tube, combine the azide-containing biomolecule with the cyclooctyne stock solution. The final concentration of each reactant should typically be in the range of 50-500 µM.

  • If necessary, add a co-solvent to ensure the solubility of all reactants. Keep the final percentage of the organic solvent as low as possible to avoid denaturation of proteins.

  • Incubate the reaction at room temperature or 37°C. Reaction times can vary from minutes to several hours depending on the reactivity of the specific cyclooctyne and the reactant concentrations.

  • Monitor the reaction progress and purify the final product as described in Protocol 1.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_labeling Check Biomolecule Labeling Efficiency start->check_labeling labeling_ok Labeling Confirmed check_labeling->labeling_ok High labeling_bad Low Labeling check_labeling->labeling_bad Low check_reagents Verify Reagent Quality and Concentration reagents_ok Reagents OK check_reagents->reagents_ok Good reagents_bad Reagent Issue check_reagents->reagents_bad Poor check_conditions Optimize Reaction Conditions (pH, Temp, Solvent) conditions_ok Conditions Optimized check_conditions->conditions_ok Optimal conditions_bad Suboptimal Conditions check_conditions->conditions_bad Suboptimal check_catalyst Troubleshoot Catalyst (CuAAC) catalyst_ok Catalyst OK check_catalyst->catalyst_ok Active catalyst_bad Catalyst Inactive check_catalyst->catalyst_bad Inactive check_sterics Assess Steric Hindrance sterics_ok No Steric Issues check_sterics->sterics_ok Low sterics_bad Steric Hindrance check_sterics->sterics_bad High labeling_ok->check_reagents reagents_ok->check_conditions conditions_ok->check_catalyst catalyst_ok->check_sterics success Successful Reaction sterics_ok->success

Caption: Troubleshooting workflow for low click reaction yield.

CuAAC_Optimization cluster_reagents Reagents cluster_conditions Conditions title Key Parameters for CuAAC Optimization copper Copper Source (CuSO4) catalyst_complex Active Cu(I)-Ligand Complex copper->catalyst_complex ligand Ligand (e.g., THPTA, BTTAA) ligand->catalyst_complex reductant Reducing Agent (Sodium Ascorbate) reductant->catalyst_complex reactants Azide & Alkyne Concentrations reaction_rate Increased Reaction Rate & Yield reactants->reaction_rate solvent Solvent System (Aqueous Buffer +/- Co-solvent) solvent->reaction_rate catalyst_complex->reaction_rate

Caption: Factors influencing the efficiency of CuAAC reactions.

Reaction_Kinetics_Comparison title Relative Reaction Rates of Bioorthogonal Chemistries slowest Staudinger Ligation (~10⁻³ M⁻¹s⁻¹) slow SPAAC (10⁻¹ - 1 M⁻¹s⁻¹) slowest->slow Faster fast CuAAC (10² - 10³ M⁻¹s⁻¹) slow->fast Faster fastest Tetrazine Ligation (up to 10⁶ M⁻¹s⁻¹) fast->fastest Fastest

Caption: Comparison of bioorthogonal reaction kinetics.

References

Validation & Comparative

Validating 7-Octynoic Acid: A Comparative Guide for its Use as a Fatty Acid Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of 7-Octynoic acid as a fatty acid analog for research and drug development. By objectively comparing its properties and performance with established analogs and outlining detailed experimental protocols, this document serves as a resource for scientists seeking to employ this tool in their studies of fatty acid metabolism and signaling.

Introduction to Fatty Acid Analogs

Fatty acids are fundamental biological molecules involved in a myriad of cellular processes, from energy storage and membrane structure to signal transduction.[1][2][3] To dissect the complex roles of fatty acids, researchers often employ fatty acid analogs. These molecules, which mimic the structure of natural fatty acids, can be tagged with reporter groups, such as alkynes or azides, allowing for their visualization and quantification within the cell.[4][5] Such "click chemistry" probes have become invaluable tools for tracing fatty acid metabolism and identifying protein-lipid interactions.

This compound is a medium-chain fatty acid containing a terminal alkyne group, making it a candidate for click chemistry applications. This guide outlines the necessary experiments to validate its efficacy as a fatty acid analog, comparing it to the saturated fatty acid palmitic acid and the well-established alkynyl analog 17-Octadecynoic acid (17-ODYA). Additionally, we will contrast its mechanism with that of 2-bromopalmitate, a widely used but non-selective inhibitor of protein palmitoylation.

Comparative Data on Fatty Acid Analogs

To validate this compound, its metabolic incorporation and effects on cellular signaling pathways must be quantitatively assessed against controls and established analogs. The following tables present a template for the necessary comparative data.

Table 1: Metabolic Incorporation of Fatty Acid Analogs

ParameterThis compoundPalmitic Acid (Control)17-Octadecynoic Acid (Analog Control)
Cellular Uptake Efficiency (%) Data to be determinedData to be determinedData to be determined
Incorporation into Triacylglycerols (%) Data to be determinedData to be determinedData to be determined
Incorporation into Phospholipids (%) Data to be determinedData to be determinedData to be determined
Number of Acylated Proteins Identified (MS) Data to be determinedN/AData to be determined

Table 2: Effects on Fatty Acid-Mediated Signaling Pathways

Signaling PathwayMetricThis compoundPalmitic Acid (Control)2-Bromopalmitate (Inhibitor Control)
NF-κB Signaling Luciferase Reporter Activity (Fold Change)Data to be determinedData to be determinedData to be determined
PPARγ Activation Luciferase Reporter Activity (Fold Change)Data to be determinedData to be determinedData to be determined

Experimental Protocols

Detailed methodologies are crucial for the accurate validation of this compound. The following sections provide protocols for key experiments.

Protocol 1: Metabolic Labeling and Quantification of Protein Acylation

This protocol details the metabolic labeling of cells with this compound and its subsequent detection and quantification using click chemistry coupled with mass spectrometry.

1. Cell Culture and Metabolic Labeling:

  • Culture cells (e.g., HEK293T) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

  • For labeling, replace the medium with DMEM containing 10% delipidated FBS.

  • Add this compound, palmitic acid (control), or 17-ODYA (control) to a final concentration of 50-100 µM.

  • Incubate for 4-16 hours.

2. Cell Lysis and Protein Precipitation:

  • Harvest cells and lyse in RIPA buffer containing protease inhibitors.

  • Determine protein concentration using a BCA assay.

  • Precipitate proteins using a chloroform/methanol extraction.

3. Click Chemistry Reaction:

  • Resuspend the protein pellet in lysis buffer.

  • Prepare the click chemistry reaction mix containing:

    • Biotin-azide

    • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) sulfate (CuSO₄)

  • Add the reaction mix to the protein sample and incubate for 1 hour at room temperature.

4. Enrichment of Biotinylated Proteins:

  • Precipitate the proteins again to remove excess reagents.

  • Resuspend the pellet and incubate with streptavidin-agarose beads for 2 hours to capture biotinylated (i.e., acylated) proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

5. On-Bead Digestion and Mass Spectrometry:

  • Resuspend the beads in a digestion buffer containing trypsin.

  • Incubate overnight at 37°C.

  • Collect the supernatant containing the digested peptides.

  • Analyze the peptides by LC-MS/MS to identify and quantify the acylated proteins.

Protocol 2: NF-κB Reporter Assay

This protocol assesses the effect of this compound on the NF-κB signaling pathway using a luciferase reporter assay.

1. Cell Culture and Transfection:

  • Plate cells (e.g., RAW 264.7) in a 24-well plate.

  • Co-transfect the cells with a NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

2. Treatment:

  • After 24 hours, treat the cells with this compound, palmitic acid (positive control for some inflammatory responses), or 2-bromopalmitate (control) at various concentrations.

  • Include a vehicle-only control.

  • Stimulate the cells with a known NF-κB activator, such as lipopolysaccharide (LPS), for 6-8 hours.

3. Luciferase Assay:

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

Protocol 3: PPARγ Activation Assay

This protocol evaluates the ability of this compound to activate the Peroxisome Proliferator-Activated Receptor γ (PPARγ).

1. Cell Culture and Transfection:

  • Plate cells (e.g., HEK293T) in a 24-well plate.

  • Co-transfect the cells with a PPARγ expression plasmid, a PPRE-luciferase reporter plasmid, and a Renilla luciferase control plasmid.

2. Treatment:

  • After 24 hours, treat the cells with this compound, a known PPARγ agonist (e.g., Rosiglitazone) as a positive control, or a vehicle control.

3. Luciferase Assay:

  • After 24-48 hours of treatment, lyse the cells and measure luciferase activity as described in the NF-κB reporter assay protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

Visualizing the Workflows and Pathways

To further clarify the experimental designs and biological context, the following diagrams are provided.

experimental_workflow cluster_labeling Metabolic Labeling cluster_click Click Chemistry & Enrichment cluster_analysis Analysis start Cells in Culture labeling Incubate with This compound start->labeling lysis Cell Lysis labeling->lysis click Click Reaction (Biotin-Azide) lysis->click enrich Streptavidin Enrichment click->enrich digest On-Bead Digestion enrich->digest ms LC-MS/MS digest->ms data Protein Identification & Quantification ms->data

Caption: Workflow for identifying proteins acylated with this compound.

nfkb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Gene Expression (Inflammation) Nucleus->Gene activates FattyAcid This compound (Hypothesized Effect) FattyAcid->IKK modulates?

Caption: Simplified NF-κB signaling pathway and potential modulation point.

ppar_pathway cluster_nucleus FattyAcid This compound PPARg PPARγ FattyAcid->PPARg binds RXR RXR PPARg->RXR heterodimerizes PPRE PPRE RXR->PPRE binds Nucleus Nucleus Gene Gene Expression (Metabolism, Adipogenesis) PPRE->Gene activates

Caption: PPARγ signaling pathway activated by a fatty acid ligand.

Conclusion

This compound holds promise as a valuable tool for studying fatty acid metabolism and signaling due to its terminal alkyne, which is amenable to click chemistry. However, rigorous validation is essential before its widespread adoption. This guide provides a comprehensive framework for such a validation by outlining the necessary comparative experiments, providing detailed protocols, and visualizing the key processes. The generation of the quantitative data proposed herein will be crucial in establishing this compound as a reliable and well-characterized fatty acid analog for the scientific community.

References

A Comparative Guide to 7-Octynoic Acid and Other Alkyne Probes for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug discovery, alkyne probes have become indispensable tools for elucidating the roles of post-translational modifications and other metabolic processes. Their ability to be metabolically incorporated into biomolecules and subsequently detected via bioorthogonal click chemistry offers a powerful alternative to traditional methods like radioactive labeling. This guide provides an objective comparison of 7-Octynoic acid, a short-chain fatty acid alkyne probe, with other commonly used alkyne probes, supported by experimental data and detailed protocols.

Introduction to Alkyne Probes in Metabolic Labeling

Alkyne probes are synthetic analogs of natural metabolites, such as fatty acids, amino acids, and sugars, that contain a terminal alkyne group. This small, bio-inert functional group allows these probes to be processed by cellular machinery and incorporated into biopolymers like proteins. The presence of the alkyne handle then permits the selective attachment of reporter tags (e.g., fluorophores, biotin) through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction. This two-step approach separates the metabolic labeling from the detection, minimizing potential interference with biological processes that larger tags might cause.[1]

This compound: A Probe for Studying Protein Acylation and Beyond

This compound is an alkyne-containing analog of the eight-carbon fatty acid, octanoic acid. As a short-chain fatty acid probe, it is particularly useful for studying protein S-acylation, a reversible post-translational modification where fatty acids are attached to cysteine residues.[1][2] This modification plays a crucial role in regulating protein localization, stability, and function.[2][3]

Comparative Analysis of Alkyne Probes

The choice of an alkyne probe is critical and depends on the specific biological process under investigation. Key performance characteristics to consider include chain length, cellular uptake and metabolism, potential toxicity, and the efficiency of the subsequent click reaction.

Data Presentation: Quantitative Comparison of Fatty Acid Alkyne Probes

While direct quantitative comparisons for this compound are limited in the literature, we can infer its likely performance based on studies comparing other short- and long-chain fatty acid alkyne probes. The following table summarizes key parameters for various alkyne probes used in studying protein acylation.

Probe NameChemical StructureChain LengthTypical ApplicationCellular Uptake/MetabolismPotential ToxicityClick Reaction Efficiency
This compound CH≡C(CH₂)₅COOHC8Studying short-chain fatty acylation, protein lipidationExpected to be readily taken up and activated to its CoA ester.Short-chain fatty acids can be inhibitory to cell growth at higher concentrations.The terminal alkyne is expected to undergo efficient CuAAC.
Alkynyl Myristic Acid (e.g., 13-Tetradecynoic acid) CH≡C(CH₂)₁₁COOHC14Probing N-myristoylation and S-acylationEfficiently incorporated into proteins.Generally low at typical working concentrations.High efficiency in CuAAC.
Alkynyl Palmitic Acid (e.g., 15-Hexadecynoic acid) CH≡C(CH₂)₁₃COOHC16Investigating S-palmitoylationReadily incorporated into S-acylated proteins.Generally low at typical working concentrations.High efficiency in CuAAC.
Alkynyl Stearic Acid (e.g., 17-Octadecynoic acid) CH≡C(CH₂)₁₅COOHC18Studying long-chain fatty acylationIncorporated into S-acylated proteins.Generally low at typical working concentrations.High efficiency in CuAAC.

Experimental Protocols

The following are detailed methodologies for key experiments involving alkyne probes.

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with this compound

This protocol is adapted from established methods for metabolic labeling with fatty acid analogs and can be applied to this compound and other alkyne probes.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Fatty acid-free bovine serum albumin (BSA)

  • Ethanol or DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Fatty Acid Stock Solution: Dissolve this compound in ethanol or DMSO to create a 10-100 mM stock solution.

  • Prepare Labeling Medium:

    • Prepare a 10X solution of the fatty acid by diluting the stock solution in complete culture medium.

    • Complex the fatty acid with fatty acid-free BSA at a 2:1 molar ratio (fatty acid:BSA) to improve solubility and cellular uptake.

    • The final labeling concentration typically ranges from 20 µM to 100 µM, which should be optimized for the specific cell line and experimental goals.

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Metabolic Labeling: Remove the culture medium and replace it with the prepared labeling medium containing this compound.

  • Incubation: Incubate the cells for a desired period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂). The optimal labeling time will depend on the cell type and the specific metabolic process being studied.

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove unincorporated fatty acid. The cells can then be lysed for subsequent biochemical analysis or fixed for imaging.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Detection

This protocol describes the "click" reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent azide) to the alkyne-labeled proteins in a cell lysate.

Materials:

  • Cell lysate containing alkyne-labeled proteins (from Protocol 1)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

  • Azide-functionalized reporter tag (e.g., biotin-azide, fluorescent azide)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Prepare Click Chemistry Reagents:

    • Prepare a 50 mM stock solution of TCEP in water.

    • Prepare a 1.7 mM stock solution of TBTA in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 1-10 mM stock solution of the azide reporter tag in DMSO.

  • Perform the Click Reaction:

    • To 50 µL of cell lysate (typically 1-2 mg/mL protein), add the following reagents in order, vortexing after each addition:

      • 1 µL of the azide reporter tag stock solution (final concentration ~20-200 µM).

      • 1 µL of the TCEP stock solution (final concentration 1 mM).

      • 3 µL of the TBTA stock solution (final concentration ~100 µM).

      • 1 µL of the CuSO₄ stock solution (final concentration 1 mM).

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature.

  • Sample Preparation for Analysis:

    • Precipitate the proteins by adding 4 volumes of ice-cold acetone, incubate at -20°C for 20 minutes, and centrifuge to pellet the proteins.

    • Wash the protein pellet with ice-cold methanol.

    • Resuspend the protein pellet in SDS-PAGE sample buffer.

  • Analysis: Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning (for fluorescent tags) or by Western blotting and detection with streptavidin-HRP (for biotin tags).

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the use of alkyne probes.

Caption: General workflow for metabolic labeling with alkyne probes.

G Protein S-Palmitoylation and Trafficking Pathway cluster_1 Golgi Apparatus cluster_2 Plasma Membrane P Newly Synthesized Protein DHHC DHHC-PAT (Palmitoyltransferase) P->DHHC S-Palmitoylation (incorporates alkyne-fatty acid) Golgi_P S-Palmitoylated Protein DHHC->Golgi_P PM_P Membrane-Associated Protein Golgi_P->PM_P Vesicular Transport APT APT (Acyl-Protein Thioesterase) PM_P->APT Depalmitoylation Depalm_P Depalmitoylated Protein APT->Depalm_P Depalm_P->P Recycling

Caption: Role of S-palmitoylation in protein trafficking.

Conclusion and Future Directions

This compound and other alkyne probes are powerful reagents for studying a variety of cellular processes, most notably protein lipidation. While longer-chain fatty acid analogs are well-characterized for probing myristoylation and palmitoylation, short-chain probes like this compound offer a means to investigate acylation by shorter fatty acids.

The provided protocols offer a robust framework for the application of these probes. However, it is important to note that direct, quantitative comparative data for this compound remains an area for future research. Studies systematically comparing the cellular uptake, metabolic fate, potential off-target effects, and click reaction kinetics of a panel of alkyne fatty acid probes of varying chain lengths, including this compound, would be highly valuable to the research community. Such data would enable a more informed selection of the optimal probe for a given biological question, ultimately advancing our understanding of the complex roles of protein lipidation in health and disease.

References

Unveiling the Acylproteome: A Comparative Guide to 7-Octynoic Acid Labeling and Mass Spectrometry Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the study of protein acylation, a crucial post-translational modification, offers a window into the complex regulatory networks governing cellular processes. The use of bioorthogonal chemical reporters, such as 7-Octynoic acid, coupled with mass spectrometry, has revolutionized our ability to identify and quantify acylated proteins. This guide provides an objective comparison of this compound labeling with other fatty acid probes, supported by experimental data and detailed protocols, to empower researchers in their exploration of the acylproteome.

Protein acylation, the attachment of fatty acids to proteins, plays a pivotal role in regulating protein localization, stability, and function. Dysregulation of this process is implicated in numerous diseases, including cancer and neurodegenerative disorders. The development of chemical biology tools, particularly bioorthogonal fatty acid analogs, has enabled the specific labeling and subsequent identification of acylated proteins within a complex cellular environment.

This compound, a short-chain fatty acid analog containing a terminal alkyne group, serves as a powerful chemical reporter for metabolic labeling of acylated proteins. Once introduced to cells, it is metabolized and incorporated into proteins by the cellular machinery. The alkyne handle then allows for the highly specific and efficient attachment of a reporter tag, such as biotin or a fluorophore, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This enables the enrichment and identification of labeled proteins by mass spectrometry.

Comparing the Tools: this compound vs. Alternative Fatty Acid Probes

The selection of an appropriate fatty acid probe is critical for the successful investigation of protein acylation. The choice often depends on the specific type of acylation being studied and the experimental system. Here, we compare this compound with other commonly used alkynyl fatty acid probes.

Probe NameChemical StructureChain LengthPrimary ApplicationNumber of Identified Proteins (Example Studies)Key AdvantagesPotential Limitations
This compound CH≡C(CH₂)₅COOHC8General protein acylation studiesNot explicitly reported in comparative studiesShorter chain may offer better cell permeability.May not perfectly mimic longer-chain fatty acids.
5-Hexynoic acid (Alk-4) CH≡C(CH₂)₃COOHC6FASN-dependent protein acylation>200 FASN-dependent acylated proteins[1][2]Reporter for fatty acid synthase (FASN)-dependent acylation.Limited to studying de novo fatty acid synthesis pathways.
Alkynyl myristic acid (Alk-12) CH≡C(CH₂)₁₀COOHC14N-myristoylationPreferentially labels N-myristoylated proteins[3]Mimics myristic acid, a key substrate for N-myristoyltransferases.Can also label other types of fatty-acylated proteins.
Alkynyl palmitic acid (Alk-16/17-ODYA) CH≡C(CH₂)₁₄COOHC16S-palmitoylation125 S-acylated proteins in Jurkat T cells[4]Closely mimics palmitic acid, the most common fatty acid in S-palmitoylation.Longer chain length may affect solubility and cellular uptake.
17-Octadecynoic acid (Alk-C18) CH≡C(CH₂)₁₅COOHC18S-acylation157 acylated proteins in a dendritic mouse cell line[4]Useful for studying longer-chain fatty acylation.Potential for off-target labeling.

Experimental Workflow and Protocols

The successful validation of this compound labeling by mass spectrometry relies on a well-defined experimental workflow. The following diagram and protocols provide a detailed guide for researchers.

experimental_workflow Experimental Workflow for this compound Labeling and MS Validation cluster_cell_culture Cell Culture & Labeling cluster_lysis_click Lysis & Bioconjugation cluster_enrichment_digestion Enrichment & Digestion cluster_ms_analysis Mass Spectrometry & Data Analysis A Cell Seeding B Metabolic Labeling with this compound A->B C Cell Lysis B->C D Click Chemistry (CuAAC) with Azide-Biotin C->D E Streptavidin Enrichment D->E F On-Bead Tryptic Digestion E->F G LC-MS/MS Analysis F->G H Database Searching & Protein Identification G->H I Quantitative Analysis (Label-free or SILAC) H->I wnt_pathway Acylation in the Wnt Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Fzd Frizzled (Fzd) (Acylated) Wnt->Fzd LRP5_6 LRP5/6 Wnt->LRP5_6 Dvl Dishevelled (Dvl) Fzd->Dvl Activation LRP5_6->Dvl DestructionComplex Destruction Complex (Axin, APC, GSK3, CK1) Dvl->DestructionComplex Inhibition beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylation & Ubiquitination Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binding TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activation

References

A Researcher's Guide to Control Experiments for 7-Octynoic Acid Labeling

Author: BenchChem Technical Support Team. Date: November 2025

In the expanding field of chemical biology, 7-Octynoic acid has emerged as a valuable tool for the metabolic labeling of protein acylation. As a synthetic analog of the medium-chain fatty acid octanoic acid, it features a terminal alkyne group. This bioorthogonal handle allows for the covalent attachment of reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. This enables researchers to visualize, identify, and quantify proteins that undergo this specific post-translational modification.

Robust experimental design, incorporating a suite of rigorous controls, is paramount to ensure the specificity and validity of findings from this compound labeling studies. This guide provides a comparative overview of essential control experiments, complete with detailed protocols and illustrative data, to aid researchers in obtaining high-quality, publishable results.

Comparison of Key Control Experiments

Effective validation of this compound labeling hinges on the inclusion of appropriate negative and positive controls. These controls are crucial for distinguishing true metabolic incorporation from non-specific background signals and for assessing the overall efficacy of the labeling and detection workflow.

Control Experiment Purpose Expected Outcome Illustrative Signal Intensity (Normalized)
This compound Labeling Experimental SampleHigh signal for acylated proteins100%
No-Label (Vehicle) Control Assesses background signal from detection reagentsMinimal to no signal< 5%
Unlabeled Octanoic Acid Competition Confirms specific metabolic incorporationSignificantly reduced signal10-20%
Known Acylated Protein (Positive Control) Validates the entire experimental workflowHigh signal for the specific protein> 90%
Alternative Labeling: Acyl-Biotin Exchange (ABE) Compares with a chemical labeling methodSignal dependent on protein S-acylationVariable

Table 1: Comparison of Control Experiments for this compound Labeling. The table outlines the purpose and expected outcomes of essential control experiments. The illustrative signal intensity is a hypothetical representation of results from an in-gel fluorescence scanning experiment, normalized to the this compound labeled sample.

Experimental Protocols

Detailed methodologies are provided below for the metabolic labeling of cultured mammalian cells with this compound and for the subsequent click chemistry reaction to conjugate a fluorescent reporter.

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the general procedure for introducing this compound to cultured mammalian cells.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Fatty acid-free bovine serum albumin (BSA)

  • Ethanol

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Fatty Acid Stock Solution: Dissolve this compound in ethanol to create a 10 mM stock solution. Store at -20°C.

  • Prepare Labeling Medium: For a final labeling concentration of 50 µM, dilute the 10 mM stock solution 1:200 in complete culture medium. To improve solubility and cellular uptake, complex the fatty acid with fatty acid-free BSA at a 2:1 molar ratio (fatty acid:BSA).

  • Cell Seeding: Plate cells in the appropriate culture vessels and allow them to reach 70-80% confluency.

  • Metabolic Labeling:

    • For the experimental sample, remove the culture medium and replace it with the this compound labeling medium.

    • For the No-Label (Vehicle) Control , add medium containing the same concentration of ethanol and BSA without this compound.

    • For the Unlabeled Octanoic Acid Competition control, add labeling medium containing a 10 to 50-fold excess of unlabeled octanoic acid in addition to the this compound.

  • Incubation: Incubate the cells for 4-24 hours under standard cell culture conditions (37°C, 5% CO₂). The optimal labeling time should be determined empirically for the specific cell type and protein of interest.

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove unincorporated fatty acid. Proceed with cell lysis for downstream applications.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction to attach an azide-functionalized fluorescent dye to the alkyne handle of the incorporated this compound in cell lysates.

Materials:

  • Cell lysate from metabolically labeled cells (in a buffer without DTT or other reducing agents)

  • Azide-functionalized fluorescent reporter dye (e.g., Azide-Fluor 488)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • PBS (pH 7.4)

Procedure:

  • Prepare Stock Solutions:

    • Azide-reporter: 1 mM in DMSO

    • THPTA: 100 mM in water

    • CuSO₄: 20 mM in water

    • Sodium ascorbate: 300 mM in water (prepare fresh)

  • Reaction Assembly: In a microcentrifuge tube, combine the following in order:

    • 50 µL of protein lysate (1-5 mg/mL)

    • 100 µL of PBS

    • 4 µL of azide-reporter (final concentration ~20 µM)

  • Add Click Reaction Reagents:

    • Add 10 µL of 100 mM THPTA solution and vortex briefly.

    • Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.

    • Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution and vortex briefly.

  • Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.

  • Sample Preparation for Analysis: The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning or enrichment followed by mass spectrometry.

Visualizing the Experimental Workflow and a Relevant Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_labeling Metabolic Labeling cluster_analysis Analysis start Cultured Cells labeling Incubate with This compound start->labeling harvest Wash & Harvest Cells labeling->harvest lysis Cell Lysis harvest->lysis click Click Chemistry (Azide-Fluorophore) lysis->click analysis SDS-PAGE & In-Gel Fluorescence or Enrichment & Mass Spectrometry click->analysis

Figure 1. Experimental workflow for this compound labeling.

Medium-chain fatty acylation can influence various signaling pathways by altering protein localization and protein-protein interactions. One such pathway is the regulation of ferroptosis, a form of iron-dependent programmed cell death, where the enzyme Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4) plays a key role.

Ferroptosis_Pathway CD36 CD36 ACSL4 ACSL4 CD36->ACSL4 Facilitates PUFA_in PUFAs PUFA_in->CD36 Uptake PUFA_CoA PUFA-CoA ACSL4->PUFA_CoA Acylates PUFAs LPCAT3 LPCAT3 PUFA_CoA->LPCAT3 PL_PUFA PL-PUFA LPCAT3->PL_PUFA Esterifies into Phospholipids LOX LOX PL_PUFA->LOX PL_PUFA_OOH PL-PUFA-OOH LOX->PL_PUFA_OOH Lipid Peroxidation Ferroptosis Ferroptosis PL_PUFA_OOH->Ferroptosis

Figure 2. Simplified signaling pathway of ferroptosis induction.

A Researcher's Guide to Quantitative Analysis of Protein Acylation: 7-Octynoic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of proteomics, the study of post-translational modifications (PTMs) is paramount to understanding the intricate regulation of cellular processes. Among these, protein fatty acylation—the attachment of fatty acids to proteins—plays a critical role in governing protein localization, stability, and signal transduction. This guide provides a comprehensive comparison of 7-Octynoic acid, a metabolic labeling probe, with other methodologies for the quantitative analysis of protein acylation, tailored for researchers, scientists, and drug development professionals.

Comparing Methodologies for Quantifying Protein Acylation

The quantitative analysis of protein acylation can be broadly approached through two distinct strategies: metabolic labeling with bioorthogonal reporters and chemical labeling of endogenous proteins. This compound falls into the first category, offering a powerful tool to probe dynamic acylation events within living cells.

Metabolic Labeling with Fatty Acid Analogs: This technique involves introducing fatty acid analogs containing a bioorthogonal handle (e.g., an alkyne group) into cell culture. These analogs are metabolized and incorporated into proteins by the cell's own machinery. The alkyne handle then allows for the selective attachment of a reporter tag, such as biotin or a fluorophore, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry"[1][2][3]. This enables the enrichment and identification of acylated proteins by mass spectrometry.

Acyl-Biotin Exchange (ABE): ABE is a chemical labeling method that enriches S-acylated proteins from cell or tissue lysates. The protocol involves three key steps: 1) blocking free thiol groups, 2) selectively cleaving thioester bonds (the link for S-acylation) with hydroxylamine, and 3) labeling the newly exposed thiols with a biotin tag for affinity purification[4][5]. A key advantage of ABE is its ability to analyze endogenous acylation in tissues without the need for metabolic labeling.

Below is a comparative summary of the quantitative data obtained using different fatty acid probes and the ABE method.

Method/ProbeDescriptionNumber of Identified Proteins (Example Study)Key AdvantagesKey Disadvantages
This compound A short-chain alkynyl fatty acid analog for metabolic labeling.Data not readily available in comparative studies.Potentially less perturbation to cellular lipid metabolism due to shorter chain length.May not efficiently label proteins that prefer longer-chain fatty acids.
17-Octadecynoic Acid (17-ODYA) A long-chain alkynyl fatty acid analog of stearic acid, commonly used to study palmitoylation.~125 high-confidence proteins in Jurkat T-cells; >400 palmitoylated proteins in mouse T-cell hybridoma cells.Mimics endogenous long-chain fatty acids; extensively validated.Can be metabolized into other fatty acids, potentially leading to off-target labeling.
Acyl-Biotin Exchange (ABE) Chemical labeling method for endogenous S-acylated proteins.Several hundred putative mammalian palmitoylated proteins identified in various studies.Analyzes endogenous acylation without metabolic perturbation; applicable to tissues.Can have higher background from non-specific binding; may not capture all acylated proteins due to incomplete reaction efficiency.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for metabolic labeling with this compound and the subsequent click chemistry reaction for proteomic analysis.

Protocol 1: Metabolic Labeling of Cultured Cells with this compound
  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to prepare a 10-50 mM stock solution.

    • Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Preparation of Labeling Medium:

    • Warm complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.

    • Optional (for improved solubility and reduced cytotoxicity): Prepare a fatty acid-free Bovine Serum Albumin (BSA) solution in pre-warmed medium. Add the this compound stock solution to the BSA solution to achieve a 1:1 to 1:5 molar ratio (fatty acid:BSA) and incubate at 37°C for 30 minutes to allow for complex formation.

    • Dilute the this compound stock solution (or the BSA-conjugated solution) into the pre-warmed complete medium to a final working concentration of 25-100 µM.

  • Cell Labeling:

    • Plate adherent cells and allow them to reach 50-80% confluency.

    • Aspirate the existing culture medium and wash the cells once with warm PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for 4-24 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time depends on the cell type and the turnover rate of the acylation of interest.

  • Cell Harvesting and Lysis:

    • After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to remove cellular debris.

    • Determine the protein concentration of the supernatant using a BCA assay. The lysate is now ready for the click chemistry reaction.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
  • Preparation of Click Chemistry Reagents:

    • Azide-Biotin: Prepare a 10 mM stock solution in DMSO.

    • Copper (II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.

    • Tris(2-carboxyethyl)phosphine (TCEP): Prepare a 50 mM stock solution in water (prepare fresh).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): Prepare a 10 mM stock solution in DMSO.

  • Click Reaction:

    • In a microcentrifuge tube, combine the following reagents in order:

      • Cell lysate (50-100 µg of protein)

      • Azide-Biotin (to a final concentration of 100 µM)

      • TCEP (to a final concentration of 1 mM)

      • TBTA (to a final concentration of 100 µM)

    • Vortex briefly to mix.

    • Add CuSO₄ to a final concentration of 1 mM to initiate the reaction.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Protein Precipitation and Preparation for Mass Spectrometry:

    • Precipitate the protein by adding 4 volumes of ice-cold acetone and incubate at -20°C for at least 1 hour.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the protein.

    • Carefully remove the supernatant and wash the pellet with ice-cold methanol.

    • Air-dry the protein pellet.

    • The biotinylated proteins are now ready for enrichment using streptavidin beads, followed by on-bead digestion and analysis by LC-MS/MS.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptual understanding of the techniques and their applications, the following diagrams have been generated using Graphviz.

G cluster_cell Cell cluster_lysis Lysis & Click Chemistry cluster_analysis Analysis This compound This compound Metabolism Metabolism This compound->Metabolism Uptake Protein Protein Metabolism->Protein Incorporation Acylated Protein Acylated Protein Cell Lysate Cell Lysate Click Reaction Click Reaction Cell Lysate->Click Reaction Biotinylated Protein Biotinylated Protein Click Reaction->Biotinylated Protein Enrichment Enrichment Biotinylated Protein->Enrichment Digestion Digestion Enrichment->Digestion LC-MS/MS LC-MS/MS Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Metabolic labeling and proteomic analysis workflow.
Application in Signaling Pathways: Wnt Palmitoylation

Protein palmitoylation is a key regulatory mechanism in many signaling pathways. The Wnt signaling pathway, crucial for embryonic development and adult tissue homeostasis, is a prime example. Several Wnt proteins require palmitoylation for their secretion and subsequent binding to Frizzled receptors, initiating the signaling cascade. The use of this compound and other fatty acid analogs can provide insights into the dynamics of Wnt palmitoylation and its role in cellular function.

Wnt_Signaling cluster_er Endoplasmic Reticulum cluster_secretion Secretion Pathway cluster_membrane Plasma Membrane Wnt Wnt PORCN PORCN (Acyltransferase) Wnt->PORCN Substrate Palmitoylated Wnt Palmitoylated Wnt PORCN->Palmitoylated Wnt Palmitoylation (e.g., at Cys77) Secreted Wnt Secreted Wnt Palmitoylated Wnt->Secreted Wnt Secretion Frizzled Frizzled Secreted Wnt->Frizzled Binding LRP5/6 LRP5/6 Frizzled->LRP5/6 Co-receptor interaction Signaling Cascade Signaling Cascade LRP5/6->Signaling Cascade Activation Gene Expression Gene Expression Signaling Cascade->Gene Expression β-catenin stabilization

Role of palmitoylation in the Wnt signaling pathway.

Conclusion

The quantitative analysis of protein acylation is a rapidly evolving field. Metabolic labeling with probes like this compound provides a powerful approach to study the dynamics of this modification in living systems. While direct quantitative comparisons between different fatty acid probes are still emerging, the choice of probe should be guided by the specific biological question and the known substrate preferences of the enzymes involved. The combination of metabolic labeling with advanced mass spectrometry techniques continues to deepen our understanding of the vital role of protein acylation in health and disease.

References

A Comparative Guide: Copper-Catalyzed vs. Copper-Free Click Chemistry for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation and drug development, "click chemistry" has emerged as a powerful tool for reliably and efficiently joining molecular building blocks.[1] This guide provides a comprehensive comparison of the two primary modalities of the azide-alkyne cycloaddition: the copper-catalyzed (CuAAC) and the copper-free, strain-promoted (SPAAC) reactions.[2] Objective analysis of their performance, supported by experimental data and detailed protocols, is presented to assist researchers in selecting the optimal strategy for their specific applications.

At a Glance: CuAAC vs. SPAAC

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[2]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide, driven by the release of ring strain.[3][4]
Catalyst Requires a Copper(I) catalyst.None required.
Biocompatibility Limited in vivo due to the cytotoxicity of the copper catalyst. Ligands are often required to mitigate toxicity.Excellent biocompatibility, making it ideal for in vivo and live-cell applications.
Reaction Rate Generally faster, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹.Generally slower, with a wider range of reaction rates (10⁻³-1 M⁻¹s⁻¹) that are highly dependent on the structure of the cyclooctyne.
Reactants Terminal or internal alkynes (though slower with internal alkynes).Strained cyclooctynes (e.g., DBCO, BCN).
Reagent Accessibility Simple alkynes and copper catalysts are generally inexpensive and readily available.The synthesis of strained cyclooctynes can be complex and more expensive.
Side Reactions Potential for oxidative homocoupling of alkynes.Highly reactive cyclooctynes can be prone to side reactions with certain nucleophiles, such as thiols.

Quantitative Data Comparison

The choice between CuAAC and SPAAC often involves a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.

Table 1: Comparative Reaction Kinetics
Reaction TypeAlkyne/CyclooctyneAzideSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
CuAACTerminal Alkyne (e.g., Phenylacetylene)Benzyl Azide~1A common benchmark for CuAAC reactions.
CuAACTerminal Alkyne (e.g., Phenylacetylene)4-AzidopyridineEstimated >1The electron-withdrawing nature of the pyridyl group is expected to increase the rate compared to simple alkyl azides.
SPAACBicyclo[6.1.0]nonyne (BCN)Benzyl Azide0.15A moderately reactive cyclooctyne.
SPAACDibenzocyclooctyne (DBCO)Benzyl Azide~0.1A commonly used cyclooctyne with good stability.
SPAACAlexa488-DIBOp-Azido-L-phenylalanine62An example of a very fast SPAAC reaction, though the azide is different.
SPAACTetramethylthioheptyne (TMTH)Benzyl AzideHigh, but unstableRepresents a class of highly reactive but less stable cyclooctynes.

Note: Reaction rates are highly dependent on the specific reactants, solvent, temperature, and, in the case of CuAAC, the ligand used.

Table 2: Comparative Biocompatibility - Copper Catalyst Cytotoxicity
MethodCopper Concentration & ConditionsCell Viability
CuAAC50 µM CuSO₄ without ligandAppreciable toxicity (~75% cell viability).
CuAAC50 µM CuSO₄ with THPTA ligand (5:1 ligand:Cu ratio)Cell viability preserved.
CuAAC10 minutes reaction with CPP-tethered CuI ligandMinimal toxicity.
SPAACNot Applicable (Copper-Free)High cell viability.

Reaction Mechanisms and Experimental Workflows

To visualize the underlying chemical transformations and the general experimental processes, the following diagrams are provided.

CuAAC_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Terminal_Alkyne R1-C≡CH Copper_Acetylide R1-C≡C-Cu Terminal_Alkyne->Copper_Acetylide + Cu(I) Azide R2-N3 Cu_I Cu(I) Catalyst Triazolide_Intermediate Copper Triazolide Copper_Acetylide->Triazolide_Intermediate + Azide Triazolide_Intermediate->Cu_I Catalyst Regeneration Triazole 1,4-disubstituted Triazole Triazolide_Intermediate->Triazole Protonation

Figure 1: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Strained_Alkyne Strained Cyclooctyne TS Concerted [3+2] Cycloaddition Strained_Alkyne->TS Azide R-N3 Azide->TS Triazole Triazole Product TS->Triazole Release of Ring Strain

Figure 2: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis A Prepare Azide- or Alkyne-functionalized biomolecule C Mix reactants in appropriate buffer/solvent A->C B Prepare corresponding Alkyne/Cyclooctyne or Azide reagent B->C D Add Cu(I) catalyst (for CuAAC) C->D If CuAAC E Incubate at appropriate temperature and time C->E If SPAAC D->E F Purify the conjugate (e.g., dialysis, chromatography) E->F G Characterize the product (e.g., MS, SDS-PAGE, Spectroscopy) F->G

Figure 3: General experimental workflow for bioconjugation via click chemistry.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol provides a general method for labeling an azide-modified protein with an alkyne-containing fluorescent dye.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Alkyne-fluorophore stock solution (e.g., 10 mM in DMSO).

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water).

  • Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared).

  • Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water).

Procedure:

  • In a microcentrifuge tube, dilute the azide-modified protein to the desired concentration in the reaction buffer.

  • Prepare the "Click Reaction Cocktail" on ice. For a final volume of 1 mL, add the components in the following order, ensuring gentle mixing after each addition:

    • Reaction Buffer (to final volume).

    • Aminoguanidine (to a final concentration of 1 mM).

    • Alkyne-fluorophore (to a final concentration of 25 µM).

    • THPTA (to a final concentration of 250 µM).

    • CuSO₄ (to a final concentration of 50 µM).

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 2.5 mM.

  • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Quench the reaction by adding EDTA to a final concentration of 20 mM to chelate the copper.

  • Purify the labeled protein from excess reagents using an appropriate method, such as dialysis, size-exclusion chromatography, or spin filtration.

  • Analyze the labeled protein using SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry to confirm conjugation and determine labeling efficiency.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol describes the labeling of azide-modified biomolecules on the surface of live cells using a cyclooctyne-conjugated fluorophore.

Materials:

  • Cells cultured with an appropriate azido-substrate (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz, for glycan labeling) for 24-48 hours.

  • Dulbecco's Phosphate-Buffered Saline (DPBS) or Hanks' Balanced Salt Solution (HBSS), pre-warmed.

  • Cyclooctyne-fluorophore (e.g., DBCO-Cy5) stock solution (e.g., 10 mM in DMSO).

  • Complete cell culture medium, pre-warmed.

  • Nuclear counterstain (e.g., Hoechst 33342), optional.

Procedure:

  • Gently wash the azide-labeled cells twice with pre-warmed DPBS or HBSS.

  • Prepare the staining solution by diluting the cyclooctyne-fluorophore stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 5-25 µM).

  • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Wash the cells three times with warm PBS to remove any unreacted cyclooctyne-fluorophore.

  • (Optional) If a nuclear counterstain is desired, incubate the cells with the stain according to the manufacturer's instructions.

  • Replace the wash buffer with pre-warmed imaging medium.

  • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and optional nuclear stain.

Protocol 3: Assessing Copper Cytotoxicity using the MTT Assay

This protocol provides a method to evaluate the cytotoxicity of the copper catalyst used in CuAAC reactions.

Materials:

  • Cells seeded in a 96-well plate.

  • Copper/ligand solutions at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

  • DMSO.

  • 96-well plate reader.

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the copper catalyst cocktail (with and without ligands) for the desired duration (e.g., 30 minutes). Include untreated cells as a negative control.

  • After the treatment period, wash the cells with DPBS and replace the solution with fresh culture medium.

  • Incubate the cells for an additional 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a wavelength of 570 nm using a 96-well plate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Conclusion: Selecting the Right Click Chemistry Approach

The decision between copper-catalyzed and copper-free click chemistry is contingent on the specific experimental context.

CuAAC is the preferred method when:

  • High reaction speed is the primary concern.

  • The experimental system is not sensitive to the presence of copper (e.g., in vitro applications, materials science).

  • Cost and the ready availability of reagents are significant factors.

SPAAC is the superior choice for:

  • In vivo or live-cell applications where copper toxicity is a major concern.

  • Experiments that require high biocompatibility and exceptionally mild reaction conditions.

  • Situations where the removal of a metal catalyst post-reaction is problematic.

For drug development professionals and researchers, a thorough understanding of the trade-offs between these two powerful ligation techniques is essential. By carefully considering the quantitative data and detailed protocols presented in this guide, an informed decision can be made to best suit the experimental objectives, ultimately advancing research and therapeutic development.

References

A Head-to-Head Comparison: Validating Protein Targets of 7-Octynoic Acid Against Label-Free Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug discovery and chemical biology, the precise identification and validation of protein targets are paramount. 7-Octynoic acid (7-OYA), a cell-permeable chemical probe, has emerged as a valuable tool for identifying fatty-acylated proteins through metabolic labeling and subsequent bioorthogonal click chemistry. However, how does this label-based approach stack up against established label-free methods? This guide provides an objective comparison, supported by experimental data and detailed protocols, to help researchers make informed decisions for their target validation workflows.

This comprehensive guide delves into a comparative analysis of a this compound-based workflow with two powerful label-free techniques: Acyl-Resin Assisted Capture (Acyl-RAC) and Thermal Proteome Profiling (TPP). We present a summary of quantitative data, detailed experimental methodologies, and visual workflows to facilitate a clear understanding of the strengths and limitations of each approach.

Data Presentation: A Comparative Overview

The following table summarizes key quantitative metrics often considered when choosing a target identification and validation strategy. The data presented is a representative compilation from various proteomics studies to illustrate the general performance of each method. Actual results will vary depending on the specific experimental conditions, cell type, and instrumentation used.

Method Principle Typical Number of Identified S-Acylated Proteins Direct or Indirect Evidence of Acylation Requires Chemical Probe Provides Information on Thermal Stability
This compound + Click Chemistry Metabolic labeling with an alkyne-functionalized fatty acid analog, followed by enrichment of labeled proteins.100 - 300+Indirect (inferred from metabolic incorporation)YesNo
Acyl-Resin Assisted Capture (Acyl-RAC) Enrichment of endogenously S-acylated proteins by capturing free thiols after thioester cleavage.150 - 500+[1]Direct (enriches native acylated proteins)NoNo
Thermal Proteome Profiling (TPP) Measures changes in protein thermal stability upon ligand binding on a proteome-wide scale.Not specific for S-acylation, but can validate direct binding of a lipidated molecule to its target.Indirect (infers binding from stability shift)NoYes

In-Depth Look at the Methodologies

This compound-Based Target Identification

This approach leverages the cell's natural metabolic pathways to incorporate 7-OYA into proteins that undergo fatty acylation. The terminal alkyne group on 7-OYA serves as a bioorthogonal handle for "clicking" on a reporter tag, such as biotin or a fluorescent dye. This allows for the selective enrichment and identification of newly synthesized acylated proteins.

Experimental Workflow:

cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Enrichment & Digestion cluster_3 Analysis A Cells in Culture B Incubate with This compound A->B C Cell Lysis B->C D Click Chemistry: Add Azide-Biotin C->D E Protein Precipitation & Solubilization D->E F Streptavidin Affinity Purification E->F G On-Bead Trypsin Digestion F->G H LC-MS/MS Analysis G->H I Protein Identification & Quantification H->I

Figure 1: Workflow for this compound-based protein target identification.
Acyl-Resin Assisted Capture (Acyl-RAC)

Acyl-RAC is a label-free method that enriches for endogenously S-acylated proteins.[1][2][3][4] The technique involves blocking all free cysteine residues, followed by the specific cleavage of thioester bonds to reveal previously acylated cysteines. These newly exposed thiols are then captured on a thiol-reactive resin, allowing for the selective enrichment of S-acylated proteins.

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 Enrichment cluster_2 Elution & Analysis A Cell Lysis B Block Free Thiols (e.g., with MMTS) A->B C Cleave Thioesters (Hydroxylamine) B->C D Capture on Thiol- Reactive Resin C->D E Wash to Remove Non-specific Binders D->E F Elute Captured Proteins E->F G Trypsin Digestion F->G H LC-MS/MS Analysis G->H I Protein Identification H->I

Figure 2: Workflow for Acyl-Resin Assisted Capture (Acyl-RAC).
Thermal Proteome Profiling (TPP)

TPP is a powerful label-free method for identifying direct protein targets of small molecules by measuring changes in their thermal stability. The principle is that a protein's melting point will shift upon ligand binding. By comparing the proteome-wide thermal profiles of cells treated with a compound versus a vehicle control, direct targets can be identified.

Experimental Workflow:

cluster_0 Cell Treatment & Heating cluster_1 Protein Extraction cluster_2 Sample Preparation & Analysis A Treat Cells with Compound or Vehicle B Aliquot and Heat at Different Temperatures A->B C Cell Lysis B->C D Ultracentrifugation to Pellet Aggregated Proteins C->D E Collect Soluble Protein Fraction D->E F Protein Digestion E->F G TMT Labeling (Optional) F->G H LC-MS/MS Analysis G->H I Generate Melting Curves & Identify Shifts H->I

Figure 3: Workflow for Thermal Proteome Profiling (TPP).

Experimental Protocols

Protocol 1: Metabolic Labeling with this compound and Click Chemistry

1. Cell Culture and Metabolic Labeling:

  • Culture cells to 70-80% confluency.

  • Prepare a stock solution of this compound in DMSO.

  • On the day of the experiment, replace the culture medium with fresh medium containing the desired final concentration of this compound (typically 25-100 µM).

  • Incubate the cells for 4-16 hours to allow for metabolic incorporation of the fatty acid analog.

2. Cell Lysis and Protein Extraction:

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Determine the protein concentration using a BCA assay.

3. Click Chemistry Reaction:

  • To 1 mg of protein lysate, add the click chemistry reaction cocktail. A typical cocktail includes an azide-biotin tag, copper(II) sulfate, a copper-chelating ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).

  • Incubate the reaction for 1 hour at room temperature with gentle rotation.

4. Protein Precipitation and Solubilization:

  • Precipitate the proteins using a methanol/chloroform precipitation method to remove excess reagents.

  • Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

5. Streptavidin Affinity Purification:

  • Add streptavidin-coated magnetic beads to the solubilized protein sample.

  • Incubate for 1-2 hours at room temperature to allow for the binding of biotinylated proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

6. On-Bead Digestion:

  • Resuspend the beads in a digestion buffer containing trypsin.

  • Incubate overnight at 37°C with shaking.

  • Collect the supernatant containing the digested peptides.

7. LC-MS/MS Analysis:

  • Acidify the peptide solution and desalt using a C18 StageTip.

  • Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.

8. Data Analysis:

  • Search the raw data against a protein database to identify peptides and proteins.

  • Quantify the identified proteins to determine the targets of this compound.

Protocol 2: Acyl-Resin Assisted Capture (Acyl-RAC)

1. Cell Lysis and Blocking of Free Thiols:

  • Lyse cells in a buffer containing a thiol-blocking agent, such as methyl methanethiosulfonate (MMTS), to block all free cysteine residues.

  • Incubate for 15-30 minutes at 40-50°C.

  • Precipitate the proteins to remove excess blocking reagent.

2. Thioester Cleavage and Capture:

  • Resuspend the protein pellet in a buffer containing hydroxylamine (HAM) to specifically cleave the thioester bonds of S-acylated proteins. A parallel control sample should be treated with a buffer containing Tris or NaCl instead of HAM.

  • Add a thiol-reactive resin (e.g., thiopropyl sepharose) to the samples.

  • Incubate for 2-4 hours at room temperature to allow the newly exposed thiols to bind to the resin.

3. Washing and Elution:

  • Wash the resin extensively to remove non-specifically bound proteins.

  • Elute the captured proteins from the resin using a buffer containing a reducing agent like DTT or β-mercaptoethanol.

4. Sample Preparation for Mass Spectrometry:

  • Perform an in-solution or in-gel trypsin digestion of the eluted proteins.

  • Desalt the resulting peptides using a C18 StageTip.

5. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the peptides by LC-MS/MS.

  • Identify proteins that are significantly enriched in the HAM-treated sample compared to the control sample. These proteins are considered potential S-acylation targets.

Protocol 3: Thermal Proteome Profiling (TPP)

1. Cell Culture and Treatment:

  • Grow cells to a high density.

  • Treat the cells with the compound of interest or a vehicle control for a specified time.

2. Thermal Challenge:

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of different temperatures (e.g., 37°C to 67°C in 3-4°C increments) for a short duration (e.g., 3 minutes).

  • Cool the samples to room temperature.

3. Lysis and Separation of Soluble and Aggregated Proteins:

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Perform ultracentrifugation to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble proteins.

4. Protein Digestion and Optional TMT Labeling:

  • Determine the protein concentration in each supernatant.

  • Perform a standard trypsin digestion.

  • For multiplexed analysis, label the peptides from each temperature point with tandem mass tags (TMT).

5. LC-MS/MS Analysis:

  • Combine the labeled (or unlabeled) peptide samples.

  • Analyze the complex peptide mixture by LC-MS/MS.

6. Data Analysis:

  • Quantify the relative abundance of each protein at each temperature point.

  • For each protein, plot the relative soluble fraction as a function of temperature to generate a melting curve.

  • Compare the melting curves between the compound-treated and vehicle-treated samples to identify proteins with significant thermal shifts, indicating direct target engagement.

Concluding Remarks

The validation of protein targets is a critical and often challenging step in drug discovery and chemical biology research. The choice between a label-based approach like the use of this compound and label-free methods such as Acyl-RAC and TPP depends on the specific research question and the available resources.

  • This compound is a powerful tool for identifying newly synthesized fatty-acylated proteins and is particularly useful for pulse-chase experiments to study the dynamics of this post-translational modification.

  • Acyl-RAC offers the advantage of enriching for endogenously acylated proteins without the need for metabolic labeling, providing a snapshot of the S-acylated proteome in its native state.

  • Thermal Proteome Profiling (TPP) stands out for its ability to provide direct evidence of target engagement in a cellular context, making it an invaluable tool for validating the direct binding of a small molecule, including lipidated compounds, to its protein targets.

By understanding the principles, workflows, and protocols of each of these methods, researchers can strategically select the most appropriate approach to confidently validate their protein targets and advance their research.

References

A Comparative Guide to Metabolic Labeling Probes for In-Depth Cellular Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the dynamic nature of cellular processes is paramount. Metabolic labeling has emerged as a powerful technique to track and quantify the synthesis of biomolecules, offering a window into the intricate workings of the cell. This guide provides a comparative analysis of different metabolic labeling probes, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tools for your research needs.

Metabolic labeling strategies generally fall into two main categories: those that utilize stable isotopes to differentiate between "old" and "new" biomolecules, and those that employ bioorthogonal reporters for subsequent chemical ligation and detection. This guide will focus on the most prominent techniques from both categories: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), ¹³C Metabolic Flux Analysis (¹³C-MFA), and Bioorthogonal Non-canonical Amino acid Tagging (BONCAT) along with its fluorescent counterpart, FUNCAT.

Performance Comparison of Metabolic Labeling Probes

The choice of a metabolic labeling probe is critical and depends on the specific biological question, the experimental system, and the available analytical instrumentation. The following tables provide a summary of key performance indicators for the discussed labeling methods.

Parameter SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) BONCAT/FUNCAT (Bioorthogonal Non-canonical Amino Acid Tagging) ¹³C-MFA (¹³C-Metabolic Flux Analysis)
Principle Metabolic incorporation of "heavy" amino acids (e.g., ¹³C, ¹⁵N-labeled Lys, Arg) into newly synthesized proteins.Incorporation of non-canonical amino acids with bioorthogonal handles (e.g., L-azidohomoalanine (AHA), L-homopropargylglycine (HPG)) into new proteins.Tracing the flow of ¹³C-labeled substrates (e.g., glucose, glutamine) through metabolic pathways.
Primary Application Quantitative proteomics to compare protein abundance between different cell populations.[1][2]Identification and visualization of newly synthesized proteins.[3]Quantification of metabolic pathway fluxes.
Detection Method Mass Spectrometry (MS).Click chemistry ligation to a reporter (e.g., biotin for BONCAT, fluorophore for FUNCAT) followed by MS or fluorescence microscopy.Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Sample Type Proliferating cells in culture.Cell culture, tissues, and whole organisms.Various biological systems, from microbes to mammalian cells.
Performance Metric SILAC BONCAT/FUNCAT ¹³C-MFA
Labeling Efficiency High, requires several cell divisions for complete labeling (>97%).AHA is generally considered to have higher incorporation efficiency than HPG in some systems. Can be influenced by the concentration of the natural amino acid.Dependent on the flux through the specific metabolic pathway being investigated.
Specificity High for protein labeling.High, due to the bioorthogonal nature of the chemical handles.High for tracing specific metabolic pathways.
Cytotoxicity Generally low, as stable isotopes have minimal effects on cell physiology.AHA and HPG are generally not toxic and do not alter the rates of protein synthesis or degradation at optimal concentrations. However, the copper catalyst used in traditional click chemistry can be toxic.The labeled substrates themselves (e.g., ¹³C-glucose) are not cytotoxic.
Reproducibility Highly reproducible, as samples are mixed early in the workflow, minimizing handling errors.Good reproducibility.High, with well-controlled experimental conditions.
Sensitivity High, capable of detecting subtle changes in protein expression.BONCAT can identify low-abundance newly synthesized proteins with higher magnitude compared to SILAC.High sensitivity for detecting changes in metabolic fluxes.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying biological pathways is crucial for understanding and implementing these techniques. The following diagrams, generated using the DOT language, illustrate the workflows for BONCAT/FUNCAT and ¹³C-MFA, as well as a representative signaling pathway that can be studied using these methods.

BONCAT_FUNCAT_Workflow cluster_labeling Metabolic Labeling cluster_detection Detection cluster_boncat BONCAT cluster_funcat FUNCAT cell_culture Cell/Tissue Culture add_probe Add AHA or HPG cell_culture->add_probe incorporation Incorporation into newly synthesized proteins add_probe->incorporation lysis Cell Lysis/Fixation incorporation->lysis click_chemistry Click Chemistry Reaction lysis->click_chemistry biotin_alkyne Biotin-Alkyne/Azide click_chemistry->biotin_alkyne fluorophore_alkyne Fluorophore-Alkyne/Azide click_chemistry->fluorophore_alkyne streptavidin Streptavidin Enrichment biotin_alkyne->streptavidin ms_analysis Mass Spectrometry streptavidin->ms_analysis imaging Fluorescence Imaging fluorophore_alkyne->imaging

Caption: Workflow for BONCAT and FUNCAT.

C13_MFA_Workflow cluster_experiment Tracer Experiment cluster_analysis Analysis cell_culture Cell Culture add_tracer Add ¹³C-labeled Substrate (e.g., Glucose) cell_culture->add_tracer metabolism Cellular Metabolism add_tracer->metabolism quenching Quenching & Metabolite Extraction metabolism->quenching ms_nmr MS or NMR Analysis quenching->ms_nmr data_analysis Isotopomer Distribution Analysis ms_nmr->data_analysis flux_estimation Flux Estimation (Computational Modeling) data_analysis->flux_estimation

Caption: Workflow for ¹³C Metabolic Flux Analysis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation ligand Ligand ligand->receptor Binding kinase2 Kinase 2 kinase1->kinase2 Phosphorylation tf Transcription Factor kinase2->tf Activation gene Target Gene tf->gene Transcription protein Newly Synthesized Protein (Metabolically Labeled) gene->protein Translation

Caption: A generic signaling pathway leading to new protein synthesis.

Detailed Experimental Protocols

Precise and reproducible experimental procedures are the foundation of reliable metabolic labeling studies. Below are detailed protocols for BONCAT, FUNCAT, and SILAC.

Protocol 1: Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT)

This protocol describes the labeling and enrichment of newly synthesized proteins in mammalian cells using L-azidohomoalanine (AHA).

Materials:

  • Methionine-free cell culture medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-azidohomoalanine (AHA)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

  • Biotin-alkyne

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency (typically 70-80%).

    • Wash cells once with pre-warmed PBS.

    • Replace the standard medium with pre-warmed methionine-free medium supplemented with dFBS and incubate for 30-60 minutes to deplete intracellular methionine.

    • Replace the starvation medium with methionine-free medium containing AHA (typically 50 µM, but may require optimization) and incubate for the desired labeling period (e.g., 1-4 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in lysis buffer containing protease inhibitors on ice.

    • Clarify the lysate by centrifugation and collect the supernatant.

  • Click Chemistry Reaction:

    • To the cell lysate, add the click chemistry reaction cocktail: Biotin-alkyne (e.g., 100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM).

    • Incubate at room temperature for 1 hour with gentle rotation.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C with rotation to capture biotinylated proteins.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Downstream Analysis:

    • Elute the captured proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).

    • Analyze the enriched proteins by Western blotting or mass spectrometry.

Protocol 2: Fluorescent Non-canonical Amino Acid Tagging (FUNCAT)

This protocol outlines the visualization of newly synthesized proteins in cultured cells using AHA and a fluorescent alkyne probe.

Materials:

  • Same as BONCAT, but replace Biotin-alkyne with a fluorescent alkyne (e.g., Alexa Fluor 488 DIBO alkyne for copper-free click chemistry).

  • Formaldehyde or paraformaldehyde for cell fixation.

  • Triton X-100 for permeabilization.

  • Mounting medium with DAPI.

Procedure:

  • Cell Culture and Labeling:

    • Follow the same procedure as in Protocol 1 for cell culture and labeling with AHA.

  • Cell Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash cells three times with PBS.

  • Click Chemistry Reaction:

    • Prepare the click chemistry reaction mix containing the fluorescent alkyne. For copper-free click chemistry, incubate the cells with the fluorescent DIBO-alkyne probe (e.g., 5 µM) in PBS overnight at 4°C.

    • For copper-catalyzed click chemistry, prepare a cocktail similar to the BONCAT protocol but with a fluorescent alkyne and incubate for 30-60 minutes at room temperature.

  • Imaging:

    • Wash cells extensively with PBS.

    • Counterstain nuclei with DAPI if desired.

    • Mount the coverslips on microscope slides with mounting medium.

    • Visualize the fluorescently labeled proteins using a fluorescence microscope.

Protocol 3: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol details the procedure for quantitative proteomic analysis using SILAC.

Materials:

  • SILAC-grade cell culture medium (deficient in lysine and arginine).

  • Dialyzed Fetal Bovine Serum (dFBS).

  • "Light" amino acids (L-Lysine and L-Arginine).

  • "Heavy" amino acids (e.g., ¹³C₆-L-Lysine and ¹³C₆¹⁵N₄-L-Arginine).

  • Standard cell culture reagents.

  • Cell lysis buffer.

  • Reagents for protein digestion (e.g., trypsin).

Procedure:

  • Cell Adaptation:

    • Culture two populations of cells in parallel.

    • Culture one population in "light" SILAC medium supplemented with "light" lysine and arginine.

    • Culture the second population in "heavy" SILAC medium supplemented with "heavy" lysine and arginine.

    • Passage the cells for at least five cell doublings to ensure >97% incorporation of the labeled amino acids.

  • Experimental Treatment:

    • Once fully labeled, treat the cell populations according to the experimental design (e.g., one population treated with a drug, the other as a control).

  • Cell Lysis and Protein Quantification:

    • Harvest and lyse the "light" and "heavy" cell populations separately.

    • Determine the protein concentration of each lysate.

  • Sample Mixing and Protein Digestion:

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

    • Digest the combined protein sample into peptides using trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • Identify and quantify the "light" and "heavy" peptide pairs using specialized software (e.g., MaxQuant). The ratio of the peak intensities of the heavy to light peptides reflects the relative abundance of the protein in the two samples.

References

A Comparative Guide to the Cross-Validation of 7-Octynoic Acid Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate analysis and validation of experimental results involving 7-Octynoic acid, a terminal alkyne-containing fatty acid, are crucial for its application in fields such as metabolic labeling and bioorthogonal chemistry. While direct cross-validation studies specifically for this compound are not extensively documented in peer-reviewed literature, a robust validation framework can be constructed by comparing the methodologies used for similar fatty acids and alkyne-tagged molecules. This guide provides an objective comparison of relevant analytical techniques and experimental approaches, supported by data from analogous systems, to assist researchers in designing and validating their studies.

Methodological Comparison: Analytical Techniques

The quantification and identification of this compound, particularly in complex biological samples, can be approached using several analytical methods. The most common techniques for fatty acid analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with mass spectrometry for enhanced sensitivity and specificity.

Key Advantages and Disadvantages:

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation Often straightforward, may not require derivatization.Typically requires derivatization to increase volatility.
Speed Can offer rapid analysis with short run times.Run times can be longer, especially including derivatization time.
Instrumentation Cost Generally lower instrument cost.Higher instrument cost.
Ease of Use Considered more straightforward for routine quantification.Can be more complex due to the need for derivatization and instrument tuning.
Sensitivity & Selectivity Good, can be significantly enhanced by coupling with mass spectrometry (LC-MS).Excellent, with high sensitivity and structural information from mass spectra.
Quantitative Performance Data

While specific data for this compound is limited, the following table summarizes typical performance characteristics for the analysis of short-chain fatty acids using various techniques, which can be extrapolated to this compound.

ParameterHPLC-UVGC-FIDLC-MS/MS
Limit of Detection (LOD) ~1-10 µM~0.1-1 µM~1-100 nM[1]
Limit of Quantitation (LOQ) ~5-50 µM~0.5-5 µM~5-500 nM[1]
Linear Range 2-3 orders of magnitude3-4 orders of magnitude4-5 orders of magnitude
Precision (RSD) <5%<10%<15%

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. Below are representative protocols for HPLC and GC-MS analysis of short-chain fatty acids, which can be adapted for this compound.

Protocol 1: HPLC Analysis of Short-Chain Fatty Acids

This protocol is based on methods used for the analysis of organic acids in biological and food matrices.[2][3]

  • Sample Preparation:

    • For biological fluids (e.g., plasma, cell culture media), perform a protein precipitation step by adding a 3:1 volume of cold acetonitrile.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30-40°C.

    • Detection: UV detector at 210 nm or a mass spectrometer for LC-MS.

Protocol 2: GC-MS Analysis of Short-Chain Fatty Acids

This protocol includes a derivatization step to make the fatty acids volatile for GC analysis.[2]

  • Sample Preparation and Derivatization:

    • Extract fatty acids from the sample using a liquid-liquid extraction with a solvent like ethyl acetate or diethyl ether under acidic conditions.

    • Evaporate the organic solvent to dryness.

    • To the dry residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine).

    • Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300°C).

    • Injector Temperature: 250°C.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Detection: Mass spectrometer operating in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

Cross-Validation with Bioorthogonal Labeling Methods

This compound is frequently used as a metabolic label for bioorthogonal chemistry, where the alkyne group serves as a handle for "click" reactions. The efficiency of labeling with this compound can be compared with other bioorthogonal reporter strategies.

Comparison of Bioorthogonal Reporters

The choice of the bioorthogonal handle (e.g., alkyne vs. azide) can influence the efficiency of metabolic incorporation and subsequent labeling.

Reporter TypeChemical HandleCommon ReactionKey Features
Alkynes (e.g., this compound) Terminal AlkyneCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)CuAAC is very efficient but copper can be toxic to cells. SPAAC is copper-free but can have slower kinetics.
Azides AzideCuAAC, SPAAC, Staudinger LigationCan be incorporated via azide-modified metabolic precursors. The Staudinger ligation is another copper-free option but has slower reaction kinetics.
Strained Alkenes/Alkynes e.g., trans-cyclooctene, cyclooctyneStrain-Promoted Alkyne-Nitrone Cycloaddition (SPANC), Inverse electron-demand Diels-Alder (IEDDA)Used in copper-free click chemistry with very fast reaction rates, suitable for in vivo applications.

A comparative study on metabolic labeling of sialylated glycoconjugates showed that switching between azide and alkyne tags on the metabolic reporters significantly impacted their incorporation efficiency in different human colon cell lines. This highlights the importance of empirically determining the optimal reporter for a given biological system.

Cross-Validation with Isotope Labeling

Another powerful method for validating the metabolic fate of this compound is to compare its incorporation with that of stable isotope-labeled fatty acids. Isotope labeling allows for the tracing of metabolites through mass spectrometry by detecting the mass shift associated with the isotope.

A dual-isotope labeling method has been developed to track the metabolic fate of exogenous polyunsaturated fatty acids, which helps in identifying labeled species through a signature doublet peak in the mass spectra. This approach can serve as a gold standard for confirming the metabolic pathways that this compound enters.

Visualizing Workflows and Pathways

Analytical Workflow Comparison

Analytical_Workflow Figure 1. Comparative Workflow for HPLC and GC-MS Analysis cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_sample Sample hplc_prep Protein Precipitation / Extraction hplc_sample->hplc_prep hplc_analysis HPLC-UV or LC-MS Analysis hplc_prep->hplc_analysis hplc_data Data Analysis hplc_analysis->hplc_data gcms_sample Sample gcms_extract Liquid-Liquid Extraction gcms_sample->gcms_extract gcms_deriv Derivatization gcms_extract->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis gcms_data Data Analysis gcms_analysis->gcms_data

Caption: Figure 1. Comparative Workflow for HPLC and GC-MS Analysis.

Metabolic Labeling and Detection Workflow

Metabolic_Labeling_Workflow Figure 2. General Workflow for Metabolic Labeling and Bioorthogonal Detection start Introduce this compound to Cells/Organism incorporation Metabolic Incorporation into Biomolecules (e.g., Lipids) start->incorporation lysis Cell Lysis / Tissue Homogenization incorporation->lysis click_reaction Bioorthogonal 'Click' Reaction with Azide-Probe (e.g., Azide-Fluorophore) lysis->click_reaction detection Detection and Quantification (e.g., Fluorescence Imaging, Mass Spectrometry) click_reaction->detection

Caption: Figure 2. General Workflow for Metabolic Labeling and Bioorthogonal Detection.

Fatty Acid Metabolism Signaling Pathway

Fatty_Acid_Metabolism Figure 3. Simplified Fatty Acid Metabolism Pathway FA This compound (or other fatty acids) Activation Acyl-CoA Synthetase (Activation to Fatty Acyl-CoA) FA->Activation Transport Carnitine Shuttle (Mitochondrial Transport) Activation->Transport LipidSyn Lipid Synthesis (e.g., Triglycerides, Phospholipids) Activation->LipidSyn BetaOx Beta-Oxidation Transport->BetaOx TCA TCA Cycle BetaOx->TCA

Caption: Figure 3. Simplified Fatty Acid Metabolism Pathway.

References

A Researcher's Guide to Click Chemistry for Bioconjugation: CuAAC vs. SPAAC vs. IEDDA

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, "click chemistry" has revolutionized the way researchers link molecules, offering a suite of reactions that are highly efficient, selective, and biocompatible.[1][2] For scientists and drug development professionals, choosing the right click chemistry protocol is crucial for the success of their experiments, from fluorescently labeling proteins to constructing complex antibody-drug conjugates (ADCs).[2][3] This guide provides an objective comparison of the three most prominent click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. We will delve into their reaction kinetics, biocompatibility, and practical considerations, supported by experimental data and detailed protocols.

At a Glance: Comparing the Titans of Click Chemistry

The choice between CuAAC, SPAAC, and IEDDA hinges on the specific requirements of the application, such as the need for speed, biocompatibility, or the use of readily available reagents. The following table summarizes the key quantitative parameters of these three powerful bioconjugation tools.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Inverse-Electron-Demand Diels-Alder (IEDDA)
Reactants Terminal Alkyne + AzideStrained Alkyne (e.g., DBCO, BCN) + AzideDiene (e.g., Tetrazine) + Dienophile (e.g., TCO, Norbornene)
Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) 10¹ - 10⁴[4]10⁻³ - 11 - 10⁶
Catalyst Requirement Copper(I) catalystCatalyst-freeCatalyst-free
Biocompatibility Potential for copper cytotoxicity, requiring ligands to mitigate.High (metal-free).High (metal-free).
Key Features Fast reaction rate, simple and readily available reactants.Excellent for in vivo and live-cell applications due to high biocompatibility.Unparalleled speed, ideal for rapid conjugation and in vivo imaging with short-lived probes.
Stability of Linkage Extremely stable triazole ring.Stable triazole ring.Stable dihydropyridazine or pyridazine linkage.

Reaction Mechanisms and Workflow

To visualize the chemical transformations and the general workflow for a bioconjugation experiment, the following diagrams illustrate the reaction pathways and a typical experimental sequence.

Reaction_Mechanisms cluster_CuAAC CuAAC cluster_SPAAC SPAAC cluster_IEDDA IEDDA CuAAC_alkyne Terminal Alkyne CuAAC_product 1,4-disubstituted 1,2,3-Triazole CuAAC_alkyne->CuAAC_product + Azide [Cu(I)] CuAAC_azide Azide SPAAC_alkyne Strained Alkyne SPAAC_product 1,2,3-Triazole SPAAC_alkyne->SPAAC_product + Azide SPAAC_azide Azide IEDDA_diene Tetrazine IEDDA_product Dihydropyridazine IEDDA_diene->IEDDA_product + Dienophile -N2 IEDDA_dienophile Strained Alkene

Caption: Reaction mechanisms for CuAAC, SPAAC, and IEDDA click chemistries.

Experimental_Workflow prep 1. Prepare Biomolecule and Label reaction 2. Perform Click Reaction prep->reaction purification 3. Purify Conjugate reaction->purification analysis 4. Analyze Product purification->analysis

Caption: General experimental workflow for a bioconjugation experiment.

Detailed Experimental Protocols

The following are representative protocols for performing CuAAC, SPAAC, and IEDDA for bioconjugation.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified protein with an alkyne-containing fluorescent dye.

Materials:

  • Azide-modified protein (e.g., 1 mg/mL in PBS, pH 7.4)

  • Alkyne-fluorescent dye (e.g., 10 mM stock in DMSO)

  • Copper(II) sulfate (CuSO₄) (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (e.g., 50 mM in water)

  • Sodium ascorbate (e.g., 100 mM in water, freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • In a microcentrifuge tube, combine 100 µL of the azide-modified protein solution (1 mg/mL) with PBS to a final volume of 180 µL.

  • Add 2 µL of the 10 mM alkyne-fluorescent dye stock solution to the protein solution. Mix gently.

  • Prepare the catalyst premix: In a separate tube, mix 4 µL of 50 mM CuSO₄ and 4 µL of 50 mM THPTA. Let it stand for 2 minutes.

  • Add the 8 µL of the CuSO₄/THPTA premix to the protein-alkyne mixture.

  • Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate. The final concentrations should be approximately 50 µM protein, 200 µM alkyne, 1 mM CuSO₄/THPTA, and 5 mM sodium ascorbate.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove excess reagents and catalyst.

  • Characterize the conjugate using UV-Vis spectroscopy and SDS-PAGE.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the labeling of an azide-containing biomolecule with a DBCO-functionalized probe.

Materials:

  • Azide-containing biomolecule (e.g., in a biocompatible buffer like PBS, pH 7.4)

  • DBCO-functionalized probe (e.g., 10 mM stock in DMSO)

  • Biocompatible buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the azide-containing biomolecule in the biocompatible buffer to the desired concentration.

  • Add the DBCO-functionalized probe to the solution of the azide-containing biomolecule. A 2- to 10-fold molar excess of the DBCO probe is typically used.

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the reactants and their concentrations.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS, or SDS-PAGE if conjugating to a protein).

  • Once the reaction is complete, the conjugate can be purified using standard methods such as size-exclusion chromatography, dialysis, or affinity chromatography to remove the unreacted probe.

Protocol 3: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

This protocol describes the conjugation of a tetrazine-modified antibody to a TCO-modified oligonucleotide.

Materials:

  • Tetrazine-labeled antibody (e.g., in PBS, pH 7.4)

  • TCO-modified oligonucleotide (e.g., in nuclease-free water)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Combine the tetrazine-labeled antibody with the TCO-modified oligonucleotide in the reaction buffer. The molar ratio of antibody to oligonucleotide may need to be optimized, but a 1:5 to 1:10 ratio is a good starting point.

  • Incubate the reaction at room temperature. Due to the fast kinetics of the IEDDA reaction, the conjugation is often complete within minutes to an hour.

  • The reaction progress can be monitored by techniques such as agarose gel electrophoresis (to observe the shift of the oligonucleotide band upon conjugation to the antibody) or size-exclusion chromatography.

  • Purify the antibody-oligonucleotide conjugate using a method that separates the large conjugate from the smaller, unreacted oligonucleotide, such as size-exclusion chromatography or affinity purification if the antibody has an affinity tag.

Making the Right Choice: A Decision Workflow

Selecting the most suitable click chemistry protocol is a critical step in experimental design. The following decision tree provides a logical workflow to guide researchers in their choice.

Decision_Tree start Start: Bioconjugation Application in_vivo In vivo or live cell application? start->in_vivo yes_in_vivo Yes in_vivo->yes_in_vivo Yes no_in_vivo No in_vivo->no_in_vivo No speed_critical Is reaction speed critical? yes_in_vivo->speed_critical reagent_availability Are reactants readily available and simple? no_in_vivo->reagent_availability yes_speed Yes speed_critical->yes_speed Yes no_speed No speed_critical->no_speed No use_iedda Use IEDDA yes_speed->use_iedda use_spaac Use SPAAC no_speed->use_spaac yes_reagents Yes reagent_availability->yes_reagents Yes no_reagents Consider SPAAC or IEDDA reagent_availability->no_reagents No use_cuaac Use CuAAC (with appropriate ligands) yes_reagents->use_cuaac no_reagents->use_spaac

Caption: Decision workflow for selecting a click chemistry protocol.

References

Safety Operating Guide

Personal protective equipment for handling 7-Octynoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Plan for 7-Octynoic Acid

For immediate reference, this guide provides critical safety protocols and disposal procedures for handling this compound in a laboratory setting. Researchers, scientists, and drug development professionals should review this information thoroughly before commencing any work with this compound.

This compound (C8H12O2) is a corrosive and irritant chemical that requires careful handling to prevent injury and environmental contamination.[1] Adherence to the following operational and disposal plans is mandatory for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes severe skin burns and eye damage, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is the first line of defense.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Body PartRecommended PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must be tight-sealing to prevent any splashes from reaching the eyes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Hands Chemical-Resistant GlovesNitrile or other suitable chemical-resistant gloves are required. Inspect gloves for any signs of degradation or perforation before each use. Change gloves immediately if they become contaminated.
Body Laboratory Coat and Chemical-Resistant ApronA standard laboratory coat should be worn at all times. When handling larger volumes or during procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge should be used.
Operational Plan: Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Locate the nearest emergency shower and eyewash station. Have spill control materials readily available.

  • Personal Protective Equipment : Don all required PPE as outlined in Table 1.

  • Handling :

    • Conduct all work with this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[2]

    • Use compatible equipment, such as glass or high-density polyethylene (HDPE), for handling and storage.

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the area where this compound is being handled.

  • Spill Management :

    • In the event of a small spill, contain the liquid with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent or detergent and water.

    • All materials used for cleanup must be disposed of as hazardous waste.[2]

    • For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Waste Management and Neutralization

Proper disposal of this compound and its waste is crucial to prevent environmental pollution.

  • Waste Segregation :

    • Collect all waste containing this compound in a designated, clearly labeled, and sealed container made of a compatible material.

    • Do not mix this waste with incompatible chemicals.

  • Neutralization (for small quantities of aqueous solutions) :

    • This procedure should only be performed by trained personnel in a fume hood.

    • Dilute the acidic solution with a large volume of cold water.

    • Slowly add a dilute basic solution, such as sodium bicarbonate or sodium hydroxide, while stirring continuously.

    • Monitor the pH with a calibrated pH meter or pH strips until a neutral range (typically 6.0-8.0) is achieved.

    • The neutralized solution may be disposed of down the drain with copious amounts of water, in accordance with local regulations.

  • Hazardous Waste Disposal :

    • For larger quantities, unused product, or heavily contaminated materials, direct disposal as hazardous chemical waste is required.

    • Follow all institutional and local regulations for the disposal of corrosive organic waste.

Visualizing the Workflow

To further clarify the handling and disposal process, the following diagram illustrates the key steps and decision points.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep 1. Review SDS and Prepare Work Area ppe 2. Don Appropriate PPE prep->ppe handle 3. Handle in Fume Hood ppe->handle spill_check Spill? handle->spill_check spill_manage 4. Manage Spill spill_check->spill_manage Yes waste_collect 5. Collect Waste spill_check->waste_collect No spill_manage->handle neutralize_check Small Aqueous Quantity? waste_collect->neutralize_check neutralize 6a. Neutralize Waste neutralize_check->neutralize Yes haz_waste 6b. Dispose as Hazardous Waste neutralize_check->haz_waste No complete Process Complete neutralize->complete haz_waste->complete

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Octynoic acid
Reactant of Route 2
Reactant of Route 2
7-Octynoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.